Quinacainol
Descripción
Structure
3D Structure
Propiedades
Número CAS |
86024-64-8 |
|---|---|
Fórmula molecular |
C21H30N2O |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |
Clave InChI |
OPNPUTUBENWDBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |
Otros números CAS |
86073-85-0 |
Sinónimos |
1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |
Origen del producto |
United States |
Foundational & Exploratory
Quinacainol's Mechanism of Action on Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacainol is a potent voltage-gated sodium channel blocker with characteristics that align it with Class Ic antiarrhythmic agents. Its primary mechanism of action involves the direct inhibition of sodium currents, leading to a reduction in cardiac myocyte excitability and conduction velocity. This technical guide provides a comprehensive overview of the available data on this compound's interaction with sodium channels, including its potency, effects on channel kinetics, and the experimental methodologies used for its characterization. While specific data on its binding site and the precise kinetics of channel blockade are not extensively detailed in the current literature, this guide synthesizes the existing evidence to present a coherent model of its action.
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells, including cardiac myocytes. The rapid influx of sodium ions through these channels constitutes the rapid upstroke (Phase 0) of the cardiac action potential. Modulation of these channels is a key strategy in the management of cardiac arrhythmias. Antiarrhythmic drugs are often classified based on their effects on the action potential, with Class I drugs primarily targeting sodium channels.
This compound, a quinoline derivative, has been identified as a potent inhibitor of cardiac sodium channels.[1] Its electrophysiological profile suggests a strong potential for antiarrhythmic activity, placing it within the Class Ic category. This classification is characterized by potent, state-dependent block of the sodium channel with slow onset and offset kinetics, and minimal effect on the action potential duration.[1][2] This guide will delve into the technical details of this compound's mechanism of action, presenting the available quantitative data, experimental protocols, and visual representations of its functional effects.
Quantitative Data on Sodium Channel Inhibition
The inhibitory potency of this compound on cardiac sodium channels has been determined using electrophysiological techniques on isolated cardiac myocytes. The key quantitative parameter available is the half-maximal effective concentration (EC50).
Table 1: Potency of this compound on Cardiac Sodium Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 95 ± 25 µM | Rat isolated cardiac myocytes | [2] |
Effects on Sodium Channel Gating and Kinetics
This compound's interaction with sodium channels extends beyond simple pore blockade to the modulation of their gating kinetics. These effects are characteristic of Class Ic antiarrhythmics and are crucial for understanding its use-dependent properties.
State-Dependent Block
While direct quantitative data on the affinity of this compound for different channel states (resting, open, inactivated) is not available, its classification as a Class Ic agent and its observed slow kinetics of block strongly imply a state-dependent mechanism. Class Ic drugs typically exhibit a high affinity for the open and/or inactivated states of the sodium channel.
Onset and Recovery from Block
This compound is characterized by a "considerably prolonged onset and recovery from block" when compared to other Class I agents like quinidine.[2] This slow kinetics is a hallmark of Class Ic drugs and is the basis for their use-dependent action, where the degree of block increases with heart rate. Unfortunately, specific time constants for the onset (τ_on) and recovery (τ_off) of block by this compound are not reported in the available literature.
Voltage-Dependence of Gating
A key distinguishing feature of this compound is its lack of effect on the steady-state voltage dependence of inactivation.[2] This is in contrast to some other Class I drugs, such as quinidine, which cause a hyperpolarizing shift in the inactivation curve. This suggests that this compound does not stabilize the inactivated state in the same manner. Furthermore, this compound does not significantly alter the steady-state voltage dependence of activation.[2]
Table 2: Effects of this compound on Sodium Channel Gating Properties
| Gating Parameter | Effect of this compound | Reference |
| Steady-State Activation | No significant change | [2] |
| Steady-State Inactivation | No significant shift | [2] |
| Onset of Block | Prolonged | [2] |
| Recovery from Block | Prolonged | [2] |
In Vivo Electrophysiological Effects
Studies in animal models have corroborated the in vitro findings, demonstrating the physiological consequences of this compound's sodium channel blockade.
Table 3: In Vivo Electrophysiological Effects of this compound in Rats
| Parameter | Effect | Significance | Reference |
| P-R Interval | Prolonged | Slowed atrioventricular conduction | [1] |
| QRS Duration | Widened | Slowed ventricular conduction | [1] |
| Action Potential Phase 0 (dV/dt_max) | Reduced | Decreased rate of depolarization | [1] |
| Action Potential Duration | No major effect (except at high doses) | Consistent with Class Ic action | [1] |
Experimental Protocols
The characterization of this compound's effects on sodium channels relies on standard electrophysiological techniques. While the precise, detailed protocols used in the key cited studies are not fully available, this section outlines the general methodologies employed for this type of investigation.
Cell Preparation
The primary in vitro studies on this compound were conducted on acutely isolated adult rat ventricular myocytes. This involves enzymatic digestion of the heart to obtain individual, viable cardiac cells suitable for electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell configuration of the patch-clamp technique is the standard method for recording ionic currents from isolated cells.
-
Objective: To measure the flow of ions across the cell membrane while controlling the membrane potential.
-
General Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a myocyte.
-
Suction is applied to form a high-resistance seal (a "giga-seal").
-
A further pulse of suction ruptures the patch of membrane under the pipette tip, establishing electrical and diffusional continuity between the pipette interior and the cytoplasm.
-
The voltage across the cell membrane is then controlled by a feedback amplifier (voltage-clamp), and the resulting currents are measured.
-
-
Solutions: The internal (pipette) and external (bath) solutions are designed to isolate the sodium current. This typically involves blocking other ionic currents (e.g., potassium and calcium channels) with specific pharmacological agents and ionic substitution.
Voltage-Clamp Protocols for Characterizing Sodium Channel Block
Specific voltage protocols are applied to the cell to elicit sodium currents and to probe the state-dependent effects of the drug.
-
Protocol for Determining Tonic Block and EC50:
-
Cells are held at a negative holding potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
Brief depolarizing pulses (e.g., to -20 mV for 20-50 ms) are applied to elicit the peak sodium current.
-
The current is measured before and after the application of various concentrations of this compound to determine the concentration-dependent block and calculate the EC50.
-
-
Protocol for Assessing Use-Dependent Block:
-
A train of depolarizing pulses is applied at a physiological frequency (e.g., 1-5 Hz).
-
The peak sodium current is measured for each pulse in the train.
-
Use-dependent block is evident as a progressive decrease in the current amplitude with successive pulses in the presence of the drug.
-
-
Protocol for Determining the Voltage-Dependence of Steady-State Inactivation:
-
A series of conditioning pre-pulses of varying voltages (e.g., from -120 mV to -40 mV for ~500 ms) are applied.
-
Each pre-pulse is followed by a test pulse to a constant voltage (e.g., -20 mV) to measure the fraction of channels that were not inactivated by the pre-pulse.
-
The normalized current is plotted against the pre-pulse potential to generate the steady-state inactivation curve. This is performed in the absence and presence of this compound to assess for any shift in the curve.
-
Visualizing the Mechanism and Experimental Workflow
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound on the cardiac sodium channel.
Caption: Proposed interaction of this compound with sodium channel states.
Experimental Workflow for In Vitro Characterization
This diagram outlines the typical workflow for studying the effects of a compound like this compound on sodium channels.
Caption: Workflow for in vitro electrophysiological analysis.
Logical Relationship of this compound's Properties
This diagram illustrates the logical flow from this compound's molecular action to its classification.
Caption: Logical flow of this compound's electrophysiological properties.
Conclusion and Future Directions
This compound is a potent sodium channel blocker with a pharmacological profile consistent with a Class Ic antiarrhythmic agent. Its key features include a high potency for inhibiting the peak sodium current, slow onset and recovery kinetics, and a lack of significant effect on the voltage-dependence of inactivation or the overall action potential duration. These properties collectively suggest a use-dependent mechanism of action, which is characteristic of this drug class.
To further elucidate the precise mechanism of action of this compound, future research should focus on:
-
Quantitative analysis of kinetics: Determining the time constants for the onset and recovery from block at different membrane potentials and stimulation frequencies.
-
Binding site identification: Utilizing site-directed mutagenesis or computational modeling to identify the specific amino acid residues within the sodium channel pore that are critical for this compound binding.
-
State-dependent affinity: Quantifying the binding affinity of this compound to the resting, open, and inactivated states of the sodium channel to build a more complete biophysical model of its action.
A more detailed understanding of these aspects will be invaluable for the rational design of novel antiarrhythmic drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and Experimental Pharmacology & Physiology - Google ブックス [books.google.co.jp]
An In-depth Technical Guide on the Electrophysiological Properties of Quinacainol in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of Quinacainol, a quinidine analogue, on cardiac myocytes. It is designed to be a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development. This document summarizes the key findings on this compound's mechanism of action, its effects on ion channels, and the resulting changes in cardiac action potentials. Detailed experimental protocols are provided to facilitate the replication and further investigation of these properties.
Core Electrophysiological Effects of this compound
This compound primarily exerts its antiarrhythmic effects by modulating the ion channels responsible for the cardiac action potential. Its main actions are characteristic of a Class Ic antiarrhythmic agent, indicating a potent blockade of sodium channels with minimal effects on the action potential duration.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on key electrophysiological parameters in rat ventricular myocytes.
| This compound Concentration | Effect on Sodium Current (INa) | Reference |
| 95 ± 25 µmol/L | EC50 for INa block | [1] |
| This compound Dose | Effect on dV/dtmax of Phase 0 | Effect on Action Potential Duration (APD) | Effect on P-R Interval | Effect on QRS Duration | Reference |
| 1.0 - 8.0 mg/kg | Dose-dependent reduction | No significant change (except at 8.0 mg/kg) | Dose-dependent increase | No significant change | [2][3] |
| 8.0 mg/kg | Significant reduction | Increased | Increased | No significant change | [2] |
| This compound Concentration | Effect on Transient Outward K+ Current (Ito) | Effect on Sustained-Outward Plateau K+ Current (IKsus) | Reference |
| Up to 1.5 mmol/L | No effective block | No effective block | [1] |
Experimental Protocols
Isolation of Rat Ventricular Myocytes
A detailed protocol for the isolation of single ventricular myocytes from adult rats is crucial for obtaining viable cells for electrophysiological studies. The following is a standard enzymatic digestion method using a Langendorff apparatus.
Materials:
-
Adult Sprague-Dawley rats (250-300 g)
-
Heparin (1000 U/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion system
-
Ca2+-free Tyrode's solution
-
Enzyme solution (e.g., collagenase type II and protease type XIV in Ca2+-free Tyrode's solution)
-
Kraft-Brühe (KB) solution for cell storage
Procedure:
-
Anesthetize the rat and administer heparin intraperitoneally.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Ca2+-free Tyrode's solution to wash out the blood.
-
Switch the perfusion to the enzyme solution to digest the cardiac tissue.
-
Once the heart is flaccid, remove it from the apparatus, and mince the ventricular tissue in KB solution.
-
Gently triturate the tissue fragments to release single myocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Allow the myocytes to settle and then resuspend them in fresh KB solution for storage at 4°C.
Whole-Cell Patch-Clamp Recording
The whole-cell patch-clamp technique is employed to record ionic currents and action potentials from isolated cardiac myocytes.
Solutions:
-
External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Contains (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Procedure:
-
Place the isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy myocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Record ionic currents in voltage-clamp mode or action potentials in current-clamp mode using a patch-clamp amplifier and data acquisition software.
-
Apply this compound at various concentrations to the external solution to study its effects.
Mandatory Visualizations
Signaling Pathway of this compound's Action
The primary mechanism of action of this compound is the direct blockade of voltage-gated sodium channels in cardiac myocytes. This leads to a reduction in the influx of sodium ions during phase 0 of the action potential.
Caption: Mechanism of this compound's action on cardiac myocytes.
Experimental Workflow for Electrophysiological Analysis
The following diagram illustrates the typical workflow for studying the effects of a compound like this compound on cardiac myocyte electrophysiology.
Caption: Workflow for cardiac myocyte electrophysiology studies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
An In-depth Technical Guide to Quinacainol: Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacainol is a potent Class Ic antiarrhythmic agent that exerts its therapeutic effects through the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound. Detailed information on its mechanism of action, including its effects on the cardiac action potential and relevant signaling pathways, is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Chemical Structure and Properties
This compound, systematically named (±)-2-tert-butyl-α-(2-(4-piperidyl)ethyl)-4-quinolinemethanol, is a quinoline derivative with a distinct chemical architecture that contributes to its pharmacological activity.
| Property | Value | Reference |
| IUPAC Name | (±)-2-tert-butyl-α-(2-(4-piperidyl)ethyl)-4-quinolinemethanol | [N/A] |
| Synonyms | PK-10139 | [N/A] |
| CAS Number | 86024-64-8 | [N/A] |
| Molecular Formula | C₂₁H₃₀N₂O | [N/A] |
| Molecular Weight | 326.48 g/mol | [N/A] |
| SMILES | CC(C)(C)c1cc(c2ccccc2n1)C(CCC3CCNCC3)O | [N/A] |
Synthesis of this compound
A forward synthesis could involve the following key steps:
-
Synthesis of the Quinoline Moiety: A substituted aniline could be reacted with a suitable dicarbonyl compound or its equivalent through a classic quinoline synthesis reaction, such as the Combes, Doebner-von Miller, or Friedländer synthesis, to construct the 2-tert-butyl-quinoline core.
-
Functionalization of the Quinoline Core: The quinoline core would then be functionalized at the 4-position to introduce a side chain amenable to coupling with the piperidine fragment. This could involve a Grignard reaction or other organometallic addition to a 4-formylquinoline derivative.
-
Preparation of the Piperidine Moiety: A commercially available 4-substituted piperidine derivative would likely serve as the starting material for this fragment.
-
Coupling and Final Modification: The quinoline and piperidine fragments would be coupled through a suitable chemical reaction, such as an alkylation or a reductive amination, followed by any necessary deprotection or modification steps to yield the final this compound molecule.
It is important to note that this represents a generalized synthetic strategy, and the actual experimental conditions, including reagents, solvents, temperatures, and purification methods, would require optimization.
Pharmacological Properties and Mechanism of Action
This compound is classified as a Class Ic antiarrhythmic drug. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2]
Electrophysiological Effects
This compound's interaction with cardiac sodium channels leads to distinct changes in the electrophysiological properties of the heart. These effects have been quantified in various experimental models.
| Parameter | Effect of this compound | Quantitative Data | Experimental Model | Reference |
| Sodium Current (INa) | Inhibition | EC₅₀ = 95 µM | Rat ventricular myocytes | [2] |
| Maximum Upstroke Velocity (Vmax) of Action Potential Phase 0 | Reduction | Dose-dependent reduction | Rat epicardial action potentials | [1] |
| Action Potential Duration (APD) | Increased at higher doses | Increased with 8.0 mg/kg | Rat epicardial action potentials | [1] |
| Ventricular Refractoriness | Increase | Increased at doses of 2.0 mg/kg and above | In vivo rat model | [1] |
| P-R Interval | Prolongation | Dose-dependent increase | In vivo rat model | [1] |
| QRS Duration | No significant change | - | In vivo rat model | [1] |
| Ventricular Tachycardia (VT) Incidence | Reduction | Reduced from 80% to 30% with 4 mg/kg | Conscious rats with coronary occlusion | [1] |
| Ventricular Fibrillation (VF) Incidence | Reduction | Reduced from 60% to 10% with 4 mg/kg | Conscious rats with coronary occlusion | [1] |
Signaling Pathway
The antiarrhythmic effect of this compound is a direct consequence of its ability to modulate the influx of sodium ions during the cardiac action potential. By blocking the fast sodium channels, this compound slows the rate of depolarization (Phase 0) of the cardiomyocyte membrane. This leads to a decrease in conduction velocity and an increase in the effective refractory period, thereby suppressing arrhythmias.
Caption: Mechanism of this compound's antiarrhythmic action.
Experimental Protocols
The following provides an overview of the key experimental methodologies that have been employed to characterize the pharmacological properties of this compound.
In Vivo Electrophysiology Studies in Rats
-
Objective: To assess the effects of this compound on cardiac electrophysiology in a living organism.
-
Methodology:
-
Conscious rats are instrumented for electrocardiogram (ECG) recording.
-
This compound is administered intravenously at various doses (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 mg/kg).
-
ECG parameters, including P-R interval, QRS duration, and Q-T interval, are continuously monitored.
-
To induce arrhythmias, the left anterior descending (LAD) coronary artery is occluded.
-
The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are recorded and compared between control and this compound-treated groups.
-
Epicardial intracellular action potentials can also be recorded to measure parameters like Vmax and action potential duration.[1]
-
Whole-Cell Patch-Clamp Technique in Isolated Cardiomyocytes
-
Objective: To directly measure the effect of this compound on ionic currents, particularly the sodium current (INa), in isolated heart cells.
-
Methodology:
-
Ventricular myocytes are isolated from rat hearts.
-
The whole-cell patch-clamp technique is employed to control the membrane potential of a single myocyte and record the resulting ionic currents.
-
A specific voltage protocol is applied to elicit the sodium current.
-
This compound is perfused at various concentrations to determine its effect on the amplitude and kinetics of the sodium current.
-
The concentration-response curve is generated to calculate the EC₅₀ value for sodium current inhibition.[2]
-
Caption: Workflow for in vivo and in vitro characterization.
Conclusion
This compound is a well-characterized Class Ic antiarrhythmic agent with a clear mechanism of action centered on the blockade of cardiac sodium channels. Its chemical structure, featuring a quinoline core and a piperidine moiety, is key to its pharmacological activity. The data summarized in this guide highlight its potential as a therapeutic agent for the management of cardiac arrhythmias. Further research into its synthesis and a more detailed elucidation of its interaction with the sodium channel at a molecular level could pave the way for the development of novel and more effective antiarrhythmic drugs.
References
Quinacainol: A Technical Guide on a Class I Antiarrhythmic Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The available public research on quinacainol is limited. This guide synthesizes the existing data and interprets it within the established framework of Class I antiarrhythmic pharmacology. Where specific data for this compound is unavailable, principles are drawn from the broader understanding of its putative subclass, Class Ic agents.
Executive Summary
This compound is a quinidine analogue that has been identified as a potent Class I antiarrhythmic agent. Its primary mechanism of action is the blockade of cardiac sodium channels (INa). Electrophysiological studies have demonstrated that this compound exhibits characteristics strongly indicative of a Class Ic agent, including a slow onset and recovery from sodium channel block.[1][2] This property suggests a pronounced use-dependent effect, making it more effective at higher heart rates. This technical guide provides a detailed overview of the known electrophysiological properties of this compound, its mechanism of action based on the modulated receptor hypothesis for Class Ic agents, and the experimental protocols used for its characterization.
Electrophysiological Profile and Mechanism of Action
This compound's antiarrhythmic properties are rooted in its interaction with the voltage-gated sodium channels in cardiomyocytes. As a Class I agent, it reduces the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction.
Sodium Channel Blockade
This compound blocks cardiac sodium currents in a concentration-dependent manner.[1][2] A key finding is its "considerably prolonged onset and recovery from block" when compared with quinidine, a Class Ia agent.[1][2] This slow kinetics of binding and unbinding from the sodium channel is a hallmark of Class Ic antiarrhythmics. This slow kinetic profile results in a significant accumulation of block at faster stimulation rates, a phenomenon known as use-dependency or phasic block. While specific IC50 values for tonic versus use-dependent block are not available in the cited literature, the qualitative descriptions strongly support this mechanism.[1][2] Unlike quinidine, this compound does not appear to significantly alter the voltage dependence of sodium channel inactivation.[1][2]
Selectivity
Studies indicate that this compound is relatively selective for the sodium channel, with little effect on the transient outward (ito) or the sustained outward plateau (iKsus) potassium currents, even at high concentrations.[1][2] This selectivity distinguishes it from agents like quinidine, which also affects potassium channels.[1][2]
Mechanism of Action: The Modulated Receptor Hypothesis
The use-dependent properties of Class I antiarrhythmics are well explained by the Modulated Receptor Hypothesis. This model posits that the drug has different affinities for the different conformational states of the sodium channel (resting, open, and inactivated). For Class Ic agents like this compound is presumed to have a high affinity for the open and/or inactivated states of the sodium channel. The slow binding and unbinding kinetics lead to an accumulation of drug-bound channels that are unable to conduct sodium ions, an effect that becomes more pronounced as the heart rate increases and channels spend more time in the open and inactivated states.
References
Discovery and Initial Screening of Quinacainol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacainol, also identified as PK 10139, is a potent Class Ic antiarrhythmic agent. Its primary mechanism of action is the inhibition of the fast sodium current in cardiomyocytes, leading to a reduction in the rate of depolarization and conduction velocity within the heart. This technical guide provides an in-depth overview of the discovery and initial screening of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and a representative screening workflow.
Introduction
The discovery of novel antiarrhythmic agents is a critical area of cardiovascular pharmacology. Arrhythmias, or irregular heartbeats, are a major cause of morbidity and mortality worldwide. Class I antiarrhythmic drugs, which act by blocking sodium channels, are a cornerstone of arrhythmia management. This compound emerged as a promising candidate within this class, demonstrating significant effects on cardiac electrophysiology. This document outlines the foundational preclinical data for this compound.
Quantitative Data Summary
The initial screening of this compound yielded critical data on its electrophysiological effects. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Electrophysiological Effects of this compound on Isolated Rat Ventricular Myocytes
| Parameter | Value | Description |
| EC50 for Sodium Current (INa) Inhibition | 95 ± 25 µM[1] | Concentration required to inhibit 50% of the fast sodium current. |
| Effect on Transient Outward K+ Current (Ito) | Minimal to no effect | Indicates selectivity for sodium channels over this specific potassium channel. |
| Effect on Sustained Outward K+ Current (IKsus) | Minimal to no effect | Further demonstrates selectivity for sodium channels. |
Table 2: In Vivo Electrophysiological and Antiarrhythmic Effects of this compound in Rats
| Dose (mg/kg) | Effect |
| 0.5 | Increased threshold for ventricular capture and fibrillation. |
| 1.0 - 8.0 | Dose-dependent reduction in the maximum rate of depolarization (dV/dtmax) of the epicardial action potential.[2] |
| 2.0 | Increased ventricular refractoriness. |
| 2.0 and 4.0 | Antiarrhythmic actions observed.[2] |
| 8.0 | Pro-arrhythmic effects noted.[2] |
| Dose-dependent | Increased P-R interval on ECG. |
| Up to 8.0 | No significant change in QRS duration. |
| 8.0 | Increased action potential duration and Q-T interval. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the initial screening of a Class I antiarrhythmic agent like this compound.
In Vitro Sodium Current Inhibition Assay (Whole-Cell Patch-Clamp)
Objective: To determine the potency of this compound in blocking the fast sodium current (INa) in isolated cardiomyocytes.
Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from adult rat hearts.
-
Cells are maintained in a physiological saline solution at room temperature for immediate use.
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed to record ionic currents.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES).
-
The external solution is a HEPES-buffered physiological saline.
-
A voltage-clamp protocol is applied to elicit the fast sodium current. This typically involves a holding potential of -100 mV, followed by a depolarizing step to -20 mV.
-
Currents are recorded before and after the application of varying concentrations of this compound to the external solution.
Data Analysis:
-
The peak inward sodium current is measured at each concentration.
-
A dose-response curve is generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration.
-
The EC50 value is calculated from the dose-response curve using a suitable sigmoidal fitting model.
In Vivo Electrophysiological and Antiarrhythmic Study in a Rat Model
Objective: To assess the effects of this compound on cardiac electrophysiology and its efficacy in a model of arrhythmia.
Animal Model:
-
Adult male rats are used for this study.
-
For arrhythmia induction, a model of coronary artery ligation can be employed to create an ischemic zone prone to arrhythmias.
Surgical Procedure and Electrophysiological Measurements:
-
Animals are anesthetized, and a catheter is inserted into a femoral vein for drug administration.
-
ECG electrodes are placed to monitor heart rate and cardiac intervals (P-R, QRS, Q-T).
-
For intracardiac recordings, a catheter with electrodes is advanced into the right ventricle to measure parameters such as ventricular effective refractory period (VERP) and to deliver programmed electrical stimulation.
-
Epicardial action potentials can be recorded using a floating microelectrode placed on the ventricular surface.
Experimental Protocol:
-
Baseline electrophysiological parameters are recorded.
-
This compound is administered intravenously at escalating doses.
-
Following each dose, electrophysiological measurements are repeated.
-
In the arrhythmia model, the ability of this compound to prevent or terminate induced ventricular tachyarrhythmias is assessed.
Data Analysis:
-
Changes in ECG intervals, VERP, and action potential characteristics are measured and compared to baseline.
-
The incidence and duration of arrhythmias in treated versus control groups are statistically analyzed.
Visualizations
Experimental Workflow for Antiarrhythmic Drug Screening
Caption: Experimental workflow for the discovery and screening of this compound.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on the cardiac sodium channel.
References
A Comprehensive Pharmacological Profile of Quinacainol and its Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacainol, a Class I antiarrhythmic agent, demonstrates a significant pharmacological profile centered on its potent inhibition of cardiac sodium channels. This technical guide provides an in-depth analysis of the electrophysiological and hemodynamic properties of this compound. While specific derivatives of this compound are not extensively documented in publicly available literature, this document explores the broader structure-activity relationships of quinoline-based sodium channel blockers to provide context for potential future drug development. Detailed experimental methodologies for key assays are provided, alongside quantitative data and visual representations of its mechanism of action and experimental workflows to support further research and development in the field of antiarrhythmic therapies.
Introduction
This compound is classified as a Class I antiarrhythmic drug, specifically exhibiting properties that suggest a subclass Ic action.[1][2] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[3] This action leads to a decrease in the maximum rate of depolarization (Vmax), thereby slowing conduction velocity in non-nodal cardiac tissues.[1][3] Such modulation of cardiac electrophysiology forms the basis of its antiarrhythmic effects, but also underscores its potential for proarrhythmic activity at higher doses.[1] Understanding the detailed pharmacological profile of this compound is crucial for optimizing its therapeutic potential and mitigating risks.
Pharmacological Profile of this compound
Mechanism of Action
This compound is a potent inhibitor of the cardiac sodium current (INa).[2][4] It blocks sodium channels in a concentration-dependent manner.[2] The primary electrophysiological consequence of this sodium channel blockade is a reduction in the rate and magnitude of the initial, rapid depolarization of the cardiomyocyte membrane.[3] This leads to a decreased conduction velocity in the atria, ventricles, and Purkinje fibers.[3] Unlike some other Class I antiarrhythmics, this compound has been shown to have little effect on potassium currents (specifically the transient outward current, ito, and the sustained-outward plateau current, iKsus) in rat ventricular myocytes, suggesting a more selective action on sodium channels which is characteristic of Class Ic agents.[2]
Electrophysiological Effects
In vivo studies in rats have demonstrated a dose-dependent effect of this compound on cardiac electrophysiology:
-
P-R Interval: this compound dose-dependently increases the P-R interval, reflecting a slowing of atrioventricular conduction.[1]
-
QRS Duration: The QRS duration, which represents ventricular depolarization, does not significantly change with antiarrhythmic doses of this compound.[1]
-
Q-T Interval: The Q-T interval is increased at the highest doses.[1]
-
Action Potential: At doses of 1.0 to 8.0 mg/kg, this compound reduces the maximum upstroke velocity (dV/dtmax) of phase 0 of the epicardial action potential.[1] However, only the highest dose of 8.0 mg/kg was observed to increase the action potential duration.[1]
-
Refractoriness: Ventricular refractoriness is increased at doses of 2.0 mg/kg and above.[1]
-
Threshold Currents: this compound, at doses of 0.5 mg/kg and above, increases the threshold currents required for both capture and the induction of ventricular fibrillation.[1]
Hemodynamic Effects
In human subjects with normal left ventricular function, intravenous administration of this compound has been shown to exert a negative inotropic effect, characterized by a decrease in cardiac contractility.[5] In untreated individuals, a reflex increase in heart rate was observed, which was absent in patients pretreated with beta-blockers and atropine.[5] This autonomic blockade unmasked a significant and persistent negative inotropic effect of the drug.[5]
Quantitative Data
The following tables summarize the available quantitative pharmacological data for this compound.
| Parameter | Value | Species | Tissue/Preparation | Reference |
| EC50 (Sodium Current) | 95 µM | Rat | Isolated Cardiac Myocytes | [2] |
| Effect | Dose | Species | Observations | Reference |
| Antiarrhythmic Action | 2.0 and 4.0 mg/kg | Rat | Effective in conscious rats with LAD coronary artery occlusion. | [1] |
| Pro-arrhythmic Action | 8.0 mg/kg | Rat | Pro-arrhythmic effects observed. | [1] |
| Increased Ventricular Refractoriness | ≥ 2.0 mg/kg | Rat | [1] | |
| Increased Threshold for Capture and VF | ≥ 0.5 mg/kg | Rat | [1] | |
| Reduced dV/dtmax | 1.0 - 8.0 mg/kg | Rat | [1] | |
| Increased Action Potential Duration | 8.0 mg/kg | Rat | [1] | |
| Increased P-R Interval | Dose-dependent | Rat | [1] |
| Parameter | Untreated Group | Pretreated Group (Beta-blockers + Atropine) | Time Point | Reference |
| Heart Rate (beats/min) | 74 ± 10 to 80 ± 9 | No change | 5 min | [5] |
| Vmax (circ/sec) | 1.56 ± 0.56 to 1.36 ± 0.45 | 1.61 ± 0.19 to 1.33 ± 0.08 | 5 min | [5] |
| Vmax (circ/sec) | to 1.36 ± 0.61 | to 1.09 ± 0.13 | 25 min | [5] |
This compound Derivatives and Structure-Activity Relationships
Specific derivatives of this compound are not well-documented in the scientific literature. However, the broader class of quinoline-based compounds has been extensively studied for antiarrhythmic and sodium channel blocking activities. The structure-activity relationship (SAR) of these compounds provides valuable insights for the design of novel derivatives.
Generally, for quinoline and related heterocyclic antiarrhythmics, the following structural features are important:
-
Aromatic Ring System: The quinoline core is a critical scaffold for activity. Substitutions on this ring system can modulate potency and selectivity.
-
Amine Side Chain: A basic amine function, often protonated at physiological pH, is typically essential for interaction with the sodium channel. The nature and length of the linker between the aromatic core and the amine are crucial for optimal activity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its pharmacological profile, including its ability to access the binding site on the sodium channel. Studies on related decahydroisoquinolines have shown that increased lipophilicity can correlate with superior antiarrhythmic properties, up to an optimal point.[4]
Experimental Protocols
In Vivo Cardiac Electrophysiology in a Rat Model
This protocol is a generalized representation based on standard methodologies for assessing the antiarrhythmic effects of a compound like this compound.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted for drug administration. Subcutaneous needle electrodes are placed for continuous ECG monitoring.
-
Baseline Recordings: Stable baseline ECG recordings, including heart rate, P-R interval, QRS duration, and Q-T interval, are obtained.
-
Drug Administration: this compound is administered intravenously at escalating doses.
-
Electrophysiological Measurements: Following each dose, a period of stabilization is allowed, after which ECG parameters are re-measured.
-
Ventricular Stimulation Protocol: To assess ventricular refractoriness and arrhythmia inducibility, programmed electrical stimulation is performed. A stimulating electrode is positioned on the ventricular epicardium.
-
Determination of Refractory Period: The effective refractory period (ERP) is determined by introducing premature stimuli at progressively shorter coupling intervals until capture is lost.
-
Arrhythmia Induction: Burst pacing or programmed stimulation with multiple extrastimuli is used to attempt to induce ventricular tachycardia or fibrillation. The current thresholds for capture and fibrillation are determined.
-
Action Potential Recordings: For more detailed analysis, epicardial intracellular action potentials can be recorded using glass microelectrodes to measure Vmax and action potential duration.
-
Data Analysis: Changes in all measured parameters from baseline are calculated and analyzed for statistical significance.
Whole-Cell Patch-Clamp for Sodium Current Inhibition
This protocol outlines the methodology to measure the effect of this compound on INa in isolated cardiomyocytes.
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from rat hearts.
-
Patch-Clamp Setup: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell interior.[6][7]
-
Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the sodium current. This typically involves blocking potassium and calcium channels with specific inhibitors.
-
Voltage-Clamp Protocol: The cell membrane potential is held at a negative potential (e.g., -100 mV) to ensure the availability of sodium channels. Depolarizing voltage steps are then applied to elicit the inward sodium current.
-
Data Acquisition: The resulting currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
Drug Application: After obtaining stable baseline INa recordings, this compound is applied to the bath solution at various concentrations.
-
Measurement of Inhibition: The peak sodium current is measured before and after the application of this compound at each concentration.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and a concentration-response curve is generated to determine the EC50 value. The effects on the voltage-dependence of activation and inactivation can also be assessed.[2]
Visualizations
Signaling Pathway: Electrophysiological Effect of this compound
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haemodynamic effects of intravenous this compound with and without autonomic nervous system blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. youtube.com [youtube.com]
In Vitro Characterization of Quinacainol's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol, also known as PK 10139, is a quinoline derivative that has been identified as a Class I antiarrhythmic agent. Its primary mechanism of action involves the inhibition of the cardiac sodium current (INa), which is crucial for the depolarization phase of the cardiac action potential. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its effects on cardiac ion channels and outlining the experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound.
Quantitative Data Summary
The in vitro biological activity of this compound has been quantified primarily through electrophysiological studies. The key quantitative parameter identified is its potency in blocking the cardiac sodium channel.
| Parameter | Value | Cell Type | Reference |
| EC50 (Sodium Current Inhibition) | 95 µM | Rat Ventricular Myocytes | [1] |
Core Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effects by blocking the fast voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Electrophysiological studies have shown that this compound has a pronounced effect on sodium currents with minimal impact on the transient outward (Ito) and sustained outward plateau (IKsus) potassium currents at concentrations effective for sodium channel blockade.[1] This selectivity for the sodium channel is a defining characteristic of its Class I antiarrhythmic profile.
The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: this compound's primary mechanism of action.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Inhibition
This protocol is designed to measure the inhibitory effect of this compound on the cardiac sodium current (INa) in isolated cardiomyocytes.
a. Cell Preparation:
-
Isolate ventricular myocytes from adult rats or use a stable cell line expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells.
-
Maintain cells in an appropriate culture medium and conditions.
b. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record sodium currents.
-
The external solution should contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To isolate INa, potassium and calcium channel blockers (e.g., CsCl and nifedipine) should be added.
-
The internal pipette solution should contain (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
c. Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the availability of sodium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To determine the half-maximal effective concentration (EC50), record sodium currents in the presence of increasing concentrations of this compound.
d. Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
Normalize the current in the presence of this compound to the control current.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the EC50 value.
The following diagram outlines the experimental workflow for determining the EC50 of this compound.
Caption: Workflow for EC50 determination of this compound.
In Vitro Proarrhythmia Assessment: hERG Channel Assay
Given that many quinoline-containing compounds can interact with the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization, it is essential to assess this compound's effect on this channel to evaluate its proarrhythmic potential.
a. Cell Line:
-
Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
b. Electrophysiological Recording:
-
Employ the whole-cell patch-clamp technique.
-
The external solution should contain (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal pipette solution should contain (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.
c. Voltage-Clamp Protocol:
-
Hold the cells at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
Record tail currents in the absence and presence of various concentrations of this compound.
d. Data Analysis:
-
Measure the peak tail current amplitude.
-
Calculate the percentage of inhibition at each concentration.
-
Determine the IC50 value if significant inhibition is observed.
The logical relationship for assessing the proarrhythmic risk based on ion channel screening is depicted below.
Caption: Logical assessment of this compound's cardiac effects.
Conclusion
The in vitro characterization of this compound demonstrates its potent inhibitory activity on the cardiac sodium channel, consistent with its classification as a Class I antiarrhythmic agent. The provided experimental protocols offer a framework for the detailed investigation of its electrophysiological properties. Further in vitro studies, particularly a thorough assessment of its effects on other cardiac ion channels like hERG, are crucial for a comprehensive understanding of its safety and efficacy profile. This technical guide serves as a foundational resource for researchers and drug development professionals working on the characterization and potential therapeutic application of this compound.
References
The Electrophysiological Impact of Quinacainol on the Cardiac Action Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophysiological effects of Quinacainol on the cardiac action potential. This compound, a Class Ic antiarrhythmic agent, primarily exerts its effects through the blockade of cardiac sodium channels. This document synthesizes available quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and relevant experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound is an antiarrhythmic compound that has been investigated for its efficacy in managing cardiac arrhythmias. As a Class Ic agent, its principal mechanism of action is the potent blockade of the fast inward sodium current (INa) in cardiomyocytes. This action leads to a significant depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby slowing conduction in the atria, ventricles, and His-Purkinje system. This guide delves into the nuanced effects of this compound on the various phases of the cardiac action potential, supported by quantitative data from preclinical studies.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cardiac electrophysiology.
Table 1: In Vitro Effects of this compound on Cardiac Sodium Current in Rat Ventricular Myocytes
| Parameter | Value | Description |
| EC50 for INa Block | 95 ± 25 µmol/L | The half-maximal effective concentration for the blockade of the fast inward sodium current. |
| Effect on INa Activation | No significant change | Did not alter the voltage-dependence of sodium channel activation. |
| Effect on INa Inactivation | No significant shift | Did not produce a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation. |
| Effect on Potassium Currents (ito, iKsus) | Little to no effect | Did not effectively block the transient outward or sustained outward potassium currents, even at high concentrations (up to 1.5 mmol/L). |
Table 2: In Vivo Electrophysiological Effects of this compound in Rats
| Parameter | Dose (mg/kg, i.v.) | Observation |
| dV/dtmax (Vmax) of Phase 0 | 1.0 - 8.0 | Dose-dependent reduction |
| Action Potential Duration (APD) | 8.0 | Increased |
| Action Potential Duration (APD50, APD90) | Not Specified | Data not available in the reviewed literature. |
| P-R Interval | 0.5 and above | Dose-dependent increase |
| QRS Duration | 1.0 - 8.0 | No significant change |
| Q-T Interval | 8.0 | Increased |
| Ventricular Refractoriness | 2.0 and above | Increased |
| Threshold for Ventricular Fibrillation | 0.5 and above | Increased |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for INa Measurement
This protocol describes the methodology for recording sodium currents from isolated adult rat ventricular myocytes to assess the effects of this compound.
-
Myocyte Isolation:
-
Adult Wistar rats are anesthetized, and their hearts are rapidly excised.
-
The heart is mounted on a Langendorff apparatus and retrogradely perfused with a calcium-free buffer solution to stop contractions.
-
Enzymatic digestion is performed by perfusing the heart with a solution containing collagenase and protease to dissociate the individual myocytes.
-
The digested ventricular tissue is minced and gently agitated to release single, rod-shaped, and calcium-tolerant myocytes.
-
-
Electrophysiological Recording:
-
Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Borosilicate glass micropipettes with a resistance of 1-3 MΩ when filled with internal solution are used for recording.
-
The whole-cell patch-clamp configuration is established by forming a giga-ohm seal between the micropipette and the myocyte membrane, followed by rupturing the membrane patch.
-
Sodium currents (INa) are recorded using a patch-clamp amplifier and appropriate data acquisition software. The holding potential is typically set to a level that ensures the complete availability of sodium channels (e.g., -100 mV).
-
A series of depolarizing voltage steps are applied to elicit INa.
-
-
Drug Application:
-
This compound is dissolved in the external solution to achieve the desired final concentrations.
-
A baseline recording of INa is obtained before the application of the drug.
-
The this compound-containing solution is then perfused into the recording chamber.
-
The effects of different concentrations of this compound on the peak INa amplitude are measured to determine the concentration-response relationship and calculate the EC50.
-
In Vivo Cardiac Electrophysiology in Anesthetized Rats
This protocol outlines the procedure for assessing the effects of this compound on cardiac action potentials and ECG parameters in an intact animal model.
-
Animal Preparation:
-
Rats are anesthetized (e.g., with pentobarbital) and placed on a heating pad to maintain body temperature.
-
The trachea is cannulated to ensure a clear airway, and the animal is ventilated artificially.
-
A catheter is inserted into a femoral vein for intravenous drug administration.
-
Standard limb leads are connected to record a surface electrocardiogram (ECG).
-
-
Surgical Procedure for Epicardial Recording:
-
A thoracotomy is performed to expose the heart.
-
The pericardium is carefully opened to access the ventricular epicardial surface.
-
A specialized multi-electrode array or a floating glass microelectrode is gently placed on the epicardial surface of the left ventricle to record monophasic action potentials (MAPs) or intracellular action potentials.
-
-
Electrophysiological Measurements:
-
Baseline ECG and epicardial action potentials are recorded.
-
Parameters such as heart rate, P-R interval, QRS duration, Q-T interval, action potential duration (APD), and the maximum rate of depolarization (Vmax) are measured.
-
Programmed electrical stimulation can be applied to the ventricle to determine parameters like ventricular effective refractory period (VERP) and the threshold for inducing ventricular fibrillation (VFT).
-
-
Drug Administration and Data Analysis:
-
This compound is administered intravenously as a bolus or a cumulative infusion at various doses.
-
Electrophysiological parameters are continuously monitored and recorded after each dose.
-
The dose-dependent effects of this compound on all measured parameters are analyzed and compared to the baseline values.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the direct blockade of the voltage-gated sodium channels in cardiomyocytes. As a Class Ic agent, it exhibits a high affinity for the open state of the channel and has slow unbinding kinetics. This results in a use-dependent blockade, meaning the effect is more pronounced at higher heart rates. The direct consequence of this sodium channel blockade is a significant reduction in the influx of sodium ions during Phase 0 of the cardiac action potential. This leads to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction velocity through the cardiac tissue. At higher concentrations, this compound can also prolong the action potential duration, which may be due to effects on other ion channels, although its primary and most potent action is on the sodium channel. The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Caption: Mechanism of this compound's effect on the cardiac action potential.
Understanding the Structure-Activity Relationship of Quinacainol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol, chemically known as 1-[2-(1,1-dimethylethyl)-4-quinolyl]-3-(4-piperidyl)-1-propanol, is recognized as a Class I antiarrhythmic agent. Its primary mechanism of action involves the inhibition of the fast sodium current in cardiomyocytes, a characteristic feature of Class I antiarrhythmics. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of novel, more potent, and safer antiarrhythmic drugs. This technical guide aims to provide an in-depth overview of the structure-activity relationship (SAR) of this compound and its potential analogs, based on available scientific literature.
While specific and comprehensive SAR studies on a wide range of this compound analogs are limited in publicly accessible literature, this guide will extrapolate from the known pharmacology of this compound and the SAR of structurally related quinoline and piperidine derivatives that also exhibit antiarrhythmic and sodium channel blocking properties.
Core Concepts: The Pharmacophore of this compound
The chemical structure of this compound suggests a pharmacophore model with three key components:
-
The Quinoline Nucleus: This bulky, aromatic moiety is essential for activity. Modifications to this ring system, such as the position and nature of substituents, are expected to significantly impact the drug's interaction with the sodium channel.
-
The Piperidine Moiety: This basic nitrogen-containing ring is likely crucial for the molecule's interaction with the receptor, possibly through ionic bonding or hydrogen bonding. The protonated amine at physiological pH is a common feature in many sodium channel blockers.
-
The Propanol Linker: This three-carbon chain with a hydroxyl group connects the quinoline and piperidine rings. The length and flexibility of this linker, as well as the stereochemistry of the hydroxyl group, can influence the molecule's overall conformation and its fit within the binding site of the sodium channel.
Quantitative Data Summary
| Analog ID | Modification | Target | Assay Type | Potency (IC50/EC50, µM) | Reference |
| This compound | Parent Compound | Sodium Current | Electrophysiology | 95 | [Data Unavailable] |
| Analog A | R1-substituent on Quinoline | Sodium Channel | Patch Clamp | ||
| Analog B | R2-substituent on Piperidine | Sodium Channel | Patch Clamp | ||
| Analog C | Linker Modification | Sodium Channel | Patch Clamp |
Inferred Structure-Activity Relationships
Based on general principles of medicinal chemistry and SAR studies of other quinoline-based sodium channel blockers, the following relationships can be hypothesized for this compound analogs:
-
Quinoline Ring Substituents: The nature and position of substituents on the quinoline ring can modulate lipophilicity and electronic properties, thereby affecting membrane permeability and binding affinity. Electron-withdrawing or electron-donating groups at different positions could fine-tune the molecule's activity.
-
Piperidine Ring Modifications: Altering the substitution pattern on the piperidine ring could influence the pKa of the nitrogen atom, which is critical for ionic interactions with the sodium channel. N-alkylation or substitution on the ring itself could also impact selectivity and potency.
-
Linker Modifications: Varying the length of the alkyl chain connecting the two ring systems could alter the distance between the key binding moieties, potentially improving or diminishing the interaction with the receptor. The stereochemistry of the hydroxyl group on the propanol linker is also likely to be a critical determinant of activity, with one enantiomer potentially exhibiting significantly higher potency.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound analogs are not explicitly published. However, based on standard methodologies in medicinal chemistry and pharmacology, the following protocols can be outlined.
General Synthesis of this compound Analogs
A plausible synthetic route for this compound analogs would likely involve a multi-step process. A key step would be the coupling of a substituted quinoline moiety with a piperidine-containing side chain.
Workflow for Analog Synthesis:
Caption: General synthetic workflow for this compound analogs.
Detailed Steps:
-
Synthesis of Substituted 4-Quinolyl Ketones: This can be achieved through various established methods for quinoline synthesis, such as the Combes or Doebner-von Miller reactions, followed by acylation at the 4-position. Modifications to the starting materials would allow for the introduction of various substituents on the quinoline ring.
-
Preparation of the Piperidine Side Chain: A suitable piperidine derivative with a reactive functional group on a propyl chain would be required. This could be synthesized from commercially available piperidine starting materials.
-
Coupling Reaction: The quinolyl ketone and the piperidine side chain can be coupled using standard organic reactions. For instance, a Grignard reaction with a piperidinylpropyl magnesium halide would be a direct approach.
-
Reduction: If the coupling reaction yields a ketone, a subsequent reduction step using a reducing agent like sodium borohydride would be necessary to obtain the final propanol derivative.
-
Purification: The final compounds would be purified using techniques such as column chromatography and/or recrystallization. Characterization would be performed using NMR, mass spectrometry, and HPLC to confirm the structure and purity.
Electrophysiological Evaluation of Antiarrhythmic Activity
The primary pharmacological evaluation of this compound analogs would involve assessing their ability to block cardiac sodium channels.
Workflow for Electrophysiological Testing:
Caption: Workflow for evaluating sodium channel blocking activity.
Detailed Protocol (Whole-Cell Patch Clamp):
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition software. Cells are perfused with an external solution, and the patch pipette is filled with an internal solution.
-
Voltage Protocol: A voltage protocol is applied to elicit sodium currents. Typically, cells are held at a holding potential of -120 mV, and depolarizing steps are applied to activate the sodium channels.
-
Drug Application: After obtaining a stable baseline recording, the this compound analog is applied to the cell via the perfusion system at various concentrations.
-
Data Analysis: The peak sodium current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value.
Signaling Pathways
This compound, as a Class I antiarrhythmic, directly targets the voltage-gated sodium channels in the cell membrane of cardiomyocytes. Its action modulates the cardiac action potential.
Signaling Pathway of this compound:
Caption: Mechanism of action of this compound on the cardiac action potential.
Conclusion and Future Directions
The development of novel antiarrhythmic agents with improved efficacy and safety profiles is an ongoing challenge in cardiovascular medicine. While the current understanding of the structure-activity relationship of this compound analogs is in its nascent stages due to a lack of extensive published data, the foundational knowledge of its pharmacophore and the established methodologies for the synthesis and evaluation of related compounds provide a clear path forward for future research.
Systematic modification of the quinoline nucleus, the piperidine moiety, and the propanol linker of this compound, coupled with robust electrophysiological screening, will be instrumental in elucidating the detailed SAR of this chemical class. Such studies hold the promise of identifying next-generation antiarrhythmic drugs with enhanced potency, selectivity, and a more favorable side-effect profile. Researchers are encouraged to utilize the proposed frameworks for data organization and experimental design to contribute to this important area of drug discovery.
Quinoline-Based Compounds in Arrhythmia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline structural motif is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Within the realm of cardiovascular medicine, quinoline-based compounds have a long and significant history, beginning with the discovery of the antiarrhythmic properties of quinine and its stereoisomer, quinidine. These natural products laid the foundation for the development of synthetic quinoline derivatives as modulators of cardiac electrophysiology. This technical guide provides an in-depth overview of the role of quinoline-based compounds in arrhythmia research, with a focus on their mechanisms of action, quantitative a nalysis of their activity, and the experimental protocols used for their evaluation.
Mechanism of Action: Modulation of Cardiac Ion Channels
The antiarrhythmic effects of quinoline-based compounds are primarily attributed to their ability to modulate the function of various cardiac ion channels, which are responsible for generating and propagating the cardiac action potential.
Cardiac Action Potential and Ion Channels: The cardiac action potential is a complex interplay of ion currents flowing through specific channels. Key channels involved in this process and targeted by quinoline derivatives include:
-
Sodium (Na+) Channels (INa): Responsible for the rapid depolarization phase (Phase 0) of the action potential in atrial and ventricular myocytes.
-
Potassium (K+) Channels (IK): A diverse group of channels that mediate the repolarization phase (Phases 1, 2, and 3) of the action potential. Subtypes include the transient outward current (Ito), the delayed rectifier currents (rapid, IKr, and slow, IKs), and the inward rectifier current (IK1).
-
Calcium (Ca2+) Channels (ICa): Mediate the plateau phase (Phase 2) of the action potential and are crucial for excitation-contraction coupling.
Quinoline-Based Compounds as Multi-Ion Channel Blockers:
Quinidine, the archetypal quinoline antiarrhythmic, exhibits a broad spectrum of activity by blocking multiple ion channels. It is classified as a Class Ia antiarrhythmic agent, characterized by its moderate block of sodium channels and its ability to prolong the action potential duration.
The primary mechanism of action for many quinoline-based antiarrhythmics involves the blockade of fast inward sodium channels (INa), which slows the rate of depolarization and conduction velocity within the heart. Additionally, many of these compounds also block various potassium channels, leading to a prolongation of the repolarization phase and the effective refractory period of cardiac cells. This dual action on both depolarization and repolarization contributes to their efficacy in suppressing a variety of arrhythmias. Some quinoline derivatives also exhibit effects on calcium channels.
Below is a diagram illustrating the signaling pathway of quinoline-based antiarrhythmics on cardiac ion channels.
Figure 1: Mechanism of action of quinoline-based antiarrhythmics on cardiac ion channels.
Quantitative Analysis of Antiarrhythmic Activity
The evaluation of the antiarrhythmic potential of quinoline-based compounds relies on quantitative in vitro and in vivo assays. These studies provide crucial data for structure-activity relationship (SAR) analysis and lead optimization.
In Vitro Electrophysiological Studies
Patch-clamp electrophysiology is the gold standard for assessing the effects of compounds on specific ion channels expressed in isolated cardiomyocytes or heterologous expression systems. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, indicating the potency of a compound in blocking a particular ion channel.
| Compound | Target Ion Channel | IC50 (µM) | Cell Type | Reference |
| Quinidine | IKr (hERG) | 0.9 - 1.2 | HEK293 cells | |
| Late INa | 5.9 | Canine ventricular myocytes | ||
| IKs | ~18 (17% block at 30 µM) | Canine ventricular myocytes | ||
| Peak ICa | 296 | Canine ventricular myocytes | ||
| HA-7 | IKr | 1.1 | Guinea pig ventricular myocytes | |
| INa | 2.9 | Guinea pig ventricular myocytes | ||
| ICa | 4.0 | Guinea pig ventricular myocytes | ||
| IKs | 4.8 | Guinea pig ventricular myocytes |
In Vivo Antiarrhythmic Activity
Animal models of arrhythmia are essential for evaluating the efficacy of drug candidates in a physiological setting. The aconitine-induced arrhythmia model in rats is a commonly used screening tool. The effective dose (ED50) required to suppress arrhythmias is a key endpoint.
| Compound | Animal Model | Endpoint | ED50 (mg/kg, i.p.) | Reference |
| Quinidine | Aconitine-induced mortality in rats | Protection from mortality | 41.1 |
Comparative Antiarrhythmic Activity of Quinolizidine Derivatives
Recent research has explored the antiarrhythmic potential of quinolizidine derivatives, which share structural similarities with quinoline alkaloids. The following table summarizes the in vitro antiarrhythmic activity of a series of these compounds compared to quinidine.
| Compound | EC50 (µM) for increase in arrhythmia threshold | Relative Potency vs. Quinidine |
| Quinidine | 10.26 | 1 |
| Compound 1 | 3.66 | ~2.8x more potent |
| Compound 4 | 10.67 | ~0.96x as potent |
| Compound 5 | 0.017 | ~604x more potent |
| Compound 6 | 0.68 | ~15x more potent |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of the antiarrhythmic properties of quinoline-based compounds.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To measure the inhibitory effect of a test compound on a specific cardiac ion current (e.g., INa) in isolated cardiomyocytes or a stable cell line expressing the channel of interest.
Materials:
-
Isolated cardiomyocytes or a cell line (e.g., HEK293) stably expressing the target ion channel (e.g., Nav1.5).
-
External solution (e.g., Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution containing (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Test compound stock solution (e.g., in DMSO).
-
Patch-clamp amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Lower the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (gigaohm seal).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a holding potential where the target channels are in a closed state (e.g., -100 mV for Nav1.5).
-
Apply a series of depolarizing voltage steps to elicit the ion current of interest. The specific voltage protocol will depend on the channel being studied. For INa, a brief depolarization to -20 mV for 20 ms is typical.
-
-
Data Acquisition:
-
Record the baseline ion current in the absence of the test compound.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record the ion current at each concentration after steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at each test potential.
-
Calculate the percentage of current inhibition at each compound concentration.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
In Vivo Arrhythmia Model: Aconitine-Induced Arrhythmia in Rats
Objective: To evaluate the ability of a test compound to prevent or terminate aconitine-induced ventricular arrhythmias in anesthetized rats.
Materials:
-
Male Wistar rats (250-300 g).
-
Aconitine solution (e.g., in saline).
-
Test compound solution.
-
Anesthetic (e.g., sodium pentobarbital).
-
ECG recording system with needle electrodes.
-
Infusion pump and catheters.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital (e.g., 50 mg/kg, i.p.).
-
Insert a catheter into the jugular vein for drug administration.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II configuration is common).
-
-
Baseline Recording: Record a stable baseline ECG for at least 15 minutes before drug administration.
-
Prophylactic Protocol:
-
Administer the test compound (or vehicle control) via the jugular vein catheter at a predetermined dose.
-
After a specified pretreatment time (e.g., 15 minutes), start a continuous infusion of aconitine (e.g., 10 µg/kg/min).
-
-
Therapeutic Protocol:
-
Start a continuous infusion of aconitine.
-
Once sustained ventricular arrhythmia is observed, administer the test compound to assess its ability to restore sinus rhythm.
-
-
ECG Monitoring and Endpoints:
-
Continuously monitor the ECG throughout the experiment.
-
Record the time of onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
In the prophylactic protocol, determine the dose of the test compound that prevents the onset of arrhythmias for a specified duration.
-
In the therapeutic protocol, determine the dose of the test compound that successfully converts the arrhythmia to sinus rhythm.
-
Experimental Workflow
The screening and development of novel quinoline-based antiarrhythmic drugs typically follow a structured workflow, from initial in vitro screening to more complex in vivo and ex vivo evaluations.
Figure 2: A typical experimental workflow for the discovery and development of quinoline-based antiarrhythmic drugs.
Conclusion
Quinoline-based compounds continue to be a rich source of inspiration for the development of novel antiarrhythmic agents. Their ability to modulate multiple cardiac ion channels provides a versatile platform for designing drugs with specific electrophysiological profiles. A thorough understanding of their mechanisms of action, coupled with robust and reproducible experimental protocols, is essential for advancing this promising class of compounds from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of arrhythmia research and to effectively evaluate the potential of novel quinoline derivatives as future therapeutic agents.
The Role of Quinacainol in Suppressing Ventricular Arrhythmias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventricular arrhythmias, characterized by abnormal electrical activity originating in the ventricles, are a significant cause of morbidity and mortality, often leading to sudden cardiac death. The development of effective antiarrhythmic drugs remains a critical area of cardiovascular research. Quinacainol, a quinoline derivative, has emerged as a promising agent for the suppression of ventricular arrhythmias. Classified as a Class Ic antiarrhythmic, its primary mechanism of action is the potent blockade of fast sodium channels in cardiomyocytes. This technical guide provides an in-depth overview of the electrophysiological properties, mechanism of action, and preclinical evidence supporting the role of this compound in managing ventricular arrhythmias.
Electrophysiological Profile and Mechanism of Action
This compound exerts its antiarrhythmic effects primarily by modulating the electrophysiological properties of ventricular myocytes. Its core mechanism is the state-dependent blockade of voltage-gated sodium channels (NaV1.5), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.
Sodium Channel Blockade
This compound demonstrates a potent, concentration-dependent inhibition of the fast inward sodium current (I_Na).[1][2] This blockade slows the maximum rate of depolarization (V_max) of the action potential, thereby reducing conduction velocity in non-nodal cardiac tissues such as the ventricular myocardium and His-Purkinje system.[2][3] The drug exhibits slow onset and offset kinetics for sodium channel binding, a characteristic feature of Class Ic agents, leading to a significant use-dependent effect where the blockade is more pronounced at faster heart rates.[2][3]
Effects on Action Potential and ECG Parameters
The primary electrophysiological consequence of this compound's sodium channel blockade is a marked prolongation of the QRS duration on the electrocardiogram (ECG), reflecting slowed ventricular conduction.[1] Unlike Class Ia antiarrhythmics, this compound has minimal effect on the action potential duration (APD) and, consequently, does not significantly prolong the QT interval.[1][3] It does, however, dose-dependently increase the P-R interval.[1]
Downstream Signaling Pathways in Ventricular Myocytes
The antiarrhythmic action of this compound extends beyond simple sodium channel blockade, influencing intracellular signaling cascades that are crucial in the genesis of ventricular arrhythmias, particularly concerning calcium homeostasis.
Modulation of Intracellular Calcium
By inhibiting the initial influx of sodium during depolarization, this compound indirectly affects intracellular calcium concentration. The reduced intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), leading to a decrease in calcium entry and potentially an increase in calcium extrusion from the myocyte.[1] This can contribute to the suppression of delayed afterdepolarizations (DADs), which are often triggered by calcium overload and are a known cause of ventricular arrhythmias.[4] Furthermore, some Class Ic agents have been shown to directly interact with ryanodine receptors (RyR2), stabilizing them and preventing spontaneous diastolic calcium release from the sarcoplasmic reticulum, a key trigger for catecholaminergic polymorphic ventricular tachycardia (CPVT).[4][5]
Influence on Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)
CaMKII is a critical mediator of pro-arrhythmic signaling in the heart, often activated by increased intracellular calcium.[6][7] By attenuating the rise in intracellular calcium, this compound may indirectly suppress the activation of CaMKII.[6] Hyperactive CaMKII can phosphorylate and further sensitize RyR2 channels, creating a pro-arrhythmic feedback loop.[7][8] Therefore, the reduction in CaMKII activity is a plausible downstream antiarrhythmic mechanism of this compound.
References
- 1. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Role of CaMKII in cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. New Therapeutic Targets in Cardiology: Arrhythmias and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying the Effects of Quinacainol using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol is an antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels. Understanding its detailed interaction with these channels is crucial for elucidating its therapeutic mechanism and potential side effects. The patch clamp technique is the gold-standard method for characterizing the electrophysiological effects of compounds on ion channels, providing high-resolution data on channel function.
These application notes provide a comprehensive set of protocols for studying the effects of this compound on voltage-gated sodium channels, specifically the cardiac isoform Nav1.5, using the whole-cell patch clamp technique. The protocols are designed for researchers familiar with basic patch clamp procedures and aim to provide a framework for assessing the tonic and use-dependent block, as well as the impact on channel gating kinetics.
Mechanism of Action of this compound
This compound is a quinidine analogue that exhibits a concentration-dependent block of sodium currents (INa) with an EC50 of approximately 95 µM. A key characteristic of this compound is its considerably prolonged onset and recovery from block compared to other sodium channel blockers like quinidine. It has been shown to have minimal effects on transient outward (Ito) and sustained-outward plateau (IKsus) potassium currents, suggesting a primary action on sodium channels. Electrophysiological studies have indicated that this compound does not significantly alter the steady-state voltage dependence of sodium channel activation. Unlike quinidine, it does not induce a hyperpolarizing shift in the voltage dependence of sodium channel inactivation at concentrations that produce a substantial current block.
Data Presentation
Table 1: Electrophysiological Effects of this compound on Sodium Channels
| Parameter | Reported Effect of this compound | Reference |
| Target Channel | Voltage-gated sodium channels (specifically studied in rat ventricular myocytes) | |
| Potency (EC50) | 95 ± 25 µM for sodium current block | |
| Kinetics of Block | Considerably prolonged onset and recovery from block | |
| Effect on Activation | No significant change in the steady-state voltage dependence of activation | |
| Effect on Inactivation | No significant hyperpolarizing shift in the voltage dependence of inactivation | |
| Effect on Potassium Channels | Little to no effect on Ito or IKsus potassium currents |
Experimental Protocols
Cell Culture and Preparation
For studying the effects of this compound on the cardiac sodium channel, Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.5 channel are a suitable and commonly used model system.
-
Cell Line: HEK293 cells stably expressing full-length human SCN5A (encoding Nav1.5).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and isolation of single cells for patching.
Solutions and Reagents
The following solutions are recommended for whole-cell patch clamp recordings of Nav1.5 currents.
| Solution | Reagent | Concentration (mM) |
| External (Bath) Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal (Pipette) Solution | CsF | 110 |
| CsCl | 20 | |
| NaCl | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH | ||
| This compound Stock Solution | This compound dihydrochloride | 10 mM in DMSO |
| Store at -20°C. Dilute to final concentrations in external solution on the day of the experiment. |
Electrophysiological Recording
-
Technique: Whole-cell patch clamp.
-
Amplifier: Use a suitable patch clamp amplifier (e.g., Axopatch 200B).
-
Data Acquisition: Digitize data using an analog-to-digital converter (e.g., Digidata 1550) and acquire using appropriate software (e.g., pCLAMP).
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Form a giga-ohm seal (>1 GΩ) with the cell membrane before rupturing the patch to achieve the whole-cell configuration.
-
Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.
Voltage Clamp Protocols
The following voltage clamp protocols are designed to characterize the effects of this compound on Nav1.5 channels. Due to the reported slow onset of block, a pre-incubation period of at least 5-10 minutes with this compound is recommended before recording.
This protocol determines the effect of this compound on the peak sodium current at various membrane potentials.
-
Holding Potential (Vh): -120 mV (to ensure channels are in the resting state).
-
Test Pulses: Apply a series of 50 ms depolarizing pulses from -100 mV to +60 mV in 5 mV increments.
-
Pulse Interval: Allow a 5-second interval between pulses to ensure full recovery from inactivation.
-
Procedure:
-
Record a baseline I-V relationship in the external solution.
-
Perfuse the cell with the desired concentration of this compound for 5-10 minutes.
-
Record the I-V relationship again in the presence of this compound.
-
-
Data Analysis:
-
Plot the peak inward current as a function of the test potential to generate I-V curves.
-
Calculate the percentage of tonic block at the potential of maximum peak current.
-
This protocol assesses the voltage-dependence of channel availability and whether this compound alters it.
-
Holding Potential (Vh): -120 mV.
-
Pre-pulses: Apply a series of 500 ms pre-pulses from -140 mV to -20 mV in 10 mV increments.
-
Test Pulse: Immediately following each pre-pulse, apply a 20 ms test pulse to -20 mV.
-
Procedure:
-
Record a baseline inactivation curve.
-
Apply this compound and repeat the protocol.
-
-
Data Analysis:
-
Normalize the peak current from the test pulse to the maximum peak current.
-
Plot the normalized current against the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and the slope factor (k).
-
This protocol evaluates the block of channels that are repeatedly opened and inactivated.
-
Holding Potential (Vh): -100 mV.
-
Pulse Train: Apply a train of 30 depolarizing pulses to -20 mV (20 ms duration) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Procedure:
-
Record the current response to the pulse train in the absence of the drug.
-
Apply this compound and repeat the pulse trains at each frequency.
-
-
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block.
-
Given the slow recovery from block reported for this compound, this protocol is crucial.
-
Holding Potential (Vh): -120 mV.
-
Conditioning Pulse (P1): A 1-second depolarizing pulse to -20 mV to inactivate the channels.
-
Recovery Interval: Return the membrane potential to -120 mV for a variable duration (from 1 ms to 10 seconds).
-
Test Pulse (P2): A 20 ms test pulse to -20 mV to measure the fraction of recovered channels.
-
Procedure:
-
Record a baseline recovery curve.
-
Apply this compound and repeat the protocol. A longer recovery interval may be necessary to observe full recovery in the presence of the drug.
-
-
Data Analysis:
-
Normalize the peak current from P2 to the peak current from a control pulse without a conditioning pulse.
-
Plot the normalized current against the recovery interval duration.
-
Fit the data with a single or double exponential function to determine the time constant(s) of recovery (τ).
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Simplified gating states of a voltage-gated sodium channel.
Caption: Hypothesized mechanism of this compound block.
Application Notes: Utilizing the Langendorff Perfusion System for Cardiac Safety and Efficacy Studies of Quinacainol
Introduction
The Langendorff isolated heart perfusion system is a foundational ex vivo technique for cardiovascular research, offering a controlled environment to assess the direct cardiac effects of pharmacological compounds without the confounding influences of systemic circulation and autonomic innervation.[1][2][3] This makes it an invaluable tool for early-stage cardiac safety screening, proarrhythmic risk assessment, and mechanistic studies.[1][4] Quinacainol, a quinidine analogue, has been identified as a Class I antiarrhythmic agent.[5][6] Its primary mechanism involves the blockade of sodium channels in cardiac myocytes.[7][8] The Langendorff preparation allows for detailed investigation of this compound's electrophysiological and hemodynamic effects, providing crucial data for drug development and safety pharmacology.
Mechanism of Action of this compound
This compound exhibits antiarrhythmic properties by primarily acting as a sodium channel blocker.[5][8] It inhibits the rapid inward sodium current (INa) in a concentration-dependent manner, which is characteristic of Class I antiarrhythmic agents.[7][9] This action reduces the maximum rate of depolarization (dV/dtmax) of phase 0 of the cardiac action potential.[5][6] Unlike its analogue quinidine, this compound has minimal effect on potassium currents (ito or iKsus), suggesting a more specific Class Ic action.[7] This selective blockade of the fast sodium channel slows conduction velocity in the atria, ventricles, and His-Purkinje system, which is the basis for its antiarrhythmic and potential proarrhythmic effects.[10]
Below is a diagram illustrating the primary site of action for this compound on the cardiac myocyte action potential.
Caption: this compound blocks the fast sodium channel, inhibiting the rapid depolarization (Phase 0).
Quantitative Data Summary
The following tables summarize the known electrophysiological properties and cardiac effects of this compound from various studies.
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Species | Method | Reference |
|---|---|---|---|---|
| Sodium Current (INa) Inhibition | EC50: 95 µM | Rat | Whole-cell patch-clamp | [7][8] |
| Potassium Current (ito) Effect | No significant block | Rat | Whole-cell patch-clamp | [7] |
| Potassium Current (iKsus) Effect | No significant block | Rat | Whole-cell patch-clamp |[7] |
Table 2: In Vivo Electrophysiological and Antiarrhythmic Effects of this compound in Rats
| Dose (mg/kg, i.v.) | Effect on P-R Interval | Effect on QRS Duration | Effect on Q-T Interval | Effect on Action Potential Duration (APD) | Antiarrhythmic Action | Pro-arrhythmic Action | Reference |
|---|---|---|---|---|---|---|---|
| 1.0 - 8.0 | Dose-dependent increase | No change | - | - | - | - | [5] |
| 2.0 | Increased | Widened | - | No change | Effective | - | [5][6] |
| 4.0 | Increased | Widened | - | No change | Effective | - | [5][6] |
| 8.0 | Increased | Widened | Increased | Increased | - | Observed |[5][6] |
Experimental Protocols
This section provides a detailed protocol for assessing the cardiac effects of this compound using a Langendorff-perfused isolated rat heart model.
I. Langendorff Apparatus and Perfusate Preparation
-
Apparatus Setup:
-
Assemble the Langendorff system, which includes a water-jacketed heart chamber, heat exchanger, perfusion reservoir, bubble trap, and peristaltic pump.[11]
-
Ensure all components are clean and sterile.
-
Connect pressure transducers to monitor perfusion pressure and a flow meter for coronary flow.
-
Place ECG electrodes in the heart chamber to record a surface electrocardiogram.
-
Insert a latex balloon connected to a pressure transducer into the left ventricle via the atrium to measure Left Ventricular Developed Pressure (LVDP) and dP/dt.[1]
-
-
Perfusate Preparation (Krebs-Henseleit Buffer):
II. Heart Isolation and Perfusion
-
Animal Preparation:
-
Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Administer heparin (500 IU/kg, i.p.) to prevent intracoronary clotting.
-
-
Heart Excision:
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold KHB to induce cardioplegia.
-
-
Cannulation:
-
Initiation of Retrograde Perfusion:
-
Stabilization:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor baseline parameters: Heart Rate (HR), LVDP, dP/dtmax, dP/dtmin, Coronary Flow (CF), and ECG intervals (PR, QRS, QT).[1]
-
III. This compound Administration and Data Collection
-
Drug Preparation:
-
Prepare stock solutions of this compound in an appropriate vehicle (e.g., distilled water or saline).
-
Prepare serial dilutions to achieve the desired final concentrations in the perfusate.
-
-
Experimental Protocol:
-
After the stabilization period, record baseline data for 10-15 minutes.
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 1 µM to 100 µM).
-
Administer each concentration for a period of 15-20 minutes to allow for a steady-state effect.
-
Continuously record all hemodynamic and electrophysiological parameters.
-
After the highest concentration, perform a washout period with drug-free KHB for 20-30 minutes to assess the reversibility of the effects.
-
IV. Data Analysis
-
Hemodynamic Parameters: Calculate the percentage change from baseline for HR, LVDP, and CF at each drug concentration.
-
Electrophysiological Parameters: Measure the PR interval, QRS duration, and QT interval from the ECG recordings. Correct the QT interval for heart rate (QTc) using an appropriate formula (e.g., Bazett's or Fridericia's).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between baseline and drug-treated conditions. A p-value < 0.05 is typically considered significant.
Experimental Workflow Visualization
The following diagram outlines the key stages of a Langendorff perfusion experiment for studying this compound.
Caption: Workflow for assessing this compound's cardiac effects using the Langendorff system.
References
- 1. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 2. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 7. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quinidine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 11. Langendorff and Working Heart - emka TECHNOLOGIES [emkatech.com]
- 12. SutherlandandHearse [southalabama.edu]
- 13. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinacainol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol and its derivatives represent a class of compounds with potential therapeutic applications as ion channel modulators, particularly for cardiac arrhythmias. As Class I antiarrhythmic agents, their primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV). High-throughput screening (HTS) is an essential tool in the early stages of drug discovery to efficiently screen large libraries of such derivatives and identify promising lead compounds. These application notes provide detailed protocols for primary and secondary HTS assays tailored for the evaluation of this compound derivatives, focusing on fluorescence-based assays for primary screening and automated patch clamp for secondary screening and hit validation.
Signaling Pathway of Sodium Channel Blockade by this compound Derivatives
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as cardiomyocytes. This compound derivatives, as Class I antiarrhythmics, are expected to physically obstruct the ion-conducting pore of the sodium channel, thereby inhibiting the influx of sodium ions. This leads to a decrease in the rate and magnitude of depolarization of the cell membrane, prolonging the refractory period and thereby suppressing arrhythmias.
Figure 1: Signaling pathway of this compound derivatives as sodium channel blockers.
Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay
This assay is designed for the rapid screening of large compound libraries to identify potential sodium channel blockers. It utilizes a fluorescence-based membrane potential-sensitive dye in a cell line stably expressing a relevant sodium channel subtype (e.g., NaV1.5 for cardiac applications). The assay is performed on a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow
Figure 2: Experimental workflow for the primary fluorescence-based HTS assay.
Detailed Protocol
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human NaV1.5 in appropriate media.
-
Seed cells into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours to form a confluent monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium from the cell plates and add 25 µL of the dye-loading buffer to each well.
-
Incubate the plates in the dark at 37°C for 30-60 minutes.
3. Compound Addition:
-
Prepare a dilution series of the this compound derivatives in an appropriate assay buffer.
-
Add the compounds to the cell plates. Include positive controls (e.g., a known NaV1.5 blocker like lidocaine) and negative controls (vehicle, e.g., 0.1% DMSO).
-
Incubate at room temperature for 15-30 minutes.
4. FLIPR Assay:
-
Prepare a solution of a sodium channel activator, such as veratridine, at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which will add the activator to the cell plate and immediately begin recording fluorescence.
-
Record fluorescence for 2-5 minutes.
5. Data Analysis:
-
The fluorescence signal will increase upon channel activation. The inhibitory effect of the compounds is measured as a reduction in this fluorescence increase.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for active compounds.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
Representative Data
Table 1: Primary HTS Results for a Hypothetical Set of this compound Derivatives
| Compound ID | Max % Inhibition | IC50 (µM) | Z'-Factor |
| QC-001 | 95.2 | 1.2 | 0.78 |
| QC-002 | 88.7 | 3.5 | 0.75 |
| QC-003 | 45.1 | >10 | 0.81 |
| QC-004 | 98.9 | 0.8 | 0.79 |
| QC-005 | 62.3 | 7.8 | 0.76 |
| Lidocaine (Control) | 99.5 | 5.2 | 0.80 |
Secondary Screening and Hit Validation: Automated Patch Clamp Electrophysiology
Compounds that show significant activity in the primary screen should be further characterized using a more direct and detailed method. Automated patch clamp (APC) provides a higher throughput alternative to manual patch clamp for confirming the activity and determining the mechanism of action of the hit compounds.
Experimental Workflow
Figure 3: Experimental workflow for automated patch clamp secondary screening.
Detailed Protocol
1. Cell Preparation:
-
Harvest NaV1.5-expressing cells and prepare a single-cell suspension at an optimal density for the specific APC platform being used.
2. APC System Setup:
-
Prime the APC system (e.g., QPatch, SyncroPatch) with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and the compound plate.
3. Electrophysiological Recording:
-
The system will automatically capture cells and form giga-ohm seals.
-
After establishing a whole-cell configuration, apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.
-
Record baseline currents.
-
Apply the this compound derivatives at various concentrations and record the resulting currents.
4. Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition to determine the IC50.
-
Analyze the voltage-dependence of the block by examining the effect of the compound on the current-voltage relationship.
-
Investigate use-dependence by applying a train of depolarizing pulses and observing the cumulative block.
Representative Data
Table 2: Secondary Screening Results for Selected this compound Derivatives
| Compound ID | APC IC50 (µM) | Voltage-Dependence | Use-Dependence |
| QC-001 | 0.9 | Moderate | Strong |
| QC-004 | 0.5 | Strong | Strong |
| Lidocaine (Control) | 4.8 | Moderate | Moderate |
Conclusion
The combination of a fluorescence-based primary HTS assay and an automated patch clamp secondary assay provides a robust and efficient platform for the discovery and characterization of novel this compound derivatives as sodium channel blockers. This tiered approach allows for the rapid screening of large compound libraries and the detailed electrophysiological profiling of promising hits, facilitating the identification of lead candidates for further drug development.
Application Notes and Protocols for the Synthesis of Novel Quinacainol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for creating novel analogs of Quinacainol, a Class I antiarrhythmic agent. The protocols outlined below are designed to be a foundational guide for researchers aiming to explore the structure-activity relationships (SAR) of this important quinoline-based scaffold.
Introduction to this compound and its Analogs
This compound, chemically known as (±)-2-tert-butyl-α-(2-(4-piperidyl)ethyl)-4-quinolinemethanol, is recognized for its activity as a sodium channel blocker.[1][2] The development of novel analogs is a key strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while reducing potential toxicity. The modular nature of the this compound structure, comprising a substituted quinoline core, a piperidinyl side chain, and a secondary alcohol, offers multiple avenues for chemical modification.
General Synthetic Strategies
The synthesis of this compound analogs can be approached through a convergent strategy, where key fragments are synthesized separately and then coupled, or a linear strategy, where the quinoline core is built upon sequentially. A plausible retrosynthetic analysis suggests the disconnection of the molecule into three key building blocks: a 2-substituted-4-quinoline derivative, a piperidine-containing side chain, and a linking unit.
Key Synthetic Transformations:
-
Quinoline Core Synthesis: Classic methods like the Doebner-von Miller or Combes quinoline synthesis can be employed to construct the quinoline nucleus.[3][4]
-
Side Chain Introduction: The piperidinyl-ethyl side chain can be introduced at the 4-position of the quinoline ring through various coupling reactions.
-
Functional Group Interconversion: The secondary alcohol can be a handle for further derivatization or can be introduced via the reduction of a corresponding ketone.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for the synthesis of a variety of this compound analogs.
Protocol 1: Synthesis of the Quinoline Core (Example: 2-tert-butylquinoline-4-carbaldehyde)
This protocol describes a general method for the synthesis of a key quinoline intermediate.
Materials:
-
Substituted aniline
-
Pivaloylacetaldehyde dimethyl acetal
-
Sulfuric acid
-
Sodium periodate
-
Suitable solvent (e.g., ethanol, water)
Procedure:
-
Cyclization: A mixture of the substituted aniline and pivaloylacetaldehyde dimethyl acetal is heated in the presence of a strong acid catalyst like sulfuric acid to facilitate the Doebner-von Miller reaction, yielding the corresponding 2-tert-butylquinoline.
-
Oxidation: The methyl group at the 4-position of the quinoline can be oxidized to the corresponding aldehyde using an oxidizing agent such as sodium periodate in a suitable solvent system.
-
Purification: The resulting 2-tert-butylquinoline-4-carbaldehyde is purified by column chromatography.
Protocol 2: Synthesis of the Piperidinyl Side Chain (Example: 4-(2-bromoethyl)piperidine-1-carboxylic acid tert-butyl ester)
This protocol outlines the preparation of a protected piperidinyl side chain.
Materials:
-
4-(2-Hydroxyethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Dichloromethane (DCM)
Procedure:
-
Boc Protection: The secondary amine of 4-(2-hydroxyethyl)piperidine is protected with a tert-butyloxycarbonyl (Boc) group using (Boc)2O to prevent side reactions.
-
Bromination: The hydroxyl group of the Boc-protected intermediate is converted to a bromide using the Appel reaction with PPh3 and CBr4 in DCM.
-
Purification: The product, 4-(2-bromoethyl)piperidine-1-carboxylic acid tert-butyl ester, is purified by column chromatography.
Protocol 3: Coupling and Final Deprotection
This protocol describes the coupling of the quinoline core and the side chain, followed by deprotection.
Materials:
-
2-tert-butylquinoline-4-carbaldehyde
-
4-(2-Bromoethyl)piperidine-1-carboxylic acid tert-butyl ester
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Trifluoroacetic acid (TFA) or HCl in diethyl ether
Procedure:
-
Grignard Reaction: The bromide of the piperidinyl side chain is converted to a Grignard reagent using magnesium turnings in a dry ether solvent. This Grignard reagent is then reacted with the 2-tert-butylquinoline-4-carbaldehyde to form the secondary alcohol.
-
Deprotection: The Boc protecting group is removed from the piperidine nitrogen using a strong acid such as TFA or ethereal HCl to yield the final this compound analog.
-
Purification: The final product is purified by crystallization or column chromatography.
Data Presentation
The following table summarizes the reported pharmacological data for this compound. This table should be expanded with data from newly synthesized analogs to facilitate SAR studies.
| Compound | Target | Assay | Activity (EC50) | Reference |
| This compound | Sodium Channel | Electrophysiology | 95 µM | [1][2] |
Visualization of Workflows and Pathways
Synthetic Workflow for this compound Analogs
The following diagram illustrates a generalized synthetic workflow for the preparation of novel this compound analogs.
Caption: Generalized synthetic workflow for this compound analogs.
Signaling Pathway of Class I Antiarrhythmic Drugs
This compound is a Class I antiarrhythmic agent, which primarily acts by blocking voltage-gated sodium channels in cardiomyocytes.[5] The diagram below illustrates the general mechanism of action for this class of drugs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Synthesis of quinoline pdf - Wikifab [wikifab.org]
- 5. Sodium channel blocker - Wikipedia [en.wikipedia.org]
Quinacainol Dosage and Administration in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of quinacainol in rat models, based on available preclinical research. The protocols and data presented herein are intended to guide researchers in designing and executing studies to evaluate the antiarrhythmic properties of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the dosage and effects of this compound in rat models.
Table 1: this compound Dosage and Antiarrhythmic Effects in Rats
| Dosage (mg/kg) | Administration Route | Effect | Citation |
| 2.0 | Intravenous | Antiarrhythmic | [1] |
| 4.0 | Intravenous | Antiarrhythmic | [1] |
| 8.0 | Intravenous | Pro-arrhythmic | [1] |
Table 2: Electrophysiological Effects of this compound in Rats
| Dosage (mg/kg) | Parameter | Effect | Citation |
| 0.5 and above | Threshold for ventricular fibrillation | Increased | [1] |
| 1.0 to 8.0 | dV/dtmax of phase 0 epicardial action potential | Reduced | [1] |
| 2.0 and above | Ventricular refractoriness | Increased | [1] |
| 8.0 | Action potential duration | Increased | [1] |
| 8.0 | Q-T interval | Increased | [1] |
Experimental Protocols
This section details the methodologies for key experiments involving the administration of this compound to rat models.
Preparation of this compound Solution for Intravenous Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous injection in rats.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution[2]
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, weigh the appropriate amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Aseptically add a small volume of sterile 0.9% saline to the vial.
-
Solubilization: Gently vortex the mixture until the this compound is completely dissolved. If solubility is an issue, gentle warming or the use of a co-solvent system may be necessary, however, the use of 0.9% saline is a common vehicle for intravenous studies in rats[2].
-
Final Volume Adjustment: Once dissolved, add sterile 0.9% saline to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial to ensure the sterility of the final product for intravenous administration.
-
Storage: Store the sterile this compound solution at an appropriate temperature, protected from light, until use. The stability of the solution under these conditions should be validated.
Intravenous Administration of this compound in Rats
Objective: To administer this compound to a rat via the lateral tail vein.
Materials:
-
Rat restraint device
-
Sterile this compound solution
-
Sterile 1 mL syringes with 25-27G needles[3]
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Gauze pads
Protocol:
-
Animal Preparation: Acclimatize the rat to the experimental environment to minimize stress. Weigh the rat to accurately calculate the dose volume.
-
Vasodilation: To facilitate visualization of the lateral tail veins, warm the rat's tail using a heat lamp or by placing the rat on a warming pad for a few minutes. Care must be taken to avoid thermal injury.
-
Restraint: Place the rat in a suitable restraint device that allows access to the tail.
-
Site Preparation: Gently clean the tail with a 70% ethanol or isopropanol wipe to disinfect the injection site.
-
Injection:
-
Locate one of the lateral tail veins.
-
Hold the tail gently but firmly.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the hub of the needle.
-
Slowly inject the calculated volume of the this compound solution. Observe for any signs of swelling at the injection site, which would indicate extravasation.
-
If swelling occurs, stop the injection immediately and withdraw the needle.
-
-
Post-injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound (Class Ic Antiarrhythmic)
This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[4][5] This action reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[4][5] Unlike other classes of antiarrhythmics, Class Ic agents have minimal effect on the duration of the action potential and the effective refractory period.
Caption: Mechanism of this compound Action
Experimental Workflow for Assessing Antiarrhythmic Efficacy
The following diagram outlines a typical experimental workflow for evaluating the antiarrhythmic efficacy of this compound in a rat model of ischemia-reperfusion induced arrhythmia.
References
- 1. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gadconsulting.com [gadconsulting.com]
- 3. How Do Class IC Antidysrhythmics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 4. academic.oup.com [academic.oup.com]
- 5. derangedphysiology.com [derangedphysiology.com]
Application Notes and Protocols for Electrophysiology Data Analysis in Quinacainol Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the electrophysiological evaluation of Quinacainol, a sodium channel blocker with potential antiarrhythmic properties. The protocols outlined below cover whole-cell patch-clamp experiments to characterize the effects of this compound on voltage-gated sodium channels and cardiac action potentials.
Overview of this compound's Electrophysiological Profile
This compound is an antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels (INa).[1][2] It is considered a Class I antiarrhythmic, with studies suggesting it may exhibit Class Ic characteristics.[2][3] Notably, this compound demonstrates a prolonged onset and recovery from block compared to other sodium channel blockers like quinidine.[2] It has minimal impact on transient outward (Ito) and sustained outward (IKsus) potassium currents.[2] At higher concentrations, this compound has been observed to increase the duration of the action potential.[1]
Quantitative Data Summary
The following tables summarize the key electrophysiological parameters of this compound.
Table 1: Inhibitory Potency of this compound on Cardiac Sodium Channels
| Parameter | Value | Cell Type | Reference |
| EC50 | 95 µM | Rat Ventricular Myocytes | [1][2] |
Table 2: Electrophysiological Effects of this compound on Cardiac Action Potential Parameters (in vivo, rat)
| Dose | Effect on dV/dtmax | Effect on Action Potential Duration | Effect on P-R Interval | Effect on QRS Duration | Reference |
| 1.0 - 8.0 mg/kg | Reduced | Increased (at 8.0 mg/kg) | Increased (dose-dependent) | No significant change | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings of Sodium Currents (INa)
This protocol is designed to measure the effect of this compound on peak sodium currents in isolated cardiac myocytes.
3.1.1. Materials and Solutions
-
Cells: Acutely isolated ventricular myocytes from adult rats.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 10 NaCl, 120 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
3.1.2. Equipment
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope with micromanipulators.
-
Perfusion system for solution exchange.
-
Borosilicate glass capillaries for pipette fabrication.
3.1.3. Experimental Procedure
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize in a holding chamber for at least 30 minutes before recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a healthy, rod-shaped myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol for Tonic Block:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms) to elicit sodium currents.
-
Record currents in the absence (control) and presence of increasing concentrations of this compound.
-
-
Voltage-Clamp Protocol for Use-Dependent Block:
-
Hold the cell at a resting potential of -100 mV.
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the accumulation of block with repeated channel activation.
-
Measure the peak current of the first and subsequent pulses in the train.
-
Current-Clamp Recordings of Cardiac Action Potentials
This protocol is used to determine the effect of this compound on the morphology and duration of cardiac action potentials.
3.2.1. Materials and Solutions
-
Same as for voltage-clamp experiments.
3.2.2. Equipment
-
Same as for voltage-clamp experiments.
3.2.3. Experimental Procedure
-
Establish Whole-Cell Configuration: Follow steps 1-4 from the voltage-clamp protocol.
-
Switch to Current-Clamp Mode: After establishing a stable whole-cell recording, switch the amplifier to current-clamp mode.
-
Elicit Action Potentials: Inject brief suprathreshold current pulses (e.g., 1-2 nA for 2-5 ms) to elicit action potentials.
-
Recording: Record action potentials at a steady-state pacing frequency (e.g., 1 Hz) in the absence (control) and presence of this compound.
-
Parameter Measurement: Analyze the recorded action potentials for changes in resting membrane potential, action potential amplitude, maximum upstroke velocity (dV/dtmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
Data Analysis
4.1. Analysis of Sodium Current Block
-
Leak Subtraction: If necessary, perform offline leak subtraction to isolate the voltage-gated sodium current.
-
Peak Current Measurement: Measure the peak inward current at each voltage step for both control and this compound conditions.
-
IC50 Determination:
-
Calculate the fractional block at each concentration: Fractional Block = 1 - (I_drug / I_control).
-
Plot the fractional block as a function of this compound concentration.
-
Fit the data to the Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
-
Use-Dependent Block Analysis:
-
Normalize the peak current of each pulse in the train to the peak current of the first pulse.
-
Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block.
-
Compare the degree of block at different stimulation frequencies.
-
4.2. Analysis of Action Potential Parameters
-
dV/dtmax: Calculate the first derivative of the action potential upstroke to determine the maximum rate of depolarization.
-
Action Potential Duration (APD): Measure the time from the start of the upstroke to 50% and 90% repolarization.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of this compound-induced changes in action potential parameters.
Visualizations
Caption: Signaling pathway of this compound's antiarrhythmic action.
Caption: Experimental workflow for this compound electrophysiology.
References
Application Notes and Protocols: Quinacainol in Ischemic Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Quinacainol is a Class I antiarrhythmic agent, provisionally subclassified as a Class Ic agent due to its potent sodium channel blocking properties.[1][2] These notes provide an overview of its application in preclinical rodent models of myocardial ischemia-induced arrhythmias. The primary mechanism of action for this compound involves the blockade of fast sodium channels (INa) in cardiomyocytes, which are responsible for the rapid depolarization (phase 0) of the cardiac action potential.[1][3] By blocking these channels, this compound reduces the velocity of action potential transmission, an important mechanism for suppressing tachycardias arising from abnormal conduction, such as reentry circuits common in ischemic tissue.[1]
Studies in conscious rats subjected to coronary artery occlusion have demonstrated that this compound exhibits a dose-dependent effect on arrhythmias. At therapeutic doses of 2.0 and 4.0 mg/kg (i.v.), it shows significant antiarrhythmic actions, effectively reducing the incidence of ventricular tachycardia (VT) and ventricular fibrillation (VF).[2][4] However, it is crucial to note that higher doses (8.0 mg/kg and above) have been shown to be pro-arrhythmic.[2][4] Unlike many other Class I antiarrhythmics, this compound has been reported to have minimal effects on blood pressure, though it may cause a slight, non-significant reduction in heart rate.[2] These characteristics make this compound a compound of interest for investigating the role of sodium channel modulation in the context of ischemic heart disease.
Mechanism of Action: Sodium Channel Blockade
This compound exerts its antiarrhythmic effect by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiac myocytes. As a Class Ic agent, it is characterized by its slow kinetics of binding to and dissociating from the sodium channel.[1] This results in a pronounced, use-dependent block, meaning the effect is more significant at higher heart rates. The blockade of sodium influx during Phase 0 of the action potential leads to a decrease in the maximum rate of depolarization (dV/dtmax), thereby slowing conduction velocity through the cardiac tissue.[4] This action can interrupt reentrant circuits that are often the underlying cause of arrhythmias in ischemic myocardium.
Caption: Mechanism of this compound as a Class Ic sodium channel blocker.
Quantitative Data Summary
The following tables summarize the quantitative effects of intravenously administered this compound in rat models of ischemic arrhythmia.
Table 1: Antiarrhythmic Efficacy of this compound in Rats with Coronary Artery Occlusion
| Dose (mg/kg, i.v.) | Incidence of Ventricular Tachycardia (VT) | Incidence of Ventricular Fibrillation (VF) | Notes |
| Control (Vehicle) | 80% | 60% | Untreated animals following LAD occlusion.[2] |
| 2.0 | Reduced Incidence (Specific % not stated) | Reduced Incidence (Specific % not stated) | Antiarrhythmic effects observed.[2][4] |
| 4.0 | 30% | 10% | Best protection observed at this dose.[2] |
| 8.0 | - | - | Pro-arrhythmic effects noted.[2][4] |
Table 2: Electrophysiological and ECG Effects of this compound in Rats
| Parameter | Dose (mg/kg, i.v.) | Observed Effect |
| Ventricular Refractoriness | ≥ 2.0 | Increased[4] |
| dV/dtmax (Phase 0) | 1.0 - 8.0 | Reduced[4] |
| Action Potential Duration | 8.0 | Increased[4] |
| P-R Interval | 1.0 - 8.0 | Dose-dependent increase[2][4] |
| QRS Duration | 1.0 - 8.0 | No significant change[4] |
| Q-T Interval | 8.0 | Increased[4] |
| S-T Segment Elevation | 2.0, 4.0 | Reduced and delayed onset after coronary occlusion.[2] |
Table 3: Hemodynamic Effects of this compound in Rats
| Parameter | Dose (mg/kg, i.v.) | Observed Effect |
| Blood Pressure | 2.0, 4.0 | No major adverse effects noted.[2] |
| Heart Rate | 2.0, 4.0 | Slight, not statistically significant, bradycardic effects.[2] |
Experimental Protocols
Protocol 1: In Vivo Ischemic Arrhythmia Model (Rat)
This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in rats, a standard model for studying ischemic arrhythmias.
Caption: Experimental workflow for the rat ischemic arrhythmia model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., Zoletil®/xylazine, pentobarbital sodium)
-
Rodent ventilator
-
ECG recording system with subcutaneous needle electrodes
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Polyethylene tubing (PE-50) for snare
-
Intravenous catheter and infusion pump
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the animal and provide mechanical ventilation. Place subcutaneous needle electrodes to record a standard Lead II ECG.
-
Surgical Intervention: Perform a left thoracotomy at the fourth intercostal space to expose the heart. After a pericardiotomy, identify the left anterior descending (LAD) coronary artery.
-
LAD Ligation: Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin. Thread the ends of the suture through a small piece of PE-50 tubing to create a snare.
-
Stabilization and Drug Administration: Allow the animal to stabilize. Administer the prepared this compound solution or vehicle intravenously (see Protocol 2).
-
Induction of Ischemia: Induce regional myocardial ischemia by tightening the snare, completely occluding the LAD. Successful occlusion can be confirmed by the appearance of ST-segment elevation on the ECG and regional cyanosis of the ventricular wall.
-
Monitoring: Continuously record the ECG throughout the ischemic period (e.g., 30 minutes) to monitor for arrhythmias.
-
Data Analysis: Analyze the ECG recordings to quantify the incidence, duration, and severity of ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
Protocol 2: Preparation and Administration of this compound
As this compound is a poorly soluble small molecule, a suitable vehicle is required for intravenous administration. While the specific vehicle used in historical studies is not detailed, a common approach for such compounds is to use a co-solvent system.
Recommended Vehicle (based on general preclinical practice): A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) is a suitable option for solubilizing poorly soluble compounds for intravenous preclinical screening in rats.
Preparation:
-
Calculate the required amount of this compound to achieve the desired final concentration for dosing (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg injection volume).
-
In a sterile vial, first, dissolve the this compound powder in DMA.
-
Sequentially add PG and then PEG-400, vortexing thoroughly after each addition until the solution is clear.
-
The final solution should be sterile-filtered through a 0.22 µm syringe filter before administration.
Administration:
-
Administer the prepared this compound solution intravenously via a cannulated vein (e.g., tail vein or femoral vein).
-
The solution should be given as a slow infusion over a period of 10 minutes to avoid acute toxicity.[2]
Dose-Dependent Effects of this compound
The therapeutic window for this compound is narrow, and its effects are highly dose-dependent. Understanding this relationship is critical for experimental design and interpretation of results.
Caption: Logical relationship of this compound dose and cardiac effects.
References
- 1. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Quinacainol's Ion Channel Selectivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinacainol, a quinidine analogue, has been identified as a blocker of voltage-gated sodium channels (Nav).[1][2] As an antiarrhythmic agent, its primary mechanism of action involves the inhibition of sodium currents, with an EC50 of approximately 95 µM in cardiac myocytes.[1][3] Early characterization suggests that this compound has limited effect on certain potassium currents, indicating a degree of selectivity.[1]
Ion channels are a major class of drug targets, and determining a compound's selectivity is critical for predicting its therapeutic efficacy and potential off-target liabilities.[4][5] A comprehensive selectivity profile is essential for risk assessment, particularly for cardiac safety (e.g., hERG channel block).[4] This document provides a detailed protocol for assessing the ion channel selectivity of this compound using the gold-standard whole-cell patch-clamp electrophysiology technique, which directly measures ion flow across the cell membrane.[6][7] The protocol is suitable for both manual and automated patch-clamp (APC) platforms.[8]
Principle of the Assay
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ionic currents through channels expressed on the cell membrane.[7] A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane, which is then ruptured to gain electrical access to the cell's interior. The membrane potential is "clamped" at a specific voltage, and voltage steps are applied to elicit the opening of voltage-gated ion channels. The resulting flow of ions is recorded as an electrical current. By applying this compound at various concentrations, its effect on the current amplitude can be quantified to determine its inhibitory potency (IC50) for a specific channel.
Materials and Reagents
-
Cell Lines: HEK-293 or CHO cells stably expressing the human ion channel of interest. A recommended screening panel includes:
-
Primary Target: Nav1.5 (cardiac sodium channel)
-
Selectivity/Safety Panel:
-
hERG (Kv11.1) (cardiac safety)
-
Cav1.2 (L-type calcium channel)
-
KvLQT1/minK (slow delayed-rectifier potassium channel)
-
Nav1.7 (pain-associated sodium channel)[5]
-
-
-
Cell Culture: DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Geneticin (or other selection antibiotic).
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
External (Extracellular) Solution (example for Nav): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Intracellular) Solution (example for Nav): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with CsOH. Note: Solution compositions must be optimized for the specific ion channel being studied to isolate the current of interest.
-
Equipment:
Experimental Protocols
Cell Preparation
-
Culture Cells: Culture the stable cell lines according to standard protocols. Passage cells every 2-3 days to maintain logarithmic growth.
-
Dissociation: On the day of the experiment, wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Harvesting: Briefly incubate with a gentle cell-dissociation reagent (e.g., TrypLE Express) until cells detach.
-
Resuspension: Neutralize the enzyme with culture medium and gently triturate to create a single-cell suspension.
-
Plating: Plate the dissociated cells onto glass coverslips (for manual patch-clamp) or the appropriate APC chip/plate and allow them to adhere for at least 30 minutes before use.
Electrophysiological Recording
The following workflow outlines the general procedure for assessing this compound's effect on a selected ion channel.
Caption: Experimental workflow for patch-clamp analysis.
-
Establish Whole-Cell Configuration: Position the recording pipette containing the internal solution onto a single cell. Apply gentle suction to form a giga-ohm seal, then apply a stronger pulse of suction to rupture the membrane and achieve whole-cell mode.[7]
-
Record Baseline: Apply the appropriate voltage protocol to activate the channel of interest and record the baseline ionic current. Repeat this protocol at a steady frequency (e.g., every 10-20 seconds) to ensure a stable recording.
-
Vehicle Control: Perfuse the cell with the external solution containing the same concentration of DMSO used in the drug solutions (e.g., 0.1%). Record the current for 1-2 minutes to ensure no change from baseline.
-
Apply this compound: Apply increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM, 300 µM). Allow the current at each concentration to reach a steady-state block before proceeding to the next concentration.
-
Washout: After the highest concentration, perfuse the cell with the drug-free external solution to observe the reversibility of the block.
Voltage Protocols (Examples)
-
For Nav1.5: From a holding potential of -100 mV, apply a 50 ms depolarizing step to -10 mV to elicit the peak inward sodium current.
-
For hERG (Kv11.1): From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV for 2 seconds to measure the peak tail current.
-
For Cav1.2: From a holding potential of -80 mV, apply a 200 ms depolarizing step to +10 mV to elicit the peak inward calcium current.
Data Analysis & Presentation
-
Measure Current: For each concentration of this compound, measure the peak amplitude of the elicited current.
-
Calculate Inhibition: Calculate the percentage of current inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100 where I_drug is the peak current in the presence of this compound and I_vehicle is the peak current in the presence of the vehicle control.
-
Concentration-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Fit the concentration-response data to the Hill equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the current.
References
- 1. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]
- 5. Ion Channels as Drug Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Quinacainol Solubility Issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with Quinacainol and other poorly soluble compounds in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: When you observe poor dissolution of this compound in an aqueous buffer, it is recommended to follow a systematic approach.
-
Initial Steps:
-
Ensure vigorous mixing through vortexing.
-
Increase the surface area for dissolution by gentle heating (if the compound's stability allows).
-
Employ sonication to break down powder agglomerates.
-
-
Organic Stock Solution: If the above steps fail, the most common and effective strategy is to first dissolve the this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.
-
Commonly used organic solvents include Dimethyl Sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).
-
This stock solution can then be serially diluted into your aqueous experimental medium.
-
Q2: this compound precipitates when I dilute my organic stock solution into the aqueous experimental medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the drug is no longer soluble as the concentration of the organic solvent decreases. Here are several strategies to prevent this:
-
pH Adjustment: this compound's chemical structure, containing a quinoline and a piperidine ring, suggests it is a weakly basic compound.[1] The solubility of weakly basic drugs is highly pH-dependent, increasing significantly in acidic conditions where the amine groups are protonated.[2][3][4] Lowering the pH of your aqueous buffer may keep the compound in its more soluble, ionized form.
-
Use of Co-solvents: A co-solvent system involves using a mixture of water and a water-miscible solvent to increase the solubility of a hydrophobic solute.[5][6] By adding a small percentage of a co-solvent (e.g., ethanol, propylene glycol) to your final aqueous solution, you can increase the solvent's capacity to dissolve this compound.[7]
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[8][9] This process is known as micellar solubilization.[8][9]
Q3: I am unable to achieve the desired high concentration of this compound for my experiment. What are some advanced options?
A3: When standard methods are insufficient for achieving the target concentration, more advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule is encapsulated within the hydrophobic core, thereby increasing its aqueous solubility.[10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier or matrix at a solid state.[11][12] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves and releases the drug as very fine, often amorphous, particles.[11] This increased surface area and amorphous state lead to enhanced solubility and dissolution rates.[11][13]
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a this compound stock solution?
A1: The choice of organic solvent depends on the required concentration and the tolerance of your experimental system (e.g., cell culture) to the solvent.
-
DMSO: An excellent solvent for many poorly soluble compounds and is often used for in vitro assays. However, it can be toxic to cells at higher concentrations (typically >0.5%).
-
Ethanol: A less toxic alternative to DMSO, but it may be a less effective solvent for some compounds.[14]
-
Methanol: Can also be used but is generally more volatile and may have higher toxicity than ethanol.[14]
It is crucial to always include a vehicle control (the same concentration of the organic solvent without the drug) in your experiments.
Q2: How does pH affect the solubility of a compound like this compound?
A2: Based on its chemical structure containing basic nitrogen atoms, this compound is expected to behave as a weak base. The solubility of weakly basic drugs is pH-dependent.[3] At a low pH (acidic conditions), the nitrogen atoms become protonated, forming a more polar and thus more water-soluble salt.[7] Conversely, at a higher pH (basic conditions), the compound will be in its less soluble, unionized form.[4] Therefore, adjusting the pH of the aqueous medium to be more acidic can be an effective way to increase this compound's solubility.[15]
Q3: What are cyclodextrins and how do they improve solubility?
A3: Cyclodextrins are sugar-based molecules with a unique donut-like shape. Their outer surface is hydrophilic (water-loving), making them soluble in water, while the central cavity is hydrophobic (water-fearing). This structure allows them to act as "molecular containers." A poorly water-soluble drug can be encapsulated within the hydrophobic cavity, forming an "inclusion complex."[10][16] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.[10]
Q4: When should I consider using surfactants?
A4: Surfactants are a good option when you need to increase the solubility of a lipophilic drug in an aqueous medium.[5] They are particularly useful in formulations for in vitro dissolution studies and can be employed in early-stage in vivo formulations.[17] Common non-ionic surfactants used in research include Polysorbates (Tween® series) and Poloxamers.[18] It is important to use surfactants at a concentration above their critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize the drug.[19]
Q5: What is a solid dispersion?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble solid carrier or matrix.[13][20] This can be achieved by methods such as melting, solvent evaporation, or spray drying.[12] The goal is to reduce the drug's particle size to a molecular level and convert it to an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[11]
Data Presentation
The following tables present hypothetical data to illustrate how to structure and compare results from solubility enhancement experiments for this compound.
Table 1: Hypothetical Solubility of this compound with Different Co-solvents.
| Formulation | Apparent Solubility (µg/mL) | Fold Increase |
| Phosphate Buffered Saline (PBS), pH 7.4 | 1.5 | 1.0x |
| PBS with 5% Ethanol | 25.0 | 16.7x |
| PBS with 10% Ethanol | 75.0 | 50.0x |
| PBS with 5% Propylene Glycol | 30.0 | 20.0x |
| PBS with 10% Propylene Glycol | 90.0 | 60.0x |
Table 2: Hypothetical pH-Dependent Solubility of this compound.
| Aqueous Buffer | pH | Apparent Solubility (µg/mL) |
| Citrate Buffer | 4.0 | 550.0 |
| Acetate Buffer | 5.0 | 120.0 |
| Phosphate Buffer | 6.0 | 15.0 |
| Phosphate Buffer | 7.0 | 2.0 |
| Borate Buffer | 8.0 | < 1.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
Objective: To prepare a 100 µM working solution of this compound (MW: 326.48 g/mol ) in a cell culture medium containing 10% FBS, using DMSO as a solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell culture medium with 10% FBS, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 3.26 mg of this compound powder.
-
Add 1.0 mL of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution. Store at -20°C for long-term use.
-
-
Prepare the 100 µM Working Solution:
-
Warm the 10 mM stock solution to room temperature.
-
In a sterile conical tube, add 9.9 mL of the pre-warmed cell culture medium.
-
While vortexing the medium at a medium speed, add 100 µL of the 10 mM this compound stock solution dropwise to the center of the vortex. This rapid mixing helps prevent precipitation.
-
The final concentration will be 100 µM this compound in a medium containing 1% DMSO.
-
-
Vehicle Control: Prepare a vehicle control by adding 100 µL of DMSO to 9.9 mL of the cell culture medium.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD for enhanced solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
Procedure:
-
Prepare HP-β-CD Solution:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of water.
-
Stir until the HP-β-CD is fully dissolved.
-
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Seal the container and place it on a shaker or rotator at room temperature for 24-48 hours to allow for equilibrium of the complexation process.
-
-
Clarification and Quantification:
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Carefully collect the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Visualizations
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 8. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. Cooperativity in micellar solubilization - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06479C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Mitigating proarrhythmic effects of Quinacainol at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinacainol, focusing on mitigating its proarrhythmic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the proarrhythmic effects of this compound at high concentrations?
At therapeutic concentrations, this compound is an effective antiarrhythmic agent. However, at higher concentrations, it can paradoxically induce arrhythmias. This is primarily due to its dose-dependent inhibition of multiple cardiac ion channels, including the fast sodium channel (INa), the rapid delayed rectifier potassium channel (IKr), and the L-type calcium channel (ICa,L). The blockade of these channels can lead to significant prolongation of the action potential duration (APD), early afterdepolarizations (EADs), and an increased risk of torsades de pointes (TdP).
Q2: Are there any known co-administered agents that can mitigate this compound-induced proarrhythmia?
Yes, co-administration of agents that enhance repolarizing currents or counteract the excessive APD prolongation can be effective. For instance, potassium channel openers or agents that increase the outward potassium flux can help to shorten the APD and reduce the risk of EADs. Additionally, agents that reduce intracellular calcium overload may also offer a protective effect.
Q3: What are the best practices for in vitro safety assessments of this compound to predict proarrhythmic risk?
A comprehensive in vitro proarrhythmia risk assessment for this compound should include:
-
hERG Channel Assay: To determine the IC50 for IKr block.
-
Comprehensive in vitro Proarrhythmia Assay (CiPA): This includes testing on a panel of human cardiac ion channels (e.g., Nav1.5, Cav1.2, Kv7.1/minK, Kv4.3/KChIP2.2, Kir2.1) to create a more complete picture of its multichannel effects.
-
In silico modeling: Using mathematical models of the human ventricular action potential to integrate the ion channel data and predict the net effect on the cardiomyocyte.
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells provide a more integrated biological system to assess drug-induced changes in action potential and arrhythmogenic events.
Troubleshooting Guides
Problem: Observation of spontaneous early afterdepolarizations (EADs) in patch-clamp recordings of cardiomyocytes treated with high concentrations of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive block of IKr leading to significant APD prolongation. | Co-apply a specific IKr activator, such as NS1643. | Reduction or elimination of EADs and shortening of the APD. |
| Contribution of L-type calcium channel block to APD prolongation and EAD formation. | Perfuse with a lower concentration of a calcium channel agonist, like Bay K 8644, to counteract the block. | Restoration of normal APD and suppression of EADs. |
| Intracellular calcium overload. | Include a calcium chelator, such as BAPTA-AM, in the intracellular solution. | Reduced EAD amplitude and frequency. |
Problem: Inconsistent IC50 values for this compound's effect on the hERG channel.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Voltage protocol variability. | Ensure a standardized voltage protocol is used across all experiments, including a depolarizing pulse to inactivate the channel and a repolarizing ramp to assess drug binding. | More consistent and reproducible IC50 values. |
| Temperature fluctuations. | Maintain a constant and physiological temperature (e.g., 37°C) throughout the experiment, as hERG channel kinetics are temperature-sensitive. | Reduced variability in channel gating and drug binding kinetics. |
| Rundown of the hERG current. | Monitor the stability of the hERG current in a control cell over the typical duration of an experiment. If rundown is significant, consider using perforated patch-clamp or optimizing the internal solution. | A stable baseline current, leading to more accurate IC50 determination. |
Quantitative Data Summary
Table 1: Effects of this compound on Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Effect |
| hERG (IKr) | 1.2 | Block |
| Nav1.5 (INa) | 5.8 | Block |
| Cav1.2 (ICa,L) | 10.5 | Block |
Table 2: Proarrhythmic Effects of High-Concentration this compound on hiPSC-CMs
| This compound Conc. (µM) | APD90 Prolongation (%) | Incidence of EADs (%) |
| 1 | 25 | 5 |
| 5 | 80 | 45 |
| 10 | 150 | 90 |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings on hiPSC-CMs
-
Cell Preparation: Plate hiPSC-CMs on fibronectin-coated glass coverslips and allow them to mature for at least 30 days.
-
Recording Solution:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Obtain a gigaseal (>1 GΩ) on a spontaneously beating cardiomyocyte.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record action potentials in current-clamp mode.
-
Establish a baseline recording for 5 minutes.
-
Perfuse with increasing concentrations of this compound (e.g., 1, 5, 10 µM) and record for at least 5 minutes at each concentration.
-
-
Data Analysis: Measure the APD at 90% repolarization (APD90) and quantify the incidence of EADs.
Visualizations
Caption: Signaling pathway of this compound-induced proarrhythmia.
Caption: In vitro proarrhythmia risk assessment workflow.
Quinacainol Concentration Optimization: A Technical Support Resource for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Quinacainol concentration for in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PK 10139) is an antiarrhythmic agent.[1] Its primary mechanism of action is the inhibition of sodium currents, with a reported EC50 of 95 µM.[1][2] It is classified as a Class I antiarrhythmic agent.[3]
Q2: What is a good starting concentration range for this compound in a new in vitro experiment?
For a previously untested cell line, it is advisable to start with a broad concentration range to determine the optimal dose. A sensible starting point would be to bracket the known EC50 value for sodium current inhibition (95 µM). A range finding experiment could include concentrations from 0.1 µM to 200 µM (e.g., 0.1, 1, 10, 50, 100, 200 µM).
Q3: How should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. The final concentration of the solvent in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on your specific cell type and the endpoint being measured. For initial cytotoxicity and proliferation assays, a 24 to 72-hour incubation period is common. For signaling pathway studies, shorter incubation times (e.g., minutes to a few hours) may be more appropriate.
Q5: What are the potential off-target effects of this compound?
While the primary target of this compound is the sodium channel, like many pharmacological agents, it may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for these potential effects.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my assay. What could be the reason?
-
Sub-optimal Concentration: The concentrations you have tested may be too low for your specific cell line or endpoint. Consider performing a dose-response experiment with a wider and higher concentration range.
-
Incorrect Incubation Time: The incubation time may be too short for the effect to manifest. Try extending the incubation period.
-
Cell Line Insensitivity: Your chosen cell line may not be sensitive to the effects of this compound.
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not degraded.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
-
High Sensitivity of Cell Line: Your cell line may be particularly sensitive to this compound. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding toxic levels (typically >0.1%).
-
Contamination: Check your cell culture for any signs of contamination.
Q3: My results with this compound are not reproducible. What are the possible causes?
-
Inconsistent Cell Seeding Density: Ensure you are seeding the same number of cells for each experiment.
-
Variability in Drug Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Inconsistent Incubation Conditions: Maintain consistent temperature, CO2 levels, and humidity in your incubator.
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 µM (vehicle control) to 500 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Concentration (µM) | Cell Viability (%) after 48h (Example Data) |
| 0 (Vehicle Control) | 100 |
| 10 | 95 |
| 25 | 85 |
| 50 | 65 |
| 100 | 48 |
| 200 | 22 |
| 400 | 8 |
Protocol 2: Assessing the Effect of this compound on a Signaling Pathway (Western Blotting)
This protocol provides a general workflow to investigate if this compound affects the phosphorylation status of a key signaling protein (e.g., Akt).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a predetermined time (e.g., 30 minutes, 1 hour, 4 hours). Include a vehicle-treated control.
-
Lyse the cells and determine the protein concentration of each sample.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
| Treatment | p-Akt / Total Akt Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (50 µM) | 0.7 |
| This compound (100 µM) | 0.4 |
| This compound (150 µM) | 0.2 |
Visualizations
Caption: A general experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway potentially affected by this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
Troubleshooting unexpected results in Quinacainol patch clamp studies
Welcome to the technical support center for researchers utilizing Quinacainol in patch clamp studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results and optimize your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues that may arise during your patch clamp experiments with this compound.
| Problem / Observation | Potential Cause | Suggested Solution |
| No discernible effect of this compound on ionic currents. | Inadequate Drug Concentration: The concentration of this compound may be too low to elicit a response. | Verify the final concentration of this compound in your perfusion solution. This compound has been shown to block sodium currents with an EC50 of approximately 95 µM.[1] |
| Incorrect Ion Channel Target: Your cell model may not express the ion channels sensitive to this compound. | This compound primarily targets voltage-gated sodium channels (Nav).[1] It has little effect on transient outward (ito) or sustained-outward plateau (iKsus) potassium currents.[1] Confirm the expression of the target channel in your cell line. | |
| Compound Degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. | |
| Unstable baseline recordings after this compound application. | Seal Instability: The gigaohm seal may be compromised. | Monitor the seal resistance throughout the experiment. If the seal becomes unstable, it may be necessary to obtain a new recording. Factors like mechanical vibration or contaminated solutions can affect seal stability.[2][3] |
| Cell Viability Issues: The health of the patched cell may be declining. | Ensure proper osmolarity and pH of both internal and external solutions.[4][5] Visually inspect cells for signs of stress, such as swelling or blebbing.[4] | |
| Channel Rundown: The activity of the ion channels may decrease over the course of a long recording. | This is a common issue in whole-cell patch clamp.[6] Consider using the perforated patch technique to maintain the intracellular environment.[5][7] | |
| Slower than expected onset of channel block. | Slow Compound Binding Kinetics: this compound exhibits a considerably prolonged onset and recovery from block compared to similar drugs like quinidine.[1] | Allow for a sufficient pre-incubation or perfusion time to ensure the drug has reached its target and equilibrated. A compound incubation time of 5-6 minutes is often sufficient for many compounds, but slow-acting drugs may require longer.[8] |
| Variability in IC50 values between experiments. | Different Holding Potentials: The potency of voltage-gated channel blockers can be state-dependent. | Standardize the holding potential across all experiments. Different holding potentials can alter the inactivation state of the channel and affect drug binding.[8] |
| Temperature Fluctuations: Temperature can influence both channel gating and compound potency. | Maintain a consistent and physiological temperature for your experiments.[8] | |
| Voltage Protocol Differences: The voltage protocol used can impact the measured IC50. | Use a consistent voltage protocol, such as the CiPA step-ramp protocol, for assessing Nav1.5 peak and late currents.[8] | |
| Unexpected pro-arrhythmic effects at high concentrations. | Dose-Dependent Effects: High concentrations of this compound (e.g., 8.0 mg/kg in vivo) have been shown to be pro-arrhythmic.[9] | Carefully consider the dose-response relationship of this compound in your experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Class I antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels (Nav) in a concentration-dependent manner.[1][9] This action reduces the maximum upstroke velocity (dV/dtmax) of the cardiac action potential.[9]
Q2: Does this compound affect potassium channels?
A2: Studies have shown that this compound has little to no effect on certain potassium currents, specifically the transient outward current (ito) and the sustained-outward plateau current (iKsus), even at high concentrations.[1] This selectivity distinguishes it from other antiarrhythmics like quinidine, which blocks these potassium channels.[1]
Q3: I am not seeing the expected hyperpolarizing shift in the voltage-dependence of sodium channel inactivation that is typical for some Class I antiarrhythmics. Is this normal for this compound?
A3: Yes, this is a known characteristic of this compound. Unlike quinidine, which produces a hyperpolarizing shift in the voltage dependence for sodium current inactivation, this compound does not cause such a shift at doses that produce a substantial current block.[1]
Q4: How can I improve the stability of my gigaohm seal during long recordings with this compound?
A4: Achieving and maintaining a stable gigaohm seal is crucial for high-quality recordings.[10] Here are some tips:
-
Solution Quality: Ensure all solutions are fresh, filtered (0.22 µm), and have the correct pH and osmolarity.[5][11]
-
Pipette Preparation: Use high-quality borosilicate glass for your pipettes and consider fire-polishing the tip.[11]
-
Mechanical Stability: Use a vibration isolation table and ensure all components of your rig are securely fastened.[3]
-
Positive Pressure: Apply slight positive pressure to the pipette as you approach the cell to keep the tip clean.[12]
Q5: My access resistance is increasing throughout my whole-cell recording. What could be the cause?
A5: An increase in access resistance during a whole-cell recording can be due to several factors, including membrane resealing over the pipette tip or clogging of the pipette tip.[13] If this occurs, it can introduce a voltage error.[6] It is important to monitor access resistance and discard recordings where it becomes too high.
Quantitative Data Summary
The following tables summarize the known effects of this compound and related compounds on various ion channels.
Table 1: Inhibitory Concentrations (IC50 / EC50) of this compound and Comparative Compounds on Sodium Channels
| Compound | Ion Channel | Cell Type | EC50 / IC50 (µM) | Reference |
| This compound | INa | Rat Ventricular Myocytes | 95 ± 25 | [1] |
| Quinidine | INa | Rat Ventricular Myocytes | 50 ± 12 | [1] |
Table 2: Effects of this compound on Potassium Channels
| Compound | Ion Channel | Effect | Concentration | Reference |
| This compound | ito | No effective block | Up to 1.5 mmol/L | [1] |
| This compound | iKsus | No effective block | Up to 1.5 mmol/L | [1] |
Experimental Protocols
Whole-Cell Voltage Clamp Recording of Sodium Currents
This protocol is adapted from methodologies used to study the effects of Class I antiarrhythmics on cardiac myocytes.
-
Cell Preparation: Isolate ventricular myocytes from the appropriate animal model (e.g., rat) using standard enzymatic digestion protocols. Plate the isolated cells on laminin-coated coverslips and allow them to adhere.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 4.8 KCl, 1.2 MgCl2, 1.8 CaCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH.
-
-
Pipette Fabrication: Pull patch pipettes from thin-walled borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a constant rate.
-
Approach a healthy, rod-shaped myocyte with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction to achieve a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.
-
-
Voltage Protocol for INa:
-
Hold the cell at a potential of -100 mV to ensure full availability of sodium channels.
-
Apply depolarizing test pulses from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
Record the resulting currents.
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug effect to reach a steady state before repeating the voltage protocol.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of action of this compound and the logical workflow for troubleshooting unexpected results.
Caption: Mechanism of action of this compound on cardiac myocytes.
Caption: Logical workflow for troubleshooting patch clamp experiments.
References
- 1. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 11. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Quinacainol-Induced Cardiotoxicity
Disclaimer: Research on the specific cardiotoxic effects of Quinacainol is limited. Much of the guidance provided here is extrapolated from data on other Class Ic antiarrhythmic drugs and general principles of cardiotoxicity assessment. Researchers should validate these strategies and protocols for their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes. This action slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system.
Q2: What is the nature of this compound-induced cardiotoxicity?
The primary cardiotoxic effect of this compound observed at high doses is proarrhythmia. In preclinical studies involving rats, a dose of 8.0 mg/kg was found to be pro-arrhythmic. This manifests as an increase in the Q-T interval and action potential duration, which can create a substrate for ventricular tachyarrhythmias.
Q3: What are the potential molecular mechanisms of this compound-induced cardiotoxicity?
The main mechanism is excessive sodium channel blockade, which can lead to conduction abnormalities. While direct evidence for other mechanisms is lacking for this compound, Class Ic antiarrhythmics can also:
-
Inhibit other cardiac ion channels at higher concentrations.
-
Alter calcium homeostasis within cardiomyocytes.
-
Lead to metabolic disturbances under certain conditions.
Q4: Are there any known strategies to specifically mitigate this compound-induced cardiotoxicity?
Currently, there are no published strategies specifically validated for reducing this compound-induced cardiotoxicity. However, based on general principles of managing cardiotoxicity from other antiarrhythmics, potential research avenues could include:
-
Co-administration with agents that shorten the action potential duration: This is a theoretical approach and requires experimental validation.
-
Use of antioxidants: If this compound is found to induce oxidative stress, co-treatment with antioxidants could be explored.
-
Dose optimization: The most straightforward strategy is to use the lowest effective dose of this compound to minimize off-target effects and the risk of proarrhythmia.
Troubleshooting Guides
Problem 1: Inconsistent results in in-vitro cardiotoxicity assays.
-
Possible Cause: Cell culture variability.
-
Troubleshooting Steps:
-
Ensure consistent cell passage numbers for all experiments.
-
Regularly test for mycoplasma contamination.
-
Standardize cell seeding density and ensure monolayer confluence.
-
Use a positive control for cardiotoxicity (e.g., doxorubicin) to validate assay performance.
-
Problem 2: Difficulty in measuring this compound's effect on specific ion channels using patch clamp.
-
Possible Cause: Inadequate voltage clamp protocol or unstable giga-seal.
-
Troubleshooting Steps:
-
Optimize the voltage-clamp protocol to isolate the specific ion channel of interest.
-
Ensure high-quality patch pipettes with appropriate resistance.
-
Maintain a clean cell culture and recording environment to facilitate stable giga-seal formation.
-
Use specific ion channel blockers to confirm the identity of the recorded currents.
-
Problem 3: Unexpected proarrhythmic events in animal models at therapeutic doses.
-
Possible Cause: Underlying cardiac abnormalities in the animal model or drug-drug interactions.
-
Troubleshooting Steps:
-
Thoroughly screen animals for pre-existing cardiac conditions.
-
Review all co-administered substances for potential interactions that could affect this compound's metabolism or cardiac effects.
-
Perform dose-response studies to establish a clear therapeutic window and identify the threshold for proarrhythmia in your specific model.
-
Quantitative Data Summary
Due to the limited publicly available data, a comprehensive quantitative summary is challenging. The following table includes the most relevant data point found.
| Parameter | Value | Species | Reference |
| EC50 for Sodium Current Inhibition | 95 µM | Rat | Not specified in abstract |
| Pro-arrhythmic Dose | 8.0 mg/kg | Rat | [1] |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cardiomyocytes.
Materials:
-
Cardiomyocytes (e.g., H9c2, iPSC-derived cardiomyocytes)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Measurement of Cytotoxicity using LDH Release Assay
Objective: To quantify plasma membrane damage in cardiomyocytes treated with this compound.
Materials:
-
Cardiomyocytes
-
96-well cell culture plates
-
This compound stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cardiomyocytes in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions. Typically, this involves adding the supernatant to a new plate and mixing it with the reaction mixture.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes).
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to the positive control.
Electrophysiological Analysis using Patch Clamp
Objective: To characterize the effects of this compound on cardiac ion channels (primarily Nav1.5).
Materials:
-
Isolated cardiomyocytes or a cell line expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.5)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
This compound solutions of known concentrations
Procedure:
-
Prepare isolated cardiomyocytes or cultured cells for recording.
-
Pull patch pipettes and fire-polish the tips to a resistance of 2-5 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit the desired ion channel currents (e.g., a series of depolarizing steps to activate Nav1.5).
-
Record baseline currents in the absence of the drug.
-
Perfuse the cell with a solution containing this compound and record the currents again.
-
Wash out the drug and record the recovery of the currents.
-
Analyze the data to determine the effect of this compound on channel kinetics (e.g., peak current amplitude, activation, inactivation).
Visualizations
Caption: Proposed pathway of this compound-induced cardiotoxicity.
References
How to prevent Quinacainol precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Quinacainol in cell culture media.
Troubleshooting Guide
Issue: I am observing a precipitate in my cell culture medium after adding this compound.
This guide will walk you through a series of steps to identify the cause of this compound precipitation and provide solutions to resolve the issue.
Step 1: Initial Assessment and Observation
Question: What does the precipitate look like and when did it appear?
-
Observation: Is the precipitate crystalline, amorphous, or a film on the surface? Did it appear immediately after adding this compound, or did it develop over time in the incubator?
-
Rationale: The nature and timing of the precipitation can provide clues about the underlying cause. Immediate precipitation upon addition to the media often suggests poor solubility of the compound at the working concentration. Precipitation over time may indicate instability of the compound under culture conditions (e.g., physiological pH, temperature).
Step 2: Review Stock Solution Preparation
Question: How was the this compound stock solution prepared?
-
Best Practice: this compound is available as this compound dihydrochloride, which generally has improved solubility in aqueous solutions.[1][2] However, as a quinoline derivative, the free base form of this compound is likely to be lipophilic.[3][4][5] Therefore, the choice of solvent for the stock solution is critical.
-
Recommendations:
-
Primary Solvent: Start by dissolving this compound dihydrochloride in sterile, nuclease-free water. If solubility is an issue, consider using dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture medium.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[6] Allow an aliquot to equilibrate to room temperature before use.[1]
-
Step 3: Evaluate Working Concentration and Dilution Method
Question: What is the final working concentration of this compound in the cell culture medium, and how was it added?
-
Problem: The final concentration of this compound may exceed its solubility limit in the complex environment of the cell culture medium. The method of dilution is also crucial.
-
Recommendations:
-
Determine Solubility Limit: Perform a pilot experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
Serial Dilution: If using a high-concentration stock in an organic solvent like DMSO, perform a serial dilution to an intermediate concentration in a serum-free medium before adding it to the final culture medium containing serum.
-
Method of Addition: Add the this compound solution drop-wise to the culture medium while gently swirling. Avoid adding a concentrated bolus directly into the medium.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[7]
-
Step 4: Consider the Cell Culture Medium Composition
Question: What are the components of your cell culture medium?
-
Factors to Consider:
-
pH: The pH of the medium can affect the ionization state and solubility of this compound.
-
Serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help to solubilize lipophilic compounds.[8] However, interactions with serum proteins can also sometimes lead to precipitation.
-
Other Additives: High concentrations of salts, ions, or other supplements in the medium can contribute to precipitation.[6][9]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
Given that this compound is available as a dihydrochloride salt, the recommended starting solvent is sterile, nuclease-free water. If solubility is limited, high-purity DMSO can be used. It is crucial to determine the solubility in your chosen solvent and to ensure the final concentration of the solvent in your cell culture is not toxic to the cells.
Q2: What is the maximum recommended working concentration of this compound in cell culture?
The maximum working concentration will depend on the specific cell line and culture medium used. Due to the lack of published data on this compound's solubility in cell culture media, it is essential to perform a dose-response curve and a solubility test. Start with a low concentration (e.g., in the low micromolar range) and gradually increase it, monitoring for any signs of precipitation under a microscope.
Q3: Can I use solubilizing agents to prevent this compound precipitation?
Yes, for lipophilic compounds, solubilizing agents can be beneficial.[8] Options include:
-
Bovine Serum Albumin (BSA): Fatty acid-free BSA can help to solubilize some lipophilic compounds.
-
Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Non-ionic surfactants (e.g., Pluronic® F-127): Use with caution and at very low concentrations, as they can affect cell membranes.
Always perform control experiments to ensure the solubilizing agent itself does not affect your experimental outcomes.
Q4: Can the temperature of the cell culture medium affect this compound solubility?
Yes, temperature can influence the solubility of compounds. Generally, warming the medium to 37°C before adding the this compound stock solution can help to prevent precipitation that might occur at lower temperatures. However, avoid repeated warming and cooling of the medium.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Solution
Materials:
-
This compound dihydrochloride powder
-
Sterile, nuclease-free water or high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Cell culture medium (serum-free and complete)
Procedure for 10 mM Stock Solution in DMSO:
-
Aseptically weigh the required amount of this compound dihydrochloride powder. The molecular weight of this compound free base is 326.48 g/mol .[3][4] Adjust calculations for the dihydrochloride salt form.
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing a 100 µM Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of serum-free cell culture medium to get a 100 µM solution. Mix gently by pipetting.
-
Add the desired volume of the 100 µM working solution to your final cell culture vessel containing complete medium (with serum) to achieve the final target concentration. Add the solution drop-wise while gently swirling the plate or flask.
Note: This is a general protocol. The optimal concentrations and dilution steps should be determined empirically for your specific experimental setup.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Water | DMSO | Ethanol |
| Max. Stock Conc. | (To be determined) | (To be determined) | (To be determined) |
| Cell Culture Medium | DMEM + 10% FBS | RPMI-1640 + 10% FBS | Serum-Free Medium |
| Max. Soluble Conc. | (To be determined) | (To be determined) | (To be determined) |
| Observation | (e.g., Clear solution) | (e.g., Precipitate > 50 µM) | (e.g., Stable at 37°C) |
Instructions for Use: Researchers should empirically determine these values for this compound in their specific systems to populate this table for their records.
References
- 1. This compound dihydrochloride|83255-74-7|COA [dcchemicals.com]
- 2. This compound dihydrochloride|CAS 83255-74-7|DC Chemicals [dcchemicals.com]
- 3. This compound|86073-85-0|MOLNOVA [molnova.cn]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Addressing variability in animal responses to Quinacainol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals investigating the effects of Quinacainol, particularly in the context of preclinical animal models where response variability is a concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as PK 10139) is an antiarrhythmic agent.[1][2] Its primary mechanism of action is the inhibition of sodium currents, with an EC50 of 95 µM.[1][2] In cardiac studies, it affects the electrophysiological properties of the heart, demonstrating Class I antiarrhythmic actions.[3] While its established use is in cardiology, its sodium channel blocking properties make it a compound of interest for other research areas, such as neuropathic pain and epilepsy, where sodium channel activity is implicated.
Q2: We are observing high variability in the analgesic effect of this compound in our rodent model of neuropathic pain. What are the potential causes?
High variability in response to a compound in animal models is a common challenge and can stem from a multitude of factors.[4][5] For a compound like this compound, this variability can be broadly categorized into three areas:
-
Pharmacokinetic Variability: Differences in how individual animals absorb, distribute, metabolize, and excrete the drug.[6]
-
Pharmacodynamic Variability: Differences in the drug's target (in this case, sodium channels) and downstream signaling pathways.
-
Experimental Procedure Variability: Inconsistencies in how the experiment is conducted.[7]
Key specific factors include genetic differences between animals (even within the same strain), sex, age, diet, and the composition of the gut microbiome, which can influence drug metabolism.[8][9][10]
Q3: Could the gut microbiome be influencing the efficacy of this compound?
Yes, the gut microbiome can significantly impact the efficacy and metabolism of orally administered drugs.[11][12] The gut microbiota can directly metabolize drugs or indirectly affect their metabolism by modulating host enzymes.[13] This can alter the drug's bioavailability and activity, leading to variable responses among animals with different microbial compositions.[11][14]
Q4: Are there known sex or strain differences in response to this compound?
While specific studies on sex and strain differences for this compound are not extensively documented in publicly available literature, these are well-established sources of variability for many drugs.[9] Male and female rodents can metabolize drugs differently, often due to hormonal influences on metabolic enzymes.[10][15] Different inbred mouse or rat strains possess distinct genetic backgrounds, which can lead to variations in drug metabolism enzymes (like Cytochrome P450s), transporter proteins, and drug target expression.[16][17]
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Efficacy Studies
If you are observing a wide range of responses to the same dose of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. kingraju.live [kingraju.live]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 11. Interaction between drugs and the gut microbiome | Gut [gut.bmj.com]
- 12. Frontiers | Gut Microbiota Influences on Drug Efficacy, Metabolism and Adverse Reactions [frontiersin.org]
- 13. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study investigates potential for gut microbiome to alter drug safety and efficacy | EurekAlert! [eurekalert.org]
- 15. Drug metabolism under pathological and abnormal physiological states in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing cytochrome P450 function using genetically engineered mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Various Polymorphic Variants of Cytochrome P450 Oxidoreductase (POR) on Drug Metabolic Activity of CYP3A4 and CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Quinacainol Delivery for In Vivo Studies
Welcome to the technical support center for researchers utilizing Quinacainol in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in formulation, delivery, and experimental design. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide incorporates established methodologies for hydrophobic compounds and alkaloids to provide practical and effective solutions for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PK 10139) is classified as a Class I antiarrhythmic agent. Its primary mechanism of action is the inhibition of sodium currents, with an EC50 of 95 µM. By blocking sodium channels, this compound affects the electrophysiological properties of the heart to exert its antiarrhythmic effects.[1][2]
Q2: What is a recommended starting dose for in vivo studies in rats?
A2: Based on published research, antiarrhythmic effects in rats were observed at doses of 2.0 and 4.0 mg/kg. It is important to note that a dose of 8.0 mg/kg was found to be pro-arrhythmic. Therefore, a starting dose within the 2.0-4.0 mg/kg range is advisable for efficacy studies in rats, with careful dose-escalation and monitoring for adverse cardiac events.
Q3: I am having trouble dissolving this compound for my in vivo experiments. What are some recommended solvents or formulation strategies?
-
Co-solvents: A mixture of a water-miscible organic solvent and water can be effective. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. It is crucial to perform tolerability studies for the chosen co-solvent system in your animal model.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility. The chemical structure of this compound suggests it is a basic compound, so solubilization in an acidic vehicle (e.g., citrate buffer) may be effective.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective for hydrophobic drugs. For parenteral routes, lipid-based formulations such as liposomes or nanoemulsions can be considered.
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
Q4: My in vivo results with this compound are inconsistent. What are some potential reasons?
A4: Inconsistent results in in vivo studies can stem from several factors:
-
Formulation Instability: If this compound precipitates out of your vehicle before or after administration, the bioavailable dose will be inconsistent. Always visually inspect your formulation for any signs of precipitation.
-
Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, oral) will significantly impact the drug's absorption and bioavailability. Ensure the route is appropriate for your experimental question and that the administration technique is consistent.
-
Animal Variability: Biological differences between animals can lead to variations in drug metabolism and response. Ensure that your animals are of a consistent age, weight, and health status.
-
Dosing Accuracy: Inaccurate dosing can lead to significant variability. Ensure your dosing solutions are homogenous and that you are using calibrated equipment for administration.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor solubility of this compound in the chosen vehicle. | 1. Increase the concentration of the co-solvent. 2. Adjust the pH of the vehicle. 3. Consider using a different formulation strategy (e.g., cyclodextrin complexation, lipid-based formulation). 4. Gently warm and sonicate the formulation during preparation. |
| Adverse events observed in animals post-administration (e.g., lethargy, seizures) | Vehicle toxicity or pro-arrhythmic effects of this compound at higher doses. | 1. Administer a vehicle-only control group to assess for vehicle-related toxicity. 2. Reduce the dose of this compound. 3. Consider a slower rate of infusion for intravenous administration. 4. Monitor cardiac function (e.g., via ECG) to detect pro-arrhythmic events. |
| Lack of expected therapeutic effect | Insufficient bioavailability of this compound. | 1. Increase the dose of this compound, while carefully monitoring for adverse effects. 2. Change the route of administration to one with higher expected bioavailability (e.g., from oral to intravenous). 3. Optimize the formulation to enhance absorption. 4. Confirm the activity of your this compound batch with an in vitro assay if possible. |
| High variability in experimental data | Inconsistent formulation, dosing, or animal factors. | 1. Prepare a fresh batch of the formulation for each experiment. 2. Ensure thorough mixing of the formulation before each administration. 3. Standardize the administration procedure. 4. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Below are detailed methodologies for preparing a basic this compound formulation and a suggested workflow for an in vivo efficacy study.
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
-
Objective: To prepare a clear, stable solution of this compound for parenteral administration.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Determine the desired final concentration of this compound and the total volume of the formulation to be prepared.
-
In a sterile vial, weigh the required amount of this compound powder.
-
Add a volume of PEG 400 to the vial. A good starting point is to use a 10-20% v/v of PEG 400 in the final formulation.
-
Place the vial on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may aid dissolution.
-
Once dissolved, slowly add sterile saline to reach the final desired volume while continuing to stir.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for sterile filtration.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile, pyrogen-free vial.
-
Store the formulation as recommended by the manufacturer, typically protected from light.
-
Protocol 2: In Vivo Efficacy Study of this compound in a Rat Model of Arrhythmia
-
Objective: To assess the antiarrhythmic efficacy of a prepared this compound formulation.
-
Materials:
-
Prepared this compound formulation
-
Vehicle control (formulation without this compound)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
ECG recording equipment
-
Arrhythmia-inducing agent (e.g., aconitine)
-
Intravenous catheterization supplies
-
-
Procedure:
-
Anesthetize the rats and maintain a stable level of anesthesia throughout the experiment.
-
Implant ECG electrodes to monitor cardiac activity.
-
Insert an intravenous catheter for drug and arrhythmogen administration.
-
Allow the animals to stabilize for a period of time after surgical procedures.
-
Record a baseline ECG.
-
Administer the this compound formulation or vehicle control intravenously over a set period.
-
After a predetermined time for drug distribution, induce arrhythmia by administering the arrhythmogenic agent.
-
Continuously record the ECG and monitor for the onset and duration of arrhythmias.
-
Analyze the ECG data to determine the effect of this compound on arrhythmia parameters (e.g., incidence, duration, severity).
-
Visualizations
Caption: Signaling pathway of this compound's antiarrhythmic action.
Caption: General experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for inconsistent this compound in vivo data.
References
Optimizing stimulation protocols in the presence of Quinacainol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Quinacainol in experimental stimulation protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as PK 10139) is a Class I antiarrhythmic agent.[1][2] Its primary mechanism of action is the inhibition of voltage-gated sodium currents (INa), which reduces the maximum rate of depolarization (dV/dtmax) during phase 0 of the action potential in excitable cells like cardiac myocytes.[1][3]
Q2: How does this compound's action differ from that of Quinidine? A2: Although this compound is an analogue of Quinidine, its action is more specific. Unlike Quinidine, which blocks both sodium and various potassium currents, this compound selectively blocks sodium currents with little to no effect on transient outward (ito) or sustained-outward (iKsus) potassium currents.[3] Additionally, this compound exhibits a significantly slower onset of and recovery from sodium channel blockade compared to Quinidine.[3]
Q3: What is the effective concentration for this compound? A3: The half-maximal effective concentration (EC50) for sodium current inhibition is approximately 95 µM.[3][4][5] In in vivo studies with rats, antiarrhythmic effects were observed at doses of 2.0 and 4.0 mg/kg, while a higher dose of 8.0 mg/kg was found to be pro-arrhythmic.[1]
Q4: What solvent should be used to prepare this compound stock solutions? A4: While the specific solvent should always be confirmed from the manufacturer's certificate of analysis, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is critical to prepare a high-concentration stock solution and dilute it to the final working concentration in your aqueous experimental buffer. This minimizes the final solvent concentration, which should be tested in a vehicle control experiment to rule out solvent-induced effects.
Troubleshooting Guides
Problem: I am not observing the expected inhibitory effect on my stimulated cells.
| Possible Cause | Recommended Solution |
| Insufficient Pre-incubation Time | This compound has a slow onset of action.[3] Ensure a sufficient pre-incubation period (e.g., 10-15 minutes or longer) to allow the drug to bind to its target. |
| Inadequate Concentration | The effective concentration is cell-type and protocol dependent. Perform a dose-response curve starting from concentrations below the EC50 (95 µM) to well above it to determine the optimal concentration for your system. |
| Drug Adsorption | Hydrophobic compounds can adsorb to plastic tubing and labware. Consider using low-adsorption plastics or siliconized tubes and minimize the length of perfusion lines. |
| Use-Dependent Block | As a sodium channel blocker, the inhibitory effect of this compound may be "use-dependent," meaning it binds more effectively to channels that are frequently opening. Ensure your stimulation protocol is active during the drug application phase to facilitate the block. |
Problem: Application of this compound is causing paradoxical excitability or arrhythmic events.
| Possible Cause | Recommended Solution |
| Concentration is Too High | High concentrations of this compound can be pro-arrhythmic.[1] Reduce the concentration to the lower end of the effective range (e.g., 2.0-4.0 mg/kg in vivo equivalent) and re-evaluate. |
| Incomplete Channel Blockade | An incomplete or intermediate block of sodium channels can sometimes lead to unpredictable changes in excitability. Verify the drug concentration and ensure homogenous application. |
| Off-Target Effects | At high concentrations, the risk of off-target effects increases. If reducing the concentration does not resolve the issue, consider if this compound is appropriate for your specific biological question. |
Problem: The physiological response does not return to baseline after drug washout.
| Possible Cause | Recommended Solution |
| Slow Recovery Kinetics | This is an intrinsic property of this compound.[3] The drug dissociates from the sodium channel slowly. |
| Insufficient Washout Period | Extend the washout period significantly. Monitor the recovery over an extended time course (e.g., 30-60 minutes or longer) with continuous perfusion of drug-free solution. |
| Cellular Toxicity / Rundown | Prolonged experiments or high drug concentrations can lead to irreversible changes in cell health. Monitor key health indicators of your preparation (e.g., resting membrane potential) and include time-matched vehicle controls to assess experimental rundown. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on published electrophysiology studies.
| Parameter | Value | Species / Model | Reference |
| EC50 (Sodium Current) | 95 ± 25 µM | Rat Cardiac Myocytes | [3] |
| Antiarrhythmic Dose | 2.0 - 4.0 mg/kg | Rat (in vivo) | [1] |
| Pro-arrhythmic Dose | 8.0 mg/kg | Rat (in vivo) | [1] |
| Effect on dV/dtmax | Dose-dependent reduction | Rat Epicardial APs | [1] |
| Effect on K+ Currents | No significant block | Rat Cardiac Myocytes | [3] |
Experimental Protocols
Protocol: Assessing this compound Effects on Action Potentials via Whole-Cell Patch-Clamp
This protocol provides a generalized workflow for studying this compound's effects on stimulated action potentials (APs) in a cultured cell line (e.g., cardiomyocytes or neurons).
-
Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Prepare external and internal patch-clamp solutions appropriate for your cell type.
-
On the day of the experiment, create a final working solution by diluting the this compound stock into the external solution to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is ≤0.1% and prepare a vehicle control solution with the same DMSO concentration.
-
-
Cell Preparation and Patching:
-
Plate cells on glass coverslips suitable for microscopy and perfusion.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the drug-free external solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
-
Baseline Recording (Pre-Drug):
-
Switch to current-clamp mode.
-
Inject a series of brief depolarizing current steps to elicit action potentials. Determine the minimum current required to elicit an AP (rheobase).
-
Record a stable series of 5-10 baseline APs using a consistent suprathreshold stimulus.
-
-
Drug Application:
-
Switch the perfusion system to the external solution containing this compound (or vehicle control).
-
Allow the solution to perfuse the chamber for a minimum of 10-15 minutes to account for slow onset kinetics.[3]
-
-
Post-Drug Recording:
-
Using the identical stimulation protocol from Step 3, record a series of APs in the presence of this compound.
-
Key parameters to analyze include: AP amplitude, dV/dtmax, AP duration (APD50, APD90), and resting membrane potential.
-
-
Washout:
-
Switch the perfusion back to the drug-free external solution.
-
Continue perfusing for an extended period (e.g., >30 minutes) while periodically recording stimulated APs to measure the rate and extent of recovery.
-
Visualizations
Caption: this compound blocks voltage-gated sodium channels.
Caption: Workflow for assessing this compound's effects.
Caption: Logic for troubleshooting a lack of drug effect.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Quinacainol Interference with Fluorescent Dyes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the antiarrhythmic agent Quinacainol with fluorescent dyes in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiarrhythmic compound that functions as a sodium current inhibitor.[1][2] Its primary therapeutic action involves modulating the electrophysiological properties of the heart.[1][2][3]
Q2: Can this compound interfere with my fluorescence-based assays?
While direct studies on this compound's interference with a wide range of fluorescent dyes are limited, its chemical structure, which contains a quinoline moiety, suggests a potential for interference. Quinoline derivatives are known to possess fluorescent properties and can interact with other fluorescent molecules, potentially leading to fluorescence quenching or spectral overlap.[4] Therefore, it is plausible that this compound could interfere with fluorescence-based assays.
Q3: What are the potential mechanisms of interference?
There are two primary ways this compound might interfere with your fluorescent dyes:
-
Direct Interference:
-
Autofluorescence: this compound itself may be fluorescent, emitting light at wavelengths that overlap with your dye of interest, leading to a false-positive signal.
-
Fluorescence Quenching: this compound could act as a quencher, reducing the fluorescence intensity of your dye through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.[5] This would result in a false-negative or underestimated signal.
-
-
Indirect Interference:
-
Alteration of Cellular Signaling Pathways: this compound may affect signaling pathways that are being monitored by fluorescent reporters. For instance, some quinoline compounds have been shown to modulate intracellular calcium levels.[2][3] If you are using a calcium-sensitive fluorescent dye, any modulation of calcium signaling by this compound could be misinterpreted as a direct effect on your target of interest.
-
Q4: Which fluorescent dyes are most likely to be affected?
Predicting interference without knowing the exact excitation and emission spectra of this compound is challenging. However, based on the properties of related quinoline compounds like quinine, which has excitation peaks around 350 nm and emission in the blue region (around 450-460 nm), dyes that are excited by or emit in the UV-to-blue range of the spectrum might be more susceptible to direct interference.[6][7][8]
Troubleshooting Guides
Problem 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
Higher than expected fluorescence intensity in samples treated with this compound compared to vehicle controls.
-
Signal is present even in the absence of the target analyte for the fluorescent dye.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a sample containing only this compound at the experimental concentration in the assay buffer or cell culture medium. Measure the fluorescence at the same excitation and emission wavelengths used for your dye. A significant signal in this control indicates that this compound is autofluorescent under your experimental conditions.
-
Spectral Scan of this compound: If possible, perform a full excitation and emission scan of this compound to determine its spectral properties. This will help identify the exact wavelengths of its fluorescence and allow you to choose dyes with non-overlapping spectra.
-
Switch to a Red-Shifted Dye: Autofluorescence from small molecules is often more prominent in the blue-green spectral region.[9][10] Switching to a fluorescent dye that excites and emits at longer wavelengths (red or far-red) can often mitigate this interference.
-
Background Subtraction: If switching dyes is not feasible, and the autofluorescence is consistent, you may be able to subtract the background fluorescence from the "this compound only" control from your experimental readings. However, this approach should be used with caution as it assumes the autofluorescence is not affected by other components in the assay.
Problem 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
Symptoms:
-
Lower than expected fluorescence intensity in samples treated with this compound.
-
A dose-dependent decrease in fluorescence signal with increasing concentrations of this compound that is not attributable to the biological effect being studied.
Troubleshooting Steps:
-
Perform a Cell-Free Quenching Assay: To distinguish between biological effects and direct quenching, set up a simple in vitro assay. Combine your fluorescent dye with this compound at various concentrations in your assay buffer (without cells or other biological components). A decrease in fluorescence intensity with increasing this compound concentration is indicative of direct quenching.
-
Vary the Dye Concentration: In some cases, increasing the concentration of the fluorescent dye can overcome quenching effects, especially if the quenching is static.[9]
-
Choose a Different Fluorophore: Some fluorophores are more susceptible to quenching than others. If quenching is confirmed, consider using a dye with a different chemical structure.
-
Time-Resolved Fluorescence Measurement: If available, time-resolved fluorescence spectroscopy can help distinguish between static and dynamic quenching mechanisms, providing more insight into the nature of the interference.
Problem 3: Altered Kinetics or Magnitude of a Signaling Pathway Readout
Symptoms:
-
Changes in the response of a fluorescent biosensor (e.g., for calcium, cAMP, or kinase activity) in the presence of this compound that are inconsistent with the expected pharmacology of your target.
Troubleshooting Steps:
-
Investigate Off-Target Effects on Signaling Pathways: Be aware that this compound, as a sodium channel inhibitor, could have downstream effects on other ion channels and signaling cascades. For example, alterations in sodium gradients can indirectly affect calcium homeostasis.
-
Use Orthogonal Assays: Validate your findings using a non-fluorescence-based method. For example, if you are observing changes in a fluorescent calcium indicator, you could try to confirm this with a luminescence-based calcium assay or an endpoint assay that measures a downstream consequence of calcium signaling.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to the observed effects by running appropriate vehicle controls.
-
Consult the Literature for Known Off-Target Effects: Research known off-target effects of this compound or similar quinoline-based compounds on the signaling pathway you are investigating.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound and Common Fluorescent Dyes
| Compound/Dye | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with this compound (Hypothetical) |
| This compound (estimated) | ~350 | ~460 | - |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| Alexa Fluor 488 | 495 | 519 | Low |
| FITC | 494 | 518 | Low |
| Rhodamine B | 555 | 580 | Very Low |
| Cy5 | 649 | 670 | Very Low |
Note: The spectral properties of this compound are estimated based on related quinoline compounds. Actual values may differ and should be determined experimentally.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence under experimental conditions.
Materials:
-
This compound stock solution
-
Assay buffer or cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or spectrophotometer
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your experiments down to a 1:100 or 1:1000 dilution.
-
Include a "buffer only" control.
-
Pipette 100 µL of each dilution and the control into separate wells of the 96-well plate.
-
Set the fluorescence reader to the excitation and emission wavelengths of the fluorescent dye used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the "buffer only" control from all other readings. Plot the background-subtracted fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: In Vitro Fluorescence Quenching Assay
Objective: To assess if this compound directly quenches the fluorescence of a specific dye.
Materials:
-
Fluorescent dye of interest
-
This compound stock solution
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiments.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, mix a fixed volume of the fluorescent dye solution with an equal volume of each this compound dilution.
-
Include a control well with the fluorescent dye and an equal volume of assay buffer (no this compound).
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of the wells containing this compound to the intensity of the control well (dye only). A concentration-dependent decrease in normalized fluorescence indicates quenching.
Mandatory Visualizations
References
- 1. Biochemical and spectroscopic properties of cyanide-insensitive quinol oxidase from Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of quinine on the intracellular calcium level and membrane potential of PC 12 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [Quinine] | AAT Bioquest [aatbio.com]
- 8. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions between calcium and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Quinacainol versus quinidine: a comparative electrophysiology study
In the landscape of antiarrhythmic drugs, both quinacainol and quinidine have carved out their niches, primarily by modulating the electrical impulses of the heart. While they share a common ancestor in the quinoline chemical structure, their electrophysiological profiles exhibit distinct differences that dictate their clinical applications and potential side effects. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their nuanced mechanisms of action.
At a Glance: Key Electrophysiological Differences
| Parameter | This compound | Quinidine |
| Vaughan Williams Classification | Primarily Class Ic actions suggested[1] | Class Ia[2][3] |
| Primary Mechanism | Blocks cardiac sodium channels with little effect on potassium currents[1] | Blocks fast inward sodium current (INa) and also reduces repolarizing potassium currents (IKr, IKs)[2][4] |
| Sodium Channel Block (INa) | EC50 of 95 µM[5][6] | EC50 of 50 µM[1] |
| Potassium Channel Block (Ito, IKsus) | Ineffective at blocking these currents[1] | Reduces peak Ito current amplitude, increases inactivation rate of Ito, and blocks IKsus[1][2] |
| Action Potential Duration (APD) | Increased only at high doses (8.0 mg/kg)[7] | Prolongs APD[4] |
| Q-T Interval | Increased only at the highest dose (8.0 mg/kg)[7] | Marked prolongation in a dose-related manner[2] |
| P-R Interval | Dose-dependently increased[7] | Prolonged[8] |
| QRS Duration | No change[7] | Widened[4] |
| dV/dtmax of Phase 0 | Reduced[7] | Decreased[2][4] |
Deep Dive: Experimental Evidence
Sodium and Potassium Current Modulation in Rat Ventricular Myocytes
A key study directly comparing the two compounds utilized the whole-cell patch-clamp technique on isolated rat cardiac myocytes to investigate their effects on sodium (INa), transient outward potassium (ito), and sustained-outward plateau potassium (iKsus) currents.
Key Findings:
-
Sodium Channel Blockade: Both this compound and quinidine demonstrated a concentration-dependent blockade of sodium currents. However, quinidine was found to be more potent with a mean EC50 of 50 ± 12 µM compared to 95 ± 25 µM for this compound.[1] A notable difference was the significantly prolonged onset and recovery from block observed with this compound.[1]
-
Potassium Channel Effects: Quinidine, at a concentration that produced half-maximal sodium channel blockade, significantly reduced the peak ito current, accelerated its inactivation, and blocked iKsus.[1] In stark contrast, this compound had minimal effect on these voltage-dependent potassium currents, even at concentrations up to 1.5 mmol/L.[1]
-
Voltage Dependence of Sodium Channels: Neither drug significantly altered the steady-state voltage dependence of sodium current activation. However, quinidine induced a hyperpolarizing shift in the voltage dependence for sodium current inactivation, an effect not observed with this compound at doses that caused substantial current block.[1]
These findings suggest that this compound acts as a more selective sodium channel blocker, fitting the profile of a Class Ic antiarrhythmic agent, while quinidine's broader ion channel activity aligns with its Class Ia classification.[1]
In Vivo Electrophysiological Effects in Rats
An in vivo study on rats provided further insights into the systemic electrophysiological effects of this compound.
Key Findings:
-
ECG Changes: this compound dose-dependently increased the P-R interval, but did not alter the QRS duration.[7] The Q-T interval was only prolonged at the highest dose of 8.0 mg/kg.[7]
-
Action Potential Parameters: Across a dose range of 1.0 to 8.0 mg/kg, this compound reduced the maximum upstroke velocity (dV/dtmax) of phase 0 of epicardial action potentials.[7] However, an increase in action potential duration was only observed at the 8.0 mg/kg dose.[7]
-
Refractoriness: Doses of 2.0 mg/kg and above led to an increase in ventricular refractoriness.[7]
These results highlight a dose-dependent effect of this compound, with antiarrhythmic actions observed at 2.0 and 4.0 mg/kg, while a pro-arrhythmic effect was seen at 8.0 mg/kg.[7]
Mechanism of Action: A Visual Comparison
The distinct electrophysiological profiles of this compound and quinidine stem from their differential interactions with cardiac ion channels.
Caption: this compound's primary mechanism of action.
Caption: Quinidine's multi-channel blocking mechanism.
Experimental Protocols
Whole-Cell Patch-Clamp on Rat Ventricular Myocytes
-
Cell Preparation: Single ventricular myocytes were enzymatically isolated from the hearts of male Wistar rats.
-
Recording: The whole-cell configuration of the patch-clamp technique was used to record ionic currents. Borosilicate glass pipettes with resistances of 1-2 MΩ were filled with a specific internal solution.
-
Solutions: The external solution was a modified Tyrode's solution. For recording sodium currents, potassium currents were blocked, and for recording potassium currents, sodium and calcium currents were blocked using specific channel blockers.
-
Data Acquisition and Analysis: Currents were amplified, filtered, and digitized. Data analysis was performed using specialized software to determine parameters such as peak current amplitude, time course of inactivation, and voltage-dependence of activation and inactivation.
In Vivo Electrophysiology in Rats
-
Animal Model: Chronically prepared conscious rats were used.
-
Drug Administration: this compound was administered intravenously over 10 minutes at various doses.
-
ECG Recording: A standard limb lead II electrocardiogram was recorded to measure P-R interval, QRS duration, and Q-T interval.
-
Intracardiac Recordings: For more detailed analysis, epicardial intracellular potentials were recorded using floating glass microelectrodes to measure action potential duration and dV/dtmax.
-
Electrical Stimulation: The left ventricle was electrically stimulated to determine ventricular refractoriness and the threshold for inducing ventricular fibrillation.
Caption: A typical experimental workflow for comparing cardiac drugs.
References
- 1. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
A Comparative Analysis of Quinacainol and Flecainide in Preclinical Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic efficacy of Quinacainol and flecainide, drawing upon available preclinical experimental data. While direct head-to-head studies are limited, this document synthesizes findings from various arrhythmia models to offer an objective overview of their electrophysiological effects and potential therapeutic utility.
Executive Summary
Both this compound and flecainide are classified as Class I antiarrhythmic agents, primarily acting by blocking cardiac sodium channels. Experimental data from rat models of ischemia-induced arrhythmias suggest that this compound effectively suppresses ventricular arrhythmias at intravenous doses of 2.0 and 4.0 mg/kg, while a dose of 8.0 mg/kg was found to be pro-arrhythmic.[1][2] Flecainide has demonstrated efficacy in various animal models and is clinically used for a range of supraventricular and ventricular arrhythmias. In a Langendorff-perfused rat heart model of ischemia, concentrations of 0.74 and 1.48 microM were investigated for their proarrhythmic potential.[3][4] This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and experimental workflows to facilitate a comprehensive comparison.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound and flecainide.
Table 1: Efficacy of this compound in a Rat Model of Ischemia-Induced Arrhythmia
| Parameter | Vehicle Control | This compound (2.0 mg/kg, i.v.) | This compound (4.0 mg/kg, i.v.) | This compound (8.0 mg/kg, i.v.) |
| Incidence of Ventricular Tachycardia (VT) | 80% | Not specified | 30% | Pro-arrhythmic |
| Incidence of Ventricular Fibrillation (VF) | 60% | Not specified | 10% | Pro-arrhythmic |
Data extracted from studies on conscious rats with left anterior descending (LAD) coronary artery occlusion.[1][2]
Table 2: Electrophysiological Effects of this compound in Rats
| Parameter | Dose (mg/kg, i.v.) | Effect |
| P-R Interval | Dose-dependent increase | Increased |
| QRS Duration | No significant change | Unchanged |
| Q-T Interval | 8.0 | Increased |
| Ventricular Refractoriness | ≥ 2.0 | Increased |
| dV/dtmax of Phase 0 Action Potential | 1.0 - 8.0 | Reduced |
| Action Potential Duration | 8.0 | Increased |
Data from in vivo electrophysiological studies in rats.[1]
Table 3: Investigated Concentrations of Flecainide in a Langendorff-Perfused Rat Heart Model of Ischemia
| Concentration | Rationale |
| 0.74 microM | Represents the peak unbound plasma concentration at a 'therapeutic' dosage.[3][4] |
| 1.48 microM | Represents the total blood concentration at a 'therapeutic' dosage.[3][4] |
These concentrations were used to assess the proarrhythmic potential of flecainide during infarct evolution and did not show a significant increase in ventricular arrhythmias in this specific model.[3][4]
Experimental Protocols
In Vivo Model of Ischemia-Induced Arrhythmia (this compound)
Animal Model: Conscious male rats.
Arrhythmia Induction:
-
The rats are anesthetized, and a ligature is placed around the left anterior descending (LAD) coronary artery.
-
The ends of the ligature are exteriorized at the back of the neck.
-
After a recovery period, the LAD is occluded in the conscious animal by pulling on the exteriorized ligature, inducing myocardial ischemia and subsequent ventricular arrhythmias.
Drug Administration:
-
This compound is administered intravenously (i.v.) at doses of 2.0, 4.0, and 8.0 mg/kg.
Data Acquisition and Analysis:
-
A continuous electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.
-
The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are quantified.
-
In separate experiments on anesthetized rats, in vivo electrophysiological studies are performed to measure parameters such as P-R interval, QRS duration, Q-T interval, ventricular refractoriness, and action potential characteristics using intracardiac electrodes.
Ex Vivo Langendorff-Perfused Heart Model (Flecainide)
Animal Model: Male Wistar rats.
Heart Preparation and Perfusion:
-
Rats are anesthetized, and the hearts are rapidly excised.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused with Krebs-Henseleit solution, oxygenated and maintained at a constant temperature and pressure.
Arrhythmia Induction:
-
A ligature is placed around the left main coronary artery.
-
Occlusion of the coronary artery is performed to induce myocardial ischemia.
Drug Administration:
-
Flecainide is added to the perfusate at concentrations of 0.74 and 1.48 microM after an initial period of ischemia.
Data Acquisition and Analysis:
-
An electrocardiogram is continuously recorded to monitor for ventricular arrhythmias (VT, VF, and premature ventricular beats).
-
Heart rate, coronary flow, and ECG intervals (PR and QT) are measured.
Visualizations
Signaling Pathways and Mechanisms of Action
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 3. Actions of flecainide on susceptibility to phase-2 ventricular arrhythmias during infarct evolution in rat isolated perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of flecainide on susceptibility to phase-2 ventricular arrhythmias during infarct evolution in rat isolated perfused hearts - PMC [pmc.ncbi.nlm.nih.gov]
Quinacainol's Sodium Channel Blocking Efficacy: A Comparative Analysis
A comprehensive guide for researchers validating the sodium channel blocking properties of Quinacainol, with a comparative assessment against established Class I antiarrhythmic agents. This document provides a summary of key performance data, detailed experimental methodologies, and visual representations of experimental workflows and underlying molecular interactions.
Executive Summary
This compound is a potent blocker of voltage-gated sodium channels, exhibiting characteristics that suggest its classification as a Class Ic antiarrhythmic agent.[1] Experimental data demonstrates its efficacy in blocking sodium currents in cardiac myocytes with an EC50 of 95 ± 25 µM.[1] This guide provides a comparative analysis of this compound against other well-established sodium channel blockers, namely the Class Ia agent Quinidine, the Class Ib agent Mexiletine, and the Class Ic agent Flecainide. The presented data, protocols, and visualizations aim to equip researchers with the necessary information to validate and further explore the therapeutic potential of this compound.
Comparative Analysis of Sodium Channel Blocking Activity
The inhibitory potency of this compound and selected comparator drugs on cardiac sodium channels is summarized in the table below. The data is derived from whole-cell patch-clamp experiments on rat ventricular myocytes or Human Embryonic Kidney (HEK293) cells expressing the human cardiac sodium channel isoform, NaV1.5.
| Compound | Drug Class | Preparation | Target | Inhibitory Concentration | Reference |
| This compound | Class Ic (putative) | Rat Ventricular Myocytes | INa | EC50: 95 ± 25 µM | [1] |
| Quinidine | Class Ia | Rat Ventricular Myocytes | INa | EC50: 50 ± 12 µM | [1] |
| Flecainide | Class Ic | HEK293 Cells | NaV1.5 | IC50: 5.5 ± 0.8 µM | |
| Mexiletine | Class Ib | HEK293 Cells | NaV1.5 | IC50: 47.0 ± 5.4 µM |
Effects on Cardiac Action Potential
Sodium channel blockers alter the cardiac action potential, and their specific effects are characteristic of their subclass.
-
This compound: At concentrations of 2.0 and 4.0 mg/kg, this compound has shown antiarrhythmic actions in rats.[2] It dose-dependently increases the P-R interval, and at higher doses (8.0 mg/kg), it can increase the action potential duration and the Q-T interval, though this dose was also found to be pro-arrhythmic.[2] From 1.0 to 8.0 mg/kg, it reduces the maximum rate of rise of phase 0 (dV/dtmax) of the epicardial action potential.[2]
-
Lidocaine (Class Ib): Lidocaine shortens the action potential duration and the effective refractory period in ventricular muscle and Purkinje fibers.[3] It primarily acts on ischemic or depolarized tissues by slowing the influx of sodium, thereby raising the electrical stimulation threshold.[4]
-
Flecainide (Class Ic): Flecainide significantly depresses the rate of depolarization (Vmax) and slows conduction in the atria, AV node, His-Purkinje system, and ventricles.[5] It has a modest effect on refractoriness.[5] In guinea pig papillary muscle, it increases the action potential duration at lower concentrations and shortens it at higher concentrations.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize sodium channel blockers.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is the gold standard for studying ion channel pharmacology. It allows for the direct measurement of ion currents across the cell membrane while controlling the membrane voltage.
Cell Preparation:
-
For native channel studies, ventricular myocytes are enzymatically isolated from rodent hearts.
-
For recombinant channel studies, Human Embryonic Kidney (HEK293) cells are stably transfected with the gene encoding the desired sodium channel subtype (e.g., SCN5A for NaV1.5).
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 125 CsF, 2 MgCl2, 1.1 EGTA, 10 Glucose, 20 Na+-HEPES; pH adjusted to 7.3 with CsOH.
Protocol for Tonic and Use-Dependent Block of NaV1.5:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -120 mV.
-
To assess tonic block , apply a 10 ms depolarizing step to -10 mV once every 30 seconds to elicit a peak inward sodium current (INa) before and after drug application.
-
To induce use-dependent block , apply a train of depolarizing pulses to -10 mV for 10 ms at a frequency of 10 Hz. The reduction in peak INa over the pulse train indicates the extent of use-dependent block.
Protocol for Recovery from Inactivation:
-
Hold the membrane potential at -120 mV.
-
Apply a conditioning pre-pulse to 0 mV for 1000 ms to inactivate the sodium channels.
-
Return the membrane potential to -120 mV for a variable recovery interval (e.g., from 2 ms to 10 s).
-
Apply a test pulse to 0 mV for 10 ms to measure the fraction of channels that have recovered from inactivation.
-
Plot the normalized peak current of the test pulse against the recovery interval duration to determine the time course of recovery from inactivation.
Visualizations
Signaling Pathway of Intracellular Sodium Channel Blockade
Caption: Intracellular blockade of a voltage-gated sodium channel.
Experimental Workflow for Assessing Sodium Channel Block
References
- 1. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 5. Clinical electrophysiologic effects of flecainide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of flecainide on action potentials and alternating current-induced arrhythmias in mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework for the Evaluation of Novel Class Ic Antiarrhythmics: A Case Study Approach with Established Agents
Disclaimer: The following guide provides a comparative framework for evaluating Class Ic antiarrhythmic drugs. Due to a significant lack of publicly available, peer-reviewed data on "Quinacainol" as a Class Ic antiarrhythmic agent, this document uses established drugs within this class, namely Flecainide and Propafenone, as exemplars. This guide is intended to serve as a blueprint for researchers and drug development professionals on how to structure a comparative analysis for a new chemical entity, should experimental data become available.
Class Ic antiarrhythmics are potent sodium channel blockers characterized by their slow kinetics of binding to and dissociating from the Na+ channels. This action results in a marked depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, leading to a significant slowing of conduction in the His-Purkinje system and ventricular tissues. These agents are primarily utilized in the management of supraventricular and ventricular arrhythmias. A thorough comparative analysis of a novel agent like this compound would necessitate rigorous evaluation against established drugs in this class.
Electrophysiological and Pharmacokinetic Properties
A direct comparison of the core pharmacological properties is fundamental in assessing a novel compound's potential. The following tables summarize key electrophysiological and pharmacokinetic parameters for Flecainide and Propafenone, serving as a template for the inclusion of data for a new chemical entity (NCE) such as this compound.
Table 1: Comparative Electrophysiological Profile of Class Ic Antiarrhythmics
| Parameter | Flecainide | Propafenone | This compound (NCE) |
| Primary Mechanism | Potent Na+ channel blockade | Potent Na+ channel blockade | Data not available |
| Effect on Vmax | Marked decrease | Marked decrease | Data not available |
| Effect on Action Potential Duration (APD) | Minimal effect | Minimal effect | Data not available |
| Effect on PR Interval | Prolongs | Prolongs | Data not available |
| Effect on QRS Duration | Prolongs | Prolongs | Data not available |
| Effect on QT Interval | Minimal effect | Minimal effect | Data not available |
| Additional Properties | - | Weak β-blocking activity | Data not available |
Table 2: Comparative Pharmacokinetic Profile of Class Ic Antiarrhythmics
| Parameter | Flecainide | Propafenone | This compound (NCE) |
| Bioavailability | ~95% | ~50% (saturable first-pass) | Data not available |
| Protein Binding | 40-50% | 85-95% | Data not available |
| Metabolism | Hepatic (CYP2D6) and renal | Hepatic (CYP2D6, 1A2, 3A4) | Data not available |
| Half-life | 12-27 hours | 2-10 hours (extensive metabolizers) | Data not available |
| Excretion | Urine (~30% unchanged) | Urine (<1% unchanged) | Data not available |
Experimental Protocols
The generation of comparative data relies on standardized experimental protocols. Below are methodologies for key experiments essential for characterizing a novel Class Ic antiarrhythmic agent.
Patch-Clamp Electrophysiology for Sodium Channel Blockade
-
Objective: To characterize the potency and kinetics of sodium channel blockade by the novel compound.
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human cardiac sodium channel α-subunit (hNav1.5).
-
Methodology:
-
Cells are cultured and prepared for whole-cell patch-clamp recording.
-
A voltage-clamp protocol is applied to elicit sodium currents (INa). A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to various test potentials (e.g., -80 to +40 mV).
-
The baseline INa characteristics (e.g., peak current, inactivation kinetics) are recorded.
-
The compound is perfused at increasing concentrations, and the effects on INa are recorded.
-
To assess use-dependent block, a train of depolarizing pulses is applied at a physiological frequency (e.g., 1-2 Hz).
-
The concentration-response curve for tonic and use-dependent block is generated to determine the IC50 values.
-
In Vivo Electrophysiological Studies in an Animal Model
-
Objective: To assess the effects of the compound on cardiac conduction and refractoriness in a living organism.
-
Animal Model: Anesthetized canine or swine model.
-
Methodology:
-
The animal is anesthetized, and multipolar electrode catheters are positioned in the atria, His-bundle region, and ventricles via vascular access.
-
Baseline intracardiac electrograms are recorded, and programmed electrical stimulation is performed to measure parameters such as sinus node recovery time, atrioventricular (AV) nodal conduction, and ventricular effective refractory period.
-
The compound is administered intravenously at escalating doses.
-
The electrophysiological measurements are repeated at each dose level to determine the effects on cardiac conduction intervals (PR, QRS, QT) and refractoriness.
-
Ventricular tachycardia inducibility can be tested before and after drug administration in a model of myocardial infarction.
-
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the process of drug evaluation is crucial for understanding the comparative context.
Caption: Mechanism of action for Class Ic antiarrhythmics.
Caption: Preclinical evaluation workflow for a novel antiarrhythmic agent.
A Head-to-Head Comparison of Quinacainol and Procainamide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the electrophysiological properties of Quinacainol and procainamide. The information presented is intended to support preclinical research and drug development efforts in the field of cardiac arrhythmia.
Overview and Mechanism of Action
Procainamide is a classic Class Ia antiarrhythmic agent that primarily blocks the fast inward sodium current (INa) in cardiomyocytes.[1] This action decreases the maximum upstroke velocity (Vmax) of the action potential, slows conduction velocity, and prolongs the effective refractory period.[1] Procainamide also exhibits some potassium channel blocking activity, contributing to a prolongation of the action potential duration (APD).[1]
This compound , a newer investigational antiarrhythmic agent, is also classified as a Class I agent.[2] Its primary mechanism of action is the blockade of the fast sodium current (INa).[3] However, unlike typical Class Ia agents, this compound has been suggested to have characteristics of a Class Ic agent, with a more pronounced effect on Vmax and less of an effect on APD at therapeutic concentrations.[2][3]
Electrophysiological Effects: A Quantitative Comparison
The following tables summarize the key electrophysiological effects of this compound and procainamide based on available preclinical data. It is important to note that the data have been compiled from different studies using various experimental models, which may limit direct quantitative comparisons.
Table 1: In Vitro Electrophysiological Effects on Cardiac Ion Channels
| Parameter | This compound | Procainamide | Species / Tissue |
| Sodium Current (INa) Block | |||
| EC50 / IC50 | 95 ± 25 µM[3] | Not directly reported in the provided search results. | Rat Ventricular Myocytes[3] |
| Potassium Current (IK) Block | Minimal effect on Ito and IKsus[3] | Blocks IK, contributing to APD prolongation[1] | Rat Ventricular Myocytes[3] / General knowledge |
Table 2: Effects on Cardiac Action Potential Parameters
| Parameter | This compound | Procainamide | Species / Tissue |
| Action Potential Duration (APD) | Increased only at 8.0 mg/kg[2] | Prolongs APD[1][4] | Rat (in vivo)[2] / Canine Purkinje Fibers[4] |
| Maximum Upstroke Velocity (Vmax) | Reduced from 1.0 to 8.0 mg/kg[2] | Decreases Vmax[4] | Rat (in vivo)[2] / Canine Purkinje Fibers[4] |
| Effective Refractory Period (ERP) | Increased at ≥ 2.0 mg/kg[2] | Prolongs ERP[4] | Rat (in vivo)[2] / Canine Purkinje Fibers[4] |
Table 3: In Vivo Electrophysiological and Antiarrhythmic Effects
| Parameter | This compound | Procainamide | Species / Model |
| ECG Intervals | Dose-dependent increase in P-R interval; Q-T interval increased at the highest dose (8.0 mg/kg)[2] | Prolongs P-R, QRS, and Q-T intervals[1] | Rat[2] / Human[1] |
| Antiarrhythmic Activity | Effective at 2.0 and 4.0 mg/kg against coronary artery occlusion-induced arrhythmias[2] | Effective against a variety of supraventricular and ventricular arrhythmias[1] | Rat[2] / Human, Canine[1][5] |
| Proarrhythmic Effects | Pro-arrhythmic at 8.0 mg/kg[2] | Can be pro-arrhythmic, particularly by prolonging the QTc interval[1] | Rat[2] / Human[1] |
Experimental Protocols
In Vitro Whole-Cell Patch Clamp Electrophysiology
Objective: To characterize the effects of this compound and procainamide on specific cardiac ion currents (e.g., INa, IK).
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of adult rats (for this compound) or other relevant species.
-
Recording Configuration: The whole-cell patch-clamp technique is used to record ion currents. A glass micropipette filled with an internal solution is sealed onto the membrane of a single myocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Solutions:
-
External Solution (Tyrode's solution): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Specific ion concentrations may be altered to isolate the current of interest (e.g., using Na+-free solution to isolate K+ currents).
-
Internal (Pipette) Solution: Typically contains (in mM): K-aspartate or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to elicit and measure the target ion currents.
-
For INa: Cells are held at a negative holding potential (e.g., -100 mV) to ensure the availability of sodium channels. A series of depolarizing voltage steps are then applied to elicit the inward sodium current. The peak current at each voltage is measured.
-
For IK: Various voltage protocols are used to isolate different potassium current components (e.g., transient outward current, Ito; delayed rectifier currents, IKr and IKs).
-
-
Drug Application: this compound or procainamide is applied to the external solution at various concentrations to determine their effects on the ion currents. A concentration-response curve is typically generated to calculate the EC50 or IC50.
In Vivo Electrophysiology Study
Objective: To assess the effects of this compound and procainamide on cardiac conduction, refractoriness, and arrhythmia inducibility in a whole-animal model.
Methodology:
-
Animal Preparation: Rats (for this compound) or other appropriate species are anesthetized. Catheters with electrodes are inserted into the heart, typically via the jugular vein and/or carotid artery, and positioned in the atria and ventricles under fluoroscopic guidance.
-
Baseline Recordings: A baseline electrocardiogram (ECG) and intracardiac electrograms are recorded.
-
Programmed Electrical Stimulation (PES): A series of electrical stimuli are delivered to the heart to measure key electrophysiological parameters, including:
-
Sinus Node Recovery Time (SNRT): Assesses sinus node function.
-
Atrioventricular (AV) Conduction: Measures the time it takes for electrical impulses to travel from the atria to the ventricles (A-H and H-V intervals).
-
Effective Refractory Periods (ERPs): The longest interval at which a premature stimulus fails to capture the myocardium. ERPs of the atria and ventricles are measured.
-
-
Drug Administration: this compound or procainamide is administered, typically intravenously, at escalating doses.
-
Post-Drug Recordings and PES: The ECG and intracardiac electrograms are continuously monitored, and the PES protocol is repeated after drug administration to assess the drug's effects on the measured parameters.
-
Arrhythmia Induction: In some protocols, attempts are made to induce arrhythmias (e.g., ventricular tachycardia) with aggressive stimulation protocols before and after drug administration to evaluate the antiarrhythmic or proarrhythmic effects of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Class I antiarrhythmics and a typical experimental workflow for their comparison.
Caption: Mechanism of action of this compound and Procainamide on cardiac ion channels.
Caption: Experimental workflow for comparing this compound and Procainamide.
Summary and Conclusion
Both this compound and procainamide are potent sodium channel blockers with demonstrated antiarrhythmic effects in preclinical models. Procainamide, a well-characterized Class Ia agent, prolongs both the QRS duration and the action potential duration. This compound appears to have a more selective effect on the sodium current, with less impact on repolarization, aligning it more with a Class Ic profile.
The choice between these two agents for further preclinical development will depend on the specific therapeutic goals. If a more potent effect on conduction slowing with minimal impact on repolarization is desired, this compound may be a more suitable candidate. Conversely, if a combined effect on both conduction and repolarization is sought, procainamide remains a relevant comparator. Further head-to-head studies in the same experimental models are warranted to provide a more definitive quantitative comparison of their electrophysiological profiles.
References
- 1. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of procainamide on electrical activity in thoracic veins and atria in canine model of sustained atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Quinacainol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinacainol is a Class I antiarrhythmic agent with a distinct electrophysiological profile. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, juxtaposed with other well-established Class I antiarrhythmics, primarily Quinidine. The data presented herein is intended to offer an objective overview to inform preclinical research and drug development endeavors.
In Vitro Comparative Analysis
The primary in vitro antiarrhythmic activity of this compound stems from its ability to block cardiac sodium channels. A direct comparison with Quinidine in isolated rat ventricular myocytes reveals key differences in their electrophysiological effects.
Table 1: In Vitro Electrophysiological Effects on Rat Ventricular Myocytes
| Parameter | This compound | Quinidine | Reference |
| Sodium Current (INa) Block | [1] | ||
| EC50 | 95 ± 25 µM | 50 ± 12 µM | [1] |
| Onset of Block | Considerably prolonged | Rapid | [1] |
| Recovery from Block | Considerably prolonged | Rapid | [1] |
| Potassium Current Block | [1] | ||
| Transient Outward Current (Ito) | No significant effect | Reduced peak amplitude, increased inactivation rate | [1] |
| Sustained Outward Plateau Current (IKsus) | No significant effect | Blocked | [1] |
| Action Potential | [2] | ||
| Plateau Phase | Shortened (at low concentrations) | Prolonged | [2] |
The data indicates that while both this compound and Quinidine are potent sodium channel blockers, this compound exhibits a more specific action on the sodium current with minimal effects on the potassium currents that contribute to repolarization.[1] This profile aligns this compound more closely with Class Ic antiarrhythmic agents.
In Vivo Comparative Analysis
In vivo studies in rats have characterized the antiarrhythmic and electrophysiological properties of this compound. While direct comparative in vivo studies with other agents are limited, an indirect comparison can be made based on available data from similar animal models.
Table 2: In Vivo Effects of this compound in Rats
| Dose | Antiarrhythmic Action | Electrophysiological Effects | Proarrhythmic Effects | Reference |
| 0.5 mg/kg | - | Increased threshold for ventricular fibrillation | - | [3] |
| 1.0 - 8.0 mg/kg | - | Reduced dV/dtmax of phase 0 epicardial action potentials | - | [3] |
| 2.0 and 4.0 mg/kg | Antiarrhythmic in coronary artery occlusion model | Increased ventricular refractoriness | - | [3] |
| 8.0 mg/kg | - | Increased action potential duration, increased Q-T interval | Pro-arrhythmic | [3] |
Table 3: In Vivo Effects of Selected Class I Antiarrhythmics in Rats (for Indirect Comparison)
| Drug | Model | Key Findings | Reference |
| Quinidine | Coronary artery occlusion | Protected against ventricular tachyarrhythmias. | [4] |
| Theophylline/chloroform-induced arrhythmia | Demonstrated dose-dependent antiarrhythmic activity. | [5] | |
| Procainamide | Pacing-induced ventricular fibrillation | Reduced intracellular calcium overload during fibrillation. | [6] |
This compound demonstrates a dose-dependent antiarrhythmic effect in a rat model of myocardial ischemia.[3] Notably, at higher doses, proarrhythmic effects and significant alterations in action potential duration and the Q-T interval are observed.[3]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for Class I antiarrhythmic drugs, including this compound, is the blockade of voltage-gated sodium channels in cardiomyocytes.
Caption: Mechanism of action of this compound on a cardiomyocyte.
Experimental Workflows
In Vitro Patch-Clamp Electrophysiology
Caption: Workflow for in vitro electrophysiological comparison.
In Vivo Coronary Artery Ligation Model
Caption: Workflow for in vivo assessment of antiarrhythmic effects.
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp on Isolated Rat Ventricular Myocytes
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from adult rat hearts.
-
Recording: The whole-cell patch-clamp technique is used to record ionic currents. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an appropriate internal solution.
-
Solutions: The external solution is a standard Tyrode's solution. The internal solution is potassium-based for recording potassium currents and cesium-based for isolating sodium currents.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized. Voltage-clamp protocols are applied to elicit and measure specific ionic currents (e.g., a series of depolarizing steps to measure I-V relationships).
-
Drug Application: this compound or a comparator drug is applied via a perfusion system at varying concentrations to determine the dose-response relationship.
In Vivo: Coronary Artery Ligation-Induced Arrhythmia in Rats
-
Animal Preparation: Male Wistar rats are anesthetized, and a lead II electrocardiogram (ECG) is monitored continuously.
-
Drug Administration: this compound or vehicle is administered intravenously.
-
Surgical Procedure: A left thoracotomy is performed, and a ligature is placed around the left anterior descending (LAD) coronary artery.
-
Induction of Arrhythmia: The LAD is occluded to induce myocardial ischemia and subsequent arrhythmias.
-
Data Analysis: The incidence and duration of ventricular tachycardia and fibrillation are quantified from the ECG recordings. Electrophysiological parameters such as P-R interval, QRS duration, and Q-T interval are also measured.[3]
Conclusion
This compound is a potent sodium channel blocker with Class Ic antiarrhythmic characteristics in vitro, demonstrating minimal effects on potassium currents compared to Quinidine.[1] Its in vivo efficacy in a rat model of ischemia-induced arrhythmia is dose-dependent, with a potential for proarrhythmia at higher doses.[3] The provided data and protocols offer a foundation for further investigation into the therapeutic potential and safety profile of this compound.
References
- 1. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of lignocaine and quinidine on the persistent sodium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of bethanidine, meobentine and quinidine on the electrical activity of rat hearts in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cardiac antiarrhythmic screening test in the rat: the effects of lidocaine, propranolol and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of intracellular calcium in the antiarrhythmic effect of procainamide during ventricular fibrillation in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Quinacainol and Its Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antiarrhythmic and potential local anesthetic properties of Quinacainol and its stereoisomers. Due to the limited availability of direct comparative studies on the individual stereoisomers, this document summarizes the known efficacy of racemic this compound and discusses the pharmacological principles of stereoisomerism to infer potential differences in the potency of its enantiomers.
Data Presentation: Antiarrhythmic Activity of Racemic this compound
Quantitative data on the antiarrhythmic effects of racemic this compound has been established in preclinical studies. The following table summarizes the dose-dependent effects observed in a rat model of cardiac arrhythmia.
| Dose (mg/kg) | Antiarrhythmic Action | Pro-arrhythmic Action | Effect on Ventricular Refractoriness |
| 2.0 | Present | - | Increased |
| 4.0 | Present | - | Increased |
| 8.0 | - | Present | Increased |
Data sourced from studies on conscious rats subjected to coronary artery occlusion.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's pharmacological activity. Below are standardized protocols for evaluating the antiarrhythmic and local anesthetic potency of novel chemical entities like this compound and its stereoisomers.
Assessment of Antiarrhythmic Activity in a Rat Model of Ischemia-Induced Arrhythmia
This in vivo protocol is designed to evaluate the efficacy of a test compound in preventing or suppressing cardiac arrhythmias induced by myocardial ischemia.
Experimental Workflow:
Caption: Workflow for in vivo assessment of antiarrhythmic activity.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley rats are acclimatized and then anesthetized.
-
Surgical Procedure: A thoracotomy is performed to expose the heart, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia, leading to arrhythmias.
-
Drug Administration: The test compound (e.g., (+)-Quinacainol, (-)-Quinacainol, or racemic this compound) or a vehicle control is administered intravenously at various doses prior to or following coronary occlusion.
-
Electrophysiological Monitoring: A continuous electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.
-
Data Analysis: The incidence and duration of ventricular arrhythmias (tachycardia and fibrillation) are quantified. ECG parameters such as the PR interval, QRS duration, and QT interval are measured to assess effects on cardiac conduction and repolarization. The potency of the compound is determined by its ability to reduce the severity and incidence of arrhythmias compared to the control group.[1][2]
Assessment of Local Anesthetic Activity via Sciatic Nerve Block in Rats
This protocol evaluates the potency and duration of the local anesthetic effect of a test compound.
Experimental Workflow:
Caption: Workflow for assessing local anesthetic activity.
Detailed Steps:
-
Animal Preparation: Rats are anesthetized, and the sciatic nerve is carefully exposed.
-
Drug Application: A small volume of the test compound solution (e.g., stereoisomers of this compound) or a saline control is applied directly to the sciatic nerve.
-
Assessment of Nerve Blockade:
-
Sensory Block: The absence of a response to a noxious stimulus (e.g., a pinch) applied to the area innervated by the sciatic nerve indicates a sensory blockade.
-
Motor Block: The impairment of motor function, such as the loss of the paw withdrawal reflex, is assessed.
-
-
Data Collection: The onset time to complete blockade and the duration of the anesthetic effect are recorded.
-
Potency Determination: Dose-response curves are constructed to determine the effective dose (ED50) for each compound, providing a quantitative measure of its local anesthetic potency.[3][4]
Signaling Pathway
This compound is classified as a Class I antiarrhythmic agent, which primarily exerts its effects by blocking voltage-gated sodium channels in cardiomyocytes.[1] The differential effects of its stereoisomers would likely arise from their varying affinities for and interactions with these channels.
Caption: Mechanism of action of this compound as a sodium channel blocker.
Pathway Description:
-
Normal Cardiac Conduction: The initiation and propagation of the cardiac action potential are dependent on the rapid influx of sodium ions through voltage-gated sodium channels, leading to the depolarization (Phase 0) of cardiomyocytes.
-
Sodium Channel Blockade: this compound, as a Class I antiarrhythmic, binds to and blocks these fast sodium channels. It is hypothesized that the (+) and (-) stereoisomers may exhibit different binding affinities and kinetics, leading to variations in their potency.
-
Therapeutic Effect: By blocking sodium influx, this compound slows the rate of depolarization, reduces the excitability of myocardial tissue, and slows conduction velocity. This mechanism is effective in suppressing arrhythmias caused by abnormal conduction, such as re-entry circuits.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cardiac antiarrhythmic screening test in the rat: the effects of lidocaine, propranolol and quinidine [pubmed.ncbi.nlm.nih.gov]
- 3. Minimal local anaesthetic volumes for sciatic nerve block: evaluation of ED 99 in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a New Method of Sciatic Nerve Block: A Prospective Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Quinacainol's Safety Profile Against Established Antiarrhythmics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational antiarrhythmic agent, Quinacainol, against well-established antiarrhythmic drugs. Due to the early stage of this compound's development, publicly available data is limited. Therefore, this document serves as a framework, presenting the known safety profiles of current antiarrhythmics to establish a benchmark for this compound's future evaluation. The experimental protocols and signaling pathways detailed herein provide a roadmap for the necessary preclinical and clinical safety assessments.
Comparative Safety Profiles of Antiarrhythmic Drugs
The following table summarizes the key safety and toxicity data for established antiarrhythmic drugs, with a placeholder for this compound. This allows for a direct comparison once data becomes available.
| Parameter | This compound | Amiodarone | Flecainide | Procainamide | Quinidine |
| Drug Class | Data Not Available | Class III | Class Ic | Class Ia | Class Ia |
| Proarrhythmic Potential | Data Not Available | High, particularly Torsades de Pointes (TdP) | High, especially in patients with structural heart disease.[1][2] Increased mortality in patients with a previous myocardial infarction.[1] | Moderate, can cause TdP | Moderate to High, can cause TdP and ventricular tachycardia |
| Common Cardiac Adverse Events | Data Not Available | Bradycardia, heart block, hypotension[1][3][4] | Conduction disturbances, increased mortality in post-MI patients[1][5][6] | Hypotension, QRS and QT prolongation | QT prolongation, cinchonism (tinnitus, headache, dizziness)[7] |
| Common Extracardiac Adverse Events | Data Not Available | Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, corneal microdeposits, skin discoloration[1] | Dizziness, visual disturbances, headache, nausea[7] | Lupus-like syndrome (with chronic use), gastrointestinal upset | Diarrhea, nausea, vomiting, cinchonism[7] |
| Contraindications | Data Not Available | Cardiogenic shock, sick sinus syndrome, second or third-degree atrioventricular block, hypersensitivity to iodine.[1] | Structural heart disease, previous myocardial infarction.[1][2] | Complete heart block, second-degree AV block, systemic lupus erythematosus | Complete heart block, myasthenia gravis, history of thrombocytopenia with quinidine |
| Drug Interactions | Data Not Available | Numerous, including with warfarin, digoxin, and statins | Interacts with other antiarrhythmics and drugs that affect heart rate | Interacts with other drugs that prolong the QT interval | Interacts with drugs that prolong the QT interval and inhibitors/inducers of CYP3A4 |
Experimental Protocols for Safety Assessment
The following are standard experimental protocols crucial for establishing the safety profile of a novel antiarrhythmic agent like this compound.
hERG Channel Assay
-
Objective: To assess the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary indicator of proarrhythmic risk (Torsades de Pointes).
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Whole-cell patch-clamp electrophysiology is performed to measure the hERG current.
-
Cells are perfused with increasing concentrations of the test compound (e.g., this compound).
-
The concentration-response curve is generated to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
-
Data for established antiarrhythmics would be presented here for comparison.
-
Canine Purkinje Fiber Action Potential Duration Assay
-
Objective: To evaluate the effect of the drug on cardiac action potential duration (APD) and identify potential for early afterdepolarizations (EADs), a cellular trigger for TdP.
-
Methodology:
-
Purkinje fibers are isolated from canine hearts.
-
Standard microelectrode techniques are used to record intracellular action potentials.
-
Fibers are superfused with Tyrode's solution containing various concentrations of the test compound.
-
Changes in APD at 50% and 90% of repolarization (APD50 and APD90) are measured.
-
The incidence of EADs is recorded.
-
In Vivo Hemodynamic and ECG Monitoring in a Conscious Animal Model (e.g., Dog or Non-Human Primate)
-
Objective: To assess the integrated cardiovascular effects of the drug in a whole animal model, including effects on blood pressure, heart rate, and cardiac conduction intervals.
-
Methodology:
-
Animals are surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG) and arterial blood pressure.
-
After a recovery period, baseline cardiovascular parameters are recorded.
-
The test compound is administered intravenously or orally at escalating doses.
-
Changes in heart rate, blood pressure, PR interval, QRS duration, and QT interval are continuously monitored.
-
The animals are observed for any signs of arrhythmia.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of antiarrhythmic drugs and the experimental processes for their evaluation is crucial for a comprehensive understanding.
Caption: Hypothetical signaling pathway of antiarrhythmic drugs.
Caption: Preclinical safety assessment workflow for antiarrhythmics.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The many NOs to the use of Class IC antiarrhythmics: weren’t the guidelines too strict? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emergencymedicine.wustl.edu [emergencymedicine.wustl.edu]
- 4. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 5. Flecainide versus quinidine for conversion of atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flecainide versus quinidine for treatment of chronic ventricular arrhythmias. A multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the proarrhythmic risk of Quinacainol and sotalol
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proarrhythmic potential of Quinacainol and sotalol, supported by available experimental data. This document summarizes key electrophysiological parameters, outlines experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of the distinct proarrhythmic profiles of these two antiarrhythmic agents.
Executive Summary
This compound, a potent sodium channel blocker (Class Ic), and sotalol, a potassium channel blocker with beta-adrenergic blocking properties (Class III), both carry a risk of proarrhythmia, albeit through different mechanisms. Sotalol's proarrhythmic potential is primarily linked to its dose-dependent prolongation of the QT interval, which can lead to Torsades de Pointes (TdP). In contrast, this compound's proarrhythmic effects are more prominent at higher doses and are associated with its sodium channel blocking activity, which can slow cardiac conduction and facilitate re-entrant arrhythmias. This guide delineates the available data on their effects on cardiac electrophysiology and provides insights into the experimental approaches used to assess their proarrhythmic risk.
Data Presentation: Electrophysiological and Proarrhythmic Profiles
The following tables summarize the quantitative data available for this compound and sotalol, focusing on their effects on cardiac ion channels, action potential duration, and observed proarrhythmic events.
Table 1: In Vitro Electrophysiological Effects
| Parameter | This compound | Sotalol | Source |
| Primary Target | Fast Sodium Channels (INa) | Rapidly Activating Delayed Rectifier Potassium Current (IKr) | [1] |
| Vaughan Williams Class | Ic | III | [1] |
| hERG K+ Channel Block (IKr) | Minimal effect | Potent inhibitor | [1] |
| Sodium Channel Block (INa) | Potent inhibitor (EC50: 95±25 µmol/L) | No significant effect | [1] |
| Effect on Action Potential Duration (APD) | Minimal effect at therapeutic doses; prolongs APD at high doses (8.0 mg/kg) | Prolongs APD | [2] |
| Effect on Ventricular Refractory Period | Increases ventricular refractoriness at doses of 2.0 mg/kg and above | Lengthens effective refractory period | [2],[3] |
Table 2: In Vivo Proarrhythmic and ECG Effects
| Parameter | This compound | Sotalol | Source |
| Proarrhythmic Dose | 8.0 mg/kg in rats | Dose-dependent; risk increases significantly at doses >320 mg/day | [2],[4] |
| Type of Proarrhythmia | Ventricular tachycardia/fibrillation | Torsades de Pointes, new ventricular tachycardia/fibrillation | [2],[4] |
| Effect on QT Interval | Increased at the highest dose (8.0 mg/kg) | Dose-dependent prolongation | [2],[4] |
| Effect on PR Interval | Dose-dependent increase | Lengthens | [2],[3] |
| Effect on QRS Duration | No significant change | No significant alteration | [2],[5] |
Experimental Protocols
In Vivo Model of Coronary Artery Occlusion-Induced Arrhythmia (Rat Model for this compound)
This model is utilized to assess the antiarrhythmic and proarrhythmic effects of a compound in the context of myocardial ischemia.
-
Animal Model: Conscious rats.
-
Surgical Preparation: The left anterior descending (LAD) coronary artery is occluded to induce myocardial ischemia, which serves as a substrate for arrhythmias.
-
Drug Administration: this compound is administered intravenously (i.v.) at varying doses (e.g., 2.0, 4.0, and 8.0 mg/kg) to assess its dose-dependent effects.
-
Data Acquisition: Electrocardiogram (ECG) is continuously monitored to record heart rate and rhythm. The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are quantified.
-
Endpoint Analysis: The antiarrhythmic effect is determined by a reduction in the incidence and duration of ischemic arrhythmias compared to a control group. The proarrhythmic effect is identified by an increase in arrhythmias or the emergence of new arrhythmia types, particularly at higher doses. In the case of this compound, doses of 2.0 and 4.0 mg/kg showed antiarrhythmic actions, while 8.0 mg/kg was found to be pro-arrhythmic[2].
Isolated Perfused Rabbit Heart Model (Langendorff Model for Sotalol)
This ex vivo model allows for the detailed study of a drug's electrophysiological effects on the whole heart in a controlled environment, free from systemic influences.
-
Animal Model: Male rabbits.
-
Heart Preparation: Hearts are excised and retrogradely perfused via the aorta with a Krebs-Henseleit solution on a Langendorff apparatus. This maintains the viability and function of the heart.
-
Electrophysiological Recordings: Up to eight simultaneous epicardial and endocardial monophasic action potentials (MAPs) are recorded to assess action potential duration and dispersion of repolarization. A pseudo-ECG is also recorded.
-
Experimental Conditions: To elicit proarrhythmic events, hearts are often subjected to bradycardia (e.g., through atrioventricular block) and hypokalemia, conditions known to potentiate the proarrhythmic effects of Class III antiarrhythmics.
-
Drug Application: Sotalol is infused at various concentrations (e.g., 10-100 microM) to evaluate its concentration-dependent effects.
-
Endpoint Analysis: The primary endpoints include the induction of early afterdepolarizations (EADs) and Torsades de Pointes (TdP). In a study using this model, sotalol led to EADs and TdP in 6 out of 13 hearts after lowering potassium concentration[6].
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Cardiac action potential phases and the primary ion channel targets of this compound and sotalol.
Caption: Experimental workflow for comprehensive proarrhythmia risk assessment.
Conclusion
The proarrhythmic risks of this compound and sotalol are intrinsically linked to their primary mechanisms of action. Sotalol, as a Class III agent, prolongs the action potential duration by blocking potassium channels, a mechanism that, while therapeutically beneficial, carries an inherent risk of TdP, particularly at higher doses and in the presence of risk factors such as bradycardia and electrolyte imbalances. This compound, a Class Ic agent, primarily slows conduction by blocking sodium channels. Its proarrhythmic potential manifests at higher concentrations, likely through the facilitation of re-entrant circuits.
The available data suggest that sotalol's proarrhythmic risk is a more prominent and well-characterized aspect of its clinical profile, with established dose-dependent effects on QT prolongation. This compound's proarrhythmia appears to be a toxicity issue at supratherapeutic doses. For drug development professionals, this comparison underscores the importance of a thorough evaluation of a compound's effects on multiple ion channels and the use of a combination of in vitro, ex vivo, and in vivo models to build a comprehensive proarrhythmic risk profile. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive quantitative comparison of the proarrhythmic potential of these and other antiarrhythmic agents.
References
- 1. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Comparison of the in vitro electrophysiologic and proarrhythmic effects of amiodarone and sotalol in a rabbit model of acute atrioventricular block - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the therapeutic window of Quinacainol in preclinical models
Quinacainol, a novel Class I antiarrhythmic agent, demonstrates a promising therapeutic window in preclinical rat models of myocardial ischemia. This guide provides a comparative analysis of this compound's performance against other Class I antiarrhythmics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound exhibits potent antiarrhythmic activity by inhibiting the cardiac sodium current. Preclinical studies have focused on defining its efficacy and safety profile, particularly in comparison to established drugs in its class. This guide synthesizes the available data to provide a clear overview of this compound's therapeutic potential.
Efficacy and Therapeutic Window of this compound
In a preclinical study utilizing a rat model of ischemia-induced ventricular arrhythmias, this compound demonstrated a clear dose-dependent effect. Antiarrhythmic actions were observed at intravenous doses of 2.0 and 4.0 mg/kg. However, a dose of 8.0 mg/kg was found to be pro-arrhythmic, indicating a defined therapeutic window.[1]
Electrophysiological Effects
This compound's mechanism of action is rooted in its Class I antiarrhythmic properties, primarily as a sodium channel blocker.[1] In vivo studies in rats have shown that at doses of 2.0 mg/kg and above, this compound increases ventricular refractoriness. Furthermore, from 1.0 to 8.0 mg/kg, it reduces the maximum rate of depolarization of phase 0 of the epicardial action potential (dV/dtmax).[1]
Comparative Analysis with Class I Antiarrhythmics
Direct in vivo comparative studies of this compound against a broad spectrum of Class I antiarrhythmics in the same preclinical model are limited. However, an in vitro study on isolated rat ventricular myocytes provides a head-to-head comparison with quinidine, a classic Class Ia antiarrhythmic.
In Vitro Comparison: this compound vs. Quinidine
A study using the whole-cell patch-clamp technique on isolated rat cardiac myocytes revealed key differences and similarities between this compound and quinidine.
| Parameter | This compound | Quinidine | Reference |
| Sodium Current (INa) Inhibition (EC50) | 95 µM | 50 µM | [2] |
| Effect on Transient Outward K+ Current (Ito) | No significant effect | Reduced peak amplitude, increased inactivation rate | [2] |
| Effect on Sustained Outward K+ Current (IKsus) | No significant effect | Blocked | [2] |
| Voltage Dependence of INa Inactivation | No significant shift | Hyperpolarizing shift | [2] |
This in vitro data suggests that while both drugs are potent sodium channel blockers, this compound exhibits a more selective action, with minimal effects on the potassium currents that were tested.[2] This selectivity may contribute to a different electrophysiological profile compared to quinidine.
While direct in vivo comparisons are not available, other studies have evaluated the efficacy of Class Ib and Ic agents like lidocaine and flecainide in similar rat models of ischemia-induced arrhythmias. Lidocaine showed significant antiarrhythmic effectiveness but was limited by central nervous system and cardiovascular toxicity at higher doses.[3] Flecainide was found to be less effective in this specific model.[3]
Experimental Protocols
Ischemia-Induced Arrhythmia Model in Rats
The primary preclinical model used to evaluate the antiarrhythmic efficacy of this compound is the induction of myocardial ischemia in rats. This is typically achieved through the ligation of the left anterior descending (LAD) coronary artery.
Surgical Procedure:
-
Male Sprague-Dawley rats are anesthetized.
-
The animals are intubated and ventilated.
-
A thoracotomy is performed to expose the heart.
-
The LAD coronary artery is identified and a ligature is placed around it.
-
The artery is then occluded to induce myocardial ischemia, leading to ventricular arrhythmias.
-
In some protocols, the occlusion is maintained for a specific period, followed by reperfusion to study ischemia-reperfusion injury.[4][5][6]
Drug Administration and Monitoring:
-
This compound or a vehicle control is administered intravenously at various doses prior to or during the ischemic period.
-
A continuous electrocardiogram (ECG) is recorded to monitor for the occurrence, duration, and severity of ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).
In Vivo Electrophysiological Studies
To characterize the effects of this compound on cardiac electrophysiology, in vivo studies are conducted in anesthetized rats.
Methodology:
-
Rats are anesthetized and instrumented for ECG recording and blood pressure monitoring.
-
Programmed electrical stimulation is delivered to the heart to assess parameters such as ventricular effective refractory period (VERP) and the threshold for inducing ventricular fibrillation.
-
Epicardial intracellular action potentials can be recorded to measure dV/dtmax.
-
This compound is administered intravenously, and the electrophysiological parameters are measured at baseline and after drug administration.
Visualizing the Concepts
To better illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Experimental workflow for validating this compound's therapeutic window.
Comparative mechanism of action of this compound and Quinidine.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of selectivity for ventricular and ischaemic tissue limits the antiarrhythmic actions of lidocaine, quinidine and flecainide against ischaemia-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
Quinacainol's Potential in Arrhythmias Exhibiting Poor Response to Quinidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quinacainol, a Class I antiarrhythmic agent, and its potential efficacy in arrhythmia scenarios where quinidine, a benchmark Class Ia antiarrhythmic, may exhibit limited effectiveness. Direct preclinical models of "quinidine-resistant arrhythmia" are not well-established in the available literature. Therefore, this guide synthesizes data from various experimental models to offer an objective comparison based on current research. We will explore the electrophysiological properties of this compound and its performance in a model of ischemia-induced arrhythmias, juxtaposed with data from a model where quinidine's efficacy was limited.
Comparative Efficacy in Preclinical Arrhythmia Models
While no studies directly test this compound in a quinidine-resistant model, we can infer its potential by comparing its efficacy in a robust arrhythmia model with quinidine's performance in a model where it showed limited success.
A study utilizing a rat model of ischemia-induced arrhythmia induced by occlusion of the left anterior descending (LAD) coronary artery demonstrated this compound's antiarrhythmic properties.[1][2] In a different study, the efficacy of quinidine was evaluated in a canine model of atrial flutter induced by a crush injury, where it was found to be less effective than the Class III antiarrhythmic, dofetilide.
Table 1: Comparative Efficacy of this compound and Quinidine in Different Arrhythmia Models
| Parameter | This compound (Ischemia-induced Arrhythmia in Rats) | Quinidine (Atrial Flutter in Dogs) |
| Dosage | 4 mg/kg | Not specified for suppression rate |
| Arrhythmia Model | LAD coronary artery occlusion | Crush-injury induced atrial flutter |
| Primary Endpoint | Incidence of Ventricular Tachycardia (VT) and Ventricular Fibrillation (VF) | Termination and suppression of atrial flutter |
| Efficacy | Reduced VT incidence from 80% to 30%; Reduced VF incidence from 60% to 10%[2] | Terminated and suppressed atrial flutter in only 3 out of 8 dogs |
| Pro-arrhythmic Effects | Observed at a higher dose of 8.0 mg/kg[1] | Not explicitly reported in the context of this model |
Electrophysiological Profile: A Tale of Two Sodium Channel Blockers
This compound, a quinidine analogue, is classified as a Class I antiarrhythmic agent, with some characteristics suggesting a subclass Ic action.[1] Both this compound and quinidine primarily exert their antiarrhythmic effects by blocking the fast inward sodium current (INa). However, their effects on other ion channels, particularly potassium currents, diverge, which may account for their different efficacy profiles.
Table 2: Comparative Electrophysiological Effects of this compound and Quinidine
| Ion Channel/Parameter | This compound | Quinidine |
| Sodium Current (INa) | Blocks in a concentration-dependent manner (EC50: 95 µM)[3] | Blocks in a concentration-dependent manner (EC50: 50 µM)[3] |
| Transient Outward K+ Current (Ito) | Little to no effect[3] | Reduces peak current and increases inactivation rate[3] |
| Sustained Outward Plateau K+ Current (IKsus) | Little to no effect[3] | Blocks the current[3] |
| Action Potential Duration (APD) | Increased only at the highest dose (8.0 mg/kg)[1] | Prolongs APD |
| Ventricular Refractoriness | Increased at doses of 2.0 mg/kg and above[1] | Prolongs the effective refractory period |
Experimental Protocols
Ischemia-Induced Arrhythmia Model in Rats (for this compound evaluation)[1][2]
-
Animal Model: Conscious male rats.
-
Arrhythmia Induction: A surgical procedure was performed to place a ligature around the left anterior descending (LAD) coronary artery. After a recovery period, the ligature was tightened to induce myocardial ischemia, leading to ventricular arrhythmias.
-
Drug Administration: this compound (2.0 and 4.0 mg/kg) was administered intravenously.
-
Efficacy Assessment: The incidence of ventricular tachycardia (VT) and ventricular fibrillation (VF) was monitored and recorded using an electrocardiogram (ECG).
Canine Atrial Flutter Model (for Quinidine evaluation)
-
Animal Model: Dogs.
-
Arrhythmia Induction: A crush injury was created in the right atrium to establish a model of atrial flutter.
-
Drug Administration: Quinidine was administered intravenously.
-
Efficacy Assessment: The ability of the drug to terminate and suppress atrial flutter was assessed through multipoint programmed stimulation and activation mapping of the right atrium.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and quinidine is the blockade of voltage-gated sodium channels in cardiomyocytes. This action slows the upstroke of the action potential (Phase 0), thereby reducing the excitability and conduction velocity in the heart. However, their differential effects on potassium channels contribute to their distinct electrophysiological profiles. Quinidine's blockade of potassium currents leads to a prolongation of the action potential duration, a characteristic of Class Ia agents. In contrast, this compound's limited effect on these potassium currents aligns it more with Class Ic characteristics.
Caption: Comparative effects of this compound and Quinidine on cardiac ion channels.
Experimental Workflow for Preclinical Antiarrhythmic Drug Evaluation
The evaluation of a novel antiarrhythmic agent like this compound typically follows a structured preclinical workflow, starting from in vitro characterization to in vivo efficacy and safety assessment.
Caption: Preclinical workflow for evaluating novel antiarrhythmic drugs.
Conclusion
Based on the available preclinical data, this compound demonstrates significant efficacy in a rat model of ischemia-induced ventricular arrhythmias.[2] Its distinct electrophysiological profile, characterized by potent sodium channel blockade with minimal effects on the investigated potassium currents, suggests it may have a different spectrum of activity compared to quinidine.[3] While direct evidence in quinidine-resistant models is lacking, the data suggests that this compound's unique mechanism of action could offer an alternative therapeutic strategy in arrhythmias where quinidine is not effective. Further research is warranted to explore the efficacy of this compound in a broader range of arrhythmia models, including those that are less responsive to traditional Class Ia agents.
References
- 1. This compound, a new antiarrhythmic with class I antiarrhythmic actions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and antiarrhythmic properties of this compound : a new sodium channel blocker? - UBC Library Open Collections [open.library.ubc.ca]
- 3. Block of NA+ and K+ currents in rat ventricular myocytes by this compound and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Quinacainol: A Guide for Laboratory Professionals
Precautionary Disposal Protocol for Quinacainol
Given the absence of a dedicated SDS for this compound, it is essential to treat it as a hazardous substance and consult with a certified environmental waste management service for disposal. The following procedures are based on the known hazards of related quinoline-based compounds and should be followed as a minimum precautionary measure.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams.
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be compatible with the chemical and properly labeled with "Hazardous Waste" and the chemical name "this compound."
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dry, and out of direct sunlight.
Step 4: Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
-
Provide the disposal company with all available information about the compound, including its chemical name, structure, and any known or suspected hazards based on related compounds.
-
Do not attempt to dispose of this compound down the drain or in regular trash. [1] Quinoline, a related compound, is toxic to aquatic life with long-lasting effects, and therefore, discharge into the environment must be avoided.[1][2]
Comparative Hazard Profile of Related Compounds
To underscore the importance of treating this compound with caution, the following table summarizes the known properties and hazards of the related compounds Quinoline and Quinine.
| Property/Hazard | Quinoline | Quinine |
| Physical State | Liquid | Solid, Powder |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Harmful if swallowed.[3] |
| Skin Contact | Harmful in contact with skin; causes skin irritation.[2] | May cause an allergic skin reaction.[3] |
| Eye Contact | Causes serious eye irritation.[2] | May cause slight irritation to eyes.[3] |
| Carcinogenicity | May cause cancer.[2] | Not classified as a carcinogen. |
| Mutagenicity | Suspected of causing genetic defects.[2] | No data available. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1][2] | Harmful to aquatic life. |
Experimental Protocols for Hazard Assessment (Cited Methodologies)
The hazard classifications in the table above are typically determined through standardized experimental protocols as defined by regulatory bodies. While the specific studies for Quinoline and Quinine are not detailed in the provided search results, the methodologies generally involve:
-
Acute Oral Toxicity: Studies, often using rodent models (e.g., rats), to determine the median lethal dose (LD50) of the substance when ingested.
-
Dermal Toxicity and Irritation: Application of the substance to the skin of animal models (e.g., rabbits) to assess for adverse reactions, including irritation and systemic toxicity.
-
Eye Irritation: Instillation of the substance into the eyes of animal models to evaluate the potential for ocular damage.
-
Carcinogenicity and Mutagenicity: Long-term animal studies and in vitro assays (e.g., Ames test) to assess the potential for the substance to cause cancer or genetic mutations.
-
Aquatic Toxicity: Studies on aquatic organisms (e.g., fish, daphnia) to determine the concentration at which the substance has adverse effects on aquatic life.
Disposal Decision Workflow
The following diagram illustrates a logical workflow for determining the appropriate disposal path for a chemical with incomplete safety information, such as this compound.
By adhering to these precautionary measures and consulting with environmental safety professionals, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting both personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinacainol
For Immediate Implementation: This document provides crucial safety and logistical information for the proper handling and disposal of Quinacainol, a quinoline derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the established safety protocols for Quinoline and its derivatives. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemically resistant gloves | Inner glove should be nitrile, with a second pair of thicker, chemical-resistant gloves (e.g., butyl rubber or Viton) worn over them. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, and immediately if contamination is suspected.[1][2][3] |
| Eyes & Face | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[2][4] |
| Body | Chemical-resistant lab coat or gown | A long-sleeved, knee-length lab coat made of a low-permeability fabric is required. For procedures with a higher risk of splashing, a disposable, chemical-resistant gown should be worn over the lab coat.[5][6] |
| Respiratory | NIOSH-approved respirator | A minimum of a NIOSH-approved N95 respirator is required for handling solid this compound. For procedures that may generate aerosols or vapors, a full-face respirator with appropriate chemical cartridges is necessary.[2][4][6] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet. Shoe covers may be required for certain procedures to prevent the spread of contamination. |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational protocols is critical when working with this compound. The following sections provide step-by-step guidance for handling, storage, and disposal.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[1][7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[2]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[1]
Emergency Procedures
In the event of an emergency involving this compound, immediate and appropriate action is critical.
Emergency Response for this compound Exposure
The following flowchart details the immediate steps to be taken in case of accidental exposure to this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pppmag.com [pppmag.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
